molecular formula C9H8ClNO2S2 B3021720 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide CAS No. 190659-59-7

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Cat. No.: B3021720
CAS No.: 190659-59-7
M. Wt: 261.8 g/mol
InChI Key: CGMQMZKLIJYAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C9H8ClNO2S2 and its molecular weight is 261.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQMZKLIJYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373995
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-94-8
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-94-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Promising Scaffold for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. The document elucidates its core chemical properties, outlines a viable synthetic pathway, and delves into its primary mechanism of action as a carbonic anhydrase inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting this important enzyme class.

Introduction: The Significance of the Benzothiophene Sulfonamide Scaffold

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1] When functionalized with a sulfonamide group, these molecules become potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[3][4] this compound emerges from this class as a compound of interest, warranting detailed investigation of its chemical characteristics and therapeutic potential.

Core Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the key chemical identifiers and properties of this compound.

Structural and General Information
PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₉H₈ClNO₂S₂[5][6]
Molecular Weight 261.75 g/mol [5][6][7]
CAS Numbers 190659-59-7, 175203-94-8[5][6][8][9]
Canonical SMILES CC1=C(S(=O)(=O))N)SC2=C1C=C(C=C2)Cl[10]
InChI Key CGMQMZKLIJYAKX-UHFFFAOYSA-N[5]
Physical and Predicted Properties
PropertyValueSource
Melting Point 254-257 °C[5]
Boiling Point (Predicted) 470.7 ± 55.0 °CN/A
pKa (Predicted) 9.74 ± 0.30N/A
XlogP (Predicted) 2.8[10]

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the core benzothiophene scaffold followed by sulfonation and amidation.

Synthetic Pathway Overview

A logical synthetic route commences with the synthesis of the intermediate 5-chloro-3-methylbenzo[b]thiophene. This can be achieved via the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone in the presence of a strong acid catalyst like polyphosphoric acid.[11] The subsequent steps involve the introduction of the sulfonyl chloride group at the 2-position, followed by amination to yield the final sulfonamide product.

Synthesis_Pathway A 1-[(4-Chlorophenyl)thio]-2-propanone C 5-Chloro-3-methylbenzo[b]thiophene A->C Cyclization B Polyphosphoric Acid (PPA) E 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride C->E Sulfonylation D Chlorosulfonic Acid G This compound E->G Amination F Ammonia

Synthetic pathway for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene[11]

  • To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Stir the mixture and gradually increase the temperature to 120 °C, at which point an exothermic reaction will commence.

  • Maintain the reaction temperature at 130 °C and continue stirring for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract the product with diethyl ether.

  • Dry the organic phase and concentrate it under reduced pressure.

  • Stir the residue in 200 ml of methanol and filter.

  • Concentrate the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.

Step 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

This step is based on standard sulfonylation procedures for thiophenes.

  • Cool a solution of 5-chloro-3-methylbenzo[b]thiophene in an inert solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add an excess of chlorosulfonic acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, which can be purified by recrystallization or chromatography.

Step 3: Synthesis of this compound

This step is based on general procedures for the conversion of sulfonyl chlorides to sulfonamides.

  • Dissolve the 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add an excess of aqueous ammonia with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting solid by recrystallization to obtain this compound.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound lies in its activity as a carbonic anhydrase inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides, including the benzothiophene class, are known to bind to the zinc ion in the active site of these enzymes, disrupting their catalytic activity.[2][3] This inhibition can have profound physiological effects depending on the specific isoform targeted.

Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of sulfonamide-based CA inhibitors are influenced by the nature of the aromatic or heterocyclic ring.[2][4] For thiophene-based sulfonamides, the orientation of the thiophene ring within the enzyme's active site plays a crucial role.[2] The substituents on the benzothiophene ring, such as the chloro and methyl groups in the title compound, will further modulate the binding affinity and selectivity for different CA isoforms.[12]

SAR_Concept cluster_Molecule This compound cluster_Binding Carbonic Anhydrase Active Site A Sulfonamide Group (-SO2NH2) E Zinc Ion (Zn2+) A->E Coordinates to B Benzothiophene Scaffold F Hydrophilic/Hydrophobic Pockets B->F Interacts with C Chloro Group (Position 5) C->F Influences Selectivity D Methyl Group (Position 3) D->F Modulates Affinity

Sources

An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (CAS Number: 190659-59-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. Based on its structural features and the extensive body of research on analogous compounds, its primary putative mechanism of action is the inhibition of carbonic anhydrase (CA) isoenzymes. This guide details its chemical properties, a proposed synthetic pathway, and its likely interactions within the active site of carbonic anhydrase. Furthermore, this document explores potential alternative therapeutic applications, drawing from recent findings on close structural analogs in the fields of oncology and infectious diseases. Detailed, field-proven experimental protocols for its synthesis and biological evaluation are provided to empower researchers in their exploration of this promising molecule.

Introduction and Chemical Identity

This compound is a member of the benzo[b]thiophene sulfonamide class of compounds, which are recognized as privileged structures in drug discovery.[1] The fusion of the benzene and thiophene rings creates a bicyclic system that is amenable to various chemical modifications, while the sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit metalloenzymes.[2]

The structural similarity of this compound to a multitude of known carbonic anhydrase inhibitors strongly suggests its potential activity against this enzyme family.[3][4] Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition has therapeutic applications in a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3]

Beyond its expected role as a carbonic anhydrase inhibitor, the benzo[b]thiophene core is associated with a wide array of biological activities, including antimicrobial and anticancer effects.[6] Recent research has also implicated a close analog of this compound as an inhibitor of Mycobacterium tuberculosis InhA, highlighting the potential for this scaffold to be developed for diverse therapeutic indications.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 190659-59-7
Molecular Formula C₉H₈ClNO₂S₂
Molecular Weight 261.75 g/mol
Melting Point 254-257 °C
InChI Key CGMQMZKLIJYAKX-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N
Appearance Likely a pale yellow or off-white crystalline powder(based on similar compounds)

Synthesis and Characterization

Synthesis_Workflow A 1-[(4-Chlorophenyl)thio]-2-propanone C 5-Chloro-3-methylbenzo[b]thiophene A->C Cyclization B Polyphosphoric Acid B->C E 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride C->E Chlorosulfonation D Chlorosulfonic Acid D->E G This compound E->G Amination F Ammonia (aqueous or gas) F->G

A proposed synthetic workflow for this compound.
Detailed Synthetic Protocol

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This step involves the acid-catalyzed cyclization of a substituted thiopropanone.

  • Materials: 1-[(4-Chlorophenyl)thio]-2-propanone, Polyphosphoric acid, Water, Diethyl ether, Methanol, Sodium sulfate.

  • Procedure:

    • To a reaction vessel, add polyphosphoric acid (e.g., 6 molar equivalents).

    • While stirring, gradually add 1-[(4-Chlorophenyl)thio]-2-propanone (1 molar equivalent).

    • Heat the mixture with stirring, gradually raising the temperature to approximately 120-130 °C. An exothermic reaction may be observed.

    • Maintain the temperature at 130 °C for 1 hour.

    • Cool the reaction mixture and carefully dilute with cold water.

    • Extract the aqueous mixture with diethyl ether (3x volumes).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude residue can be purified by recrystallization from methanol to yield 5-chloro-3-methylbenzo[b]thiophene.

Step 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

This intermediate is synthesized via electrophilic substitution using chlorosulfonic acid.

  • Materials: 5-Chloro-3-methylbenzo[b]thiophene, Chlorosulfonic acid, Dichloromethane (DCM), Crushed ice.

  • Procedure:

    • Dissolve 5-Chloro-3-methylbenzo[b]thiophene (1 molar equivalent) in anhydrous DCM in a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (e.g., 3-5 molar equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Synthesis of this compound

The final step is the amination of the sulfonyl chloride.

  • Materials: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, Aqueous ammonia (e.g., 28-30%), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in DCM.

    • Cool the solution to 0 °C.

    • Add an excess of cold aqueous ammonia dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibition of carbonic anhydrases.[2] The proposed mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site.[5] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic center Inhibitor R-SO₂NH⁻ Zn2 Zn²⁺ Zn2->Inhibitor Coordination bond (Inhibition) His4 His Zn2->His4 His5 His Zn2->His5 His6 His Zn2->His6

General mechanism of carbonic anhydrase inhibition by a sulfonamide.

The affinity and selectivity for different CA isoforms are determined by the interactions between the rest of the inhibitor molecule (the benzo[b]thiophene core in this case) and the amino acid residues lining the active site. These interactions are often hydrophobic in nature. X-ray crystallographic studies of similar sulfonamides bound to CA isoforms have revealed that the orientation of the inhibitor's tail within the active site is crucial for achieving high affinity and isoform selectivity.

Alternative Biological Activities

While carbonic anhydrase inhibition is the most probable activity, the benzo[b]thiophene scaffold is versatile.

Precursor for Apoptosis-Inducing Agents

A patent has disclosed the use of this compound as an intermediate in the synthesis of compounds designed as apoptosis-inducing agents for the treatment of cancer and autoimmune diseases. This suggests that derivatives of this core structure may have utility in modulating pathways that control programmed cell death, potentially through the inhibition of anti-apoptotic proteins like Bcl-2.

Inhibition of Mycobacterium tuberculosis InhA

A study on fragment-based drug design identified a close analog, N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide, as a potent inhibitor of InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[5]

Table 2: Biological Activity of a Close Analog

CompoundTargetAssayIC₅₀ (nM)Source(s)
N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamideM. tuberculosis InhAEnzymatic Assay310[5]

This finding is significant as it opens up a new avenue for the development of antitubercular agents based on the this compound scaffold.

Experimental Workflows for Biological Evaluation

To characterize the biological activity of this compound, a series of well-established in vitro assays are recommended.

Evaluation_Workflow A Compound Synthesis & Purification B Carbonic Anhydrase Inhibition Assay A->B D Cytotoxicity Assay (e.g., MTT or SRB) A->D C Determine Ki values for various CA isoforms B->C F X-ray Crystallography (Co-crystallization with CA) C->F E Determine IC₅₀ values in cancer cell lines D->E E->F G Elucidate binding mode and structure-activity relationship F->G

A logical workflow for the biological evaluation of the title compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is the gold standard method for determining the inhibition constants (Ki) against various CA isoforms.

  • Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting decrease in pH is monitored using a pH indicator.

  • Materials: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), the test compound, HEPES buffer, sodium sulfate, phenol red indicator, CO₂-saturated water, and a stopped-flow spectrophotometer.

  • Procedure:

    • Prepare solutions of the CA isoforms in HEPES buffer.

    • Prepare serial dilutions of the test compound in the same buffer.

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the phenol red indicator.

    • Monitor the change in absorbance at the wavelength corresponding to the pH indicator as carbonic acid is formed.

    • Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.

    • The uncatalyzed rate of CO₂ hydration (measured in the absence of the enzyme) is subtracted from the enzyme-catalyzed rates.

    • Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's effect on the metabolic activity and viability of cancer cell lines.

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, the test compound, MTT solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) values.

Conclusion

This compound is a compound of significant interest for drug discovery and development. Its chemical structure strongly suggests it is a potent inhibitor of carbonic anhydrase, a target with broad therapeutic relevance. Furthermore, emerging research on closely related analogs points towards its potential in developing novel anticancer and antitubercular agents. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the pharmacological profile of this promising molecule and unlock its full therapeutic potential.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2012). PMC - NIH. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). PMC - NIH. Available at: [Link]

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. (2020). ChemRxiv. Available at: [Link]

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. (2020). ACS Publications. Available at: [Link]

  • X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. (2015). Chemical Communications (RSC Publishing). Available at: [Link]

  • X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. (2015). PubMed. Available at: [Link]

  • X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. (2015). ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. Available at: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESIS. Available at: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Available at: [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (2017). NIH. Available at: [Link]

  • Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. (2019). NIH. Available at: [Link]

  • 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. (N.d.). Oakwood Chemical. Available at: [Link]

  • From X-ray crystallographic structure to intrinsic thermodynamics of protein-ligand binding using carbonic anhydrase isozymes as a model system. (2024). PubMed. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]

  • The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide. (2023). ResearchGate. Available at: [Link]

  • 5-CHLORO-3-METHYLBENZO[B]THIOPHENE-2-SULFONYL CHLORIDE. (N.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]

  • Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. (1989). Google Patents.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. Available at: [Link]

  • This compound (C9H8ClNO2S2). (2023). PubChemLite. Available at: [Link]

  • This compound. (N.d.). Sinfoo Biotech. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). SpringerLink. Available at: [Link]

  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. (2006). ResearchGate. Available at: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976). Google Patents.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Available at: [Link]

  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. (2004). PubMed. Available at: [Link]

Sources

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a heterocyclic compound featuring a chlorinated benzothiophene core with methyl and sulfonamide substituents. Its chemical structure, combining the privileged benzothiophene scaffold with the pharmacologically significant sulfonamide group, positions it as a molecule of interest for potential therapeutic applications. While direct and extensive biological studies on this specific molecule are not widely published, the activities of its structural analogs provide a strong basis for predicting its potential pharmacological profile. This guide synthesizes the available information on related compounds to explore the likely biological activities, mechanisms of action, and future research directions for this compound.

Chemical Properties

PropertyValueSource
CAS Number 190659-59-7[1][2]
Molecular Formula C₉H₈ClNO₂S₂[1][2]
Molecular Weight 261.75 g/mol [1][2]
Melting Point 254-257 °C[1]
InChI Key CGMQMZKLIJYAKX-UHFFFAOYSA-N[1]

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds containing the benzo[b]thiophene and sulfonamide moieties are well-documented. This section explores the potential activities of this compound based on the established pharmacology of its derivatives.

Enzyme Inhibition

The sulfonamide group is a well-known pharmacophore in a variety of enzyme inhibitors. Derivatives of benzo[b]thiophene-2-sulfonamide have shown inhibitory activity against several enzymes.

a) Lactoperoxidase Inhibition:

Thiophene-2-sulfonamide derivatives have been investigated as inhibitors of lactoperoxidase (LPO), a crucial enzyme in the innate immune system.[3] One study identified that 5-(2-thienylthio)thiophene-2-sulfonamide exhibited potent competitive inhibition of LPO with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM.[3] This suggests that this compound may also possess inhibitory activity against this enzyme.

Experimental Protocol: In Vitro Lactoperoxidase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on lactoperoxidase activity.

  • Materials:

    • Bovine milk lactoperoxidase (LPO)

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a chromogenic substrate

    • Hydrogen peroxide (H₂O₂)

    • Phosphate buffer (pH 6.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add increasing concentrations of the test compound to the wells.

    • Add a fixed concentration of LPO to each well.

    • Initiate the enzymatic reaction by adding ABTS and H₂O₂.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Lactoperoxidase Inhibition (Hypothesized)

The sulfonamide moiety of the compound could potentially interact with the active site of the lactoperoxidase enzyme, preventing the binding of its natural substrates and thereby inhibiting its catalytic activity.

G cluster_0 Lactoperoxidase Active Site cluster_1 Inhibitor Heme_Prosthetic_Group Heme Prosthetic Group Substrate_Binding_Pocket Substrate Binding Pocket Substrate_Binding_Pocket->Heme_Prosthetic_Group Blocks Substrate Access Inhibitor_Molecule This compound Inhibitor_Molecule->Substrate_Binding_Pocket Competitive Binding caption Hypothesized competitive inhibition of Lactoperoxidase.

Caption: Hypothesized competitive inhibition of Lactoperoxidase.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the benzo[b]thiophene and sulfonamide scaffolds.

a) Inhibition of the WNT Signaling Pathway:

A derivative of 5-chloro-indole, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, has been identified as a selective inhibitor of Dishevelled 1 (DVL1) binding, a key component of the WNT signaling pathway.[4] This compound demonstrated an EC₅₀ of 0.49 ± 0.11 μM for DVL1 inhibition and inhibited the growth of colorectal cancer cells.[4] Given the structural similarities, this compound could potentially exhibit similar activity.

b) General Antitumor Properties:

Thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and shown to inhibit the growth of tumor cells in culture, with IC₅₀ values in the micromolar range against human leukemic lymphoblasts.[5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

WNT Signaling Pathway Inhibition (Hypothesized)

The compound may interfere with protein-protein interactions within the WNT signaling cascade, potentially by binding to key components like Dishevelled (DVL), thereby preventing downstream signaling that promotes cancer cell proliferation.

G WNT_Ligand WNT Ligand Frizzled_Receptor Frizzled Receptor WNT_Ligand->Frizzled_Receptor DVL Dishevelled (DVL) Frizzled_Receptor->DVL GSK3B_Complex GSK3β/APC/Axin Complex DVL->GSK3B_Complex Inhibits Beta_Catenin β-catenin GSK3B_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Activates Inhibitor This compound Inhibitor->DVL Potential Inhibition caption Hypothesized inhibition of the WNT signaling pathway.

Caption: Hypothesized inhibition of the WNT signaling pathway.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. The incorporation of a 5-chloro substituent in various scaffolds has also been shown to contribute to antimicrobial efficacy.

a) Antibacterial Activity:

Novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium species.[6] For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 15.62 to 31.25 µmol/L.[6]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • This compound

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Antibacterial Action (General Sulfonamide Mechanism)

Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids, ultimately inhibiting bacterial growth and replication.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Inhibitor This compound Inhibitor->DHPS Competitive Inhibition caption General mechanism of action for sulfonamide antibacterial drugs.

Caption: General mechanism of action for sulfonamide antibacterial drugs.

Future Research Directions

The potential biological activities of this compound, inferred from its structural analogs, warrant further investigation. Future research should focus on:

  • Direct Biological Screening: Comprehensive in vitro screening against a panel of enzymes, cancer cell lines, and microbial strains to elucidate its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the contribution of the chloro, methyl, and sulfonamide groups to its biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: Evaluation of its therapeutic potential and safety profile in animal models.

Conclusion

While direct experimental data on the biological activity of this compound is limited, the well-established pharmacology of its structural components and related derivatives strongly suggests its potential as a bioactive molecule. The evidence points towards promising avenues of investigation, particularly in the areas of enzyme inhibition, anticancer, and antimicrobial activities. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this intriguing compound.

References

  • Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(5), 1686. [Link]

  • Kocyigit, U. M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1248-1253. [Link]

  • Kapustikova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 55, 317-324. [Link]

  • PubChem. This compound. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Rosowsky, A., et al. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067-2076. [Link]

Sources

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Multifaceted Modulator of Key Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound this compound. While direct empirical data on this specific molecule is emerging, substantial evidence derived from structurally analogous compounds and the well-established pharmacology of its core chemical moieties points towards two primary, and potentially synergistic, mechanisms of action: potent and selective antagonism of the 5-HT6 receptor and inhibition of carbonic anhydrase isoforms. This document will delve into the scientific rationale behind these hypotheses, offering a detailed exploration of the relevant signaling pathways, and provide robust, field-proven experimental protocols for the validation of these activities. The insights contained herein are intended to empower researchers and drug development professionals to effectively probe the therapeutic potential of this promising compound.

Introduction: Unveiling a Promising Scaffold

The benzo[b]thiophene sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to interact with a diverse range of biological targets. The subject of this guide, this compound, is a distinct entity within this class, characterized by a specific substitution pattern that suggests a nuanced pharmacological profile. Its structural features, particularly the primary sulfonamide group, are known to engage with specific enzyme classes, while the overall architecture bears a striking resemblance to established modulators of key neurotransmitter receptors.

This guide will proceed by first dissecting the most prominent hypothesized mechanism of action: 5-HT6 receptor antagonism. This is informed by the well-documented activity of the closely related compound, SB-271046, which shares the core this compound structure. Subsequently, we will explore a secondary, yet significant, potential mechanism: the inhibition of carbonic anhydrases, a hallmark activity of many sulfonamide-containing molecules.

Primary Hypothesized Mechanism: 5-HT6 Receptor Antagonism

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects.[4]

2.1. The Case for 5-HT6 Receptor Antagonism: The SB-271046 Precedent

A pivotal piece of evidence supporting the hypothesis that this compound acts as a 5-HT6 receptor antagonist comes from the extensively studied compound SB-271046 (5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide).[5][6] SB-271046 is a potent and selective 5-HT6 receptor antagonist with high binding affinity (pKi of 8.92-9.09).[6] The only structural difference between SB-271046 and the compound of interest is the substitution on the sulfonamide nitrogen. The shared core scaffold strongly suggests that this compound will also bind to the 5-HT6 receptor. The unsubstituted primary sulfonamide of our compound of interest may influence its binding affinity and selectivity profile compared to SB-271046, a critical aspect to be determined experimentally.

2.2. Signaling Pathways and Downstream Effects

The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[7] As a competitive antagonist, this compound would block the binding of the endogenous ligand serotonin (5-HT), thereby inhibiting this signaling cascade.

5-HT6_Receptor_Antagonism cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) 5HT6R 5-HT6 Receptor Serotonin->5HT6R AC Adenylyl Cyclase 5HT6R->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Signaling Downstream Signaling (e.g., CREB phosphorylation) PKA->Signaling Compound This compound Compound->5HT6R

Figure 2: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

4.1. 5-HT6 Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT6 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. Non-specific binding is determined in the presence of a high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin). c. Incubate at 37°C for 60 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (antagonism) of the compound at the 5-HT6 receptor.

Methodology:

  • Cell Line: Use a cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO).

  • Procedure: a. Pre-incubate the cells with varying concentrations of this compound. b. Stimulate the cells with a fixed concentration of serotonin (e.g., the EC80 concentration). c. Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Generate a dose-response curve for the inhibition of serotonin-induced cAMP production and calculate the IC50 value.

Experimental_Workflow_5HT6 cluster_0 Binding Assay cluster_1 Functional Assay Membranes 5-HT6 Receptor Membranes Incubation_Binding Incubation & Filtration Membranes->Incubation_Binding Radioligand [³H]-LSD Radioligand->Incubation_Binding Compound_Binding Test Compound Compound_Binding->Incubation_Binding Scintillation Scintillation Counting Incubation_Binding->Scintillation Ki_Calc Ki Determination Scintillation->Ki_Calc Cells 5-HT6 Expressing Cells Compound_Functional Test Compound Cells->Compound_Functional Serotonin_Stim Serotonin Stimulation Compound_Functional->Serotonin_Stim cAMP_Measure cAMP Measurement (HTRF) Serotonin_Stim->cAMP_Measure IC50_Calc IC₅₀ Determination cAMP_Measure->IC50_Calc

Figure 3: Experimental workflow for 5-HT6 receptor characterization.

4.2. Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the compound against various human carbonic anhydrase isoforms.

Methodology:

  • Enzymes: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme. b. Initiate the reaction by adding the substrate (NPA). c. Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Summary of Proposed Experimental Assays

Assay Objective Key Parameters Measured
5-HT6 Radioligand BindingDetermine binding affinityKi
5-HT6 cAMP FunctionalDetermine functional antagonismIC50
Carbonic Anhydrase InhibitionDetermine inhibitory potencyIC50 against various isoforms
Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a modulator of the 5-HT6 receptor and carbonic anhydrases. The experimental protocols outlined in this guide provide a clear path forward for the definitive characterization of its mechanism of action. Future studies should focus on determining the in vivo efficacy of this compound in relevant animal models of cognitive dysfunction and other CNS disorders. Furthermore, a comprehensive selectivity profiling against a broad panel of receptors and enzymes will be crucial to fully understand its therapeutic potential and potential off-target effects. The dual-action potential of this molecule could offer a unique therapeutic advantage in complex neurological diseases.

References
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & Medicinal Chemistry, 16(15), 7236-7241.
  • Supuran, C. T., & Scozzafava, A. (2015). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 681-687.
  • Genis, C., et al. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1191.
  • Akhtar, M. F., et al. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1251-1258.
  • Benchchem. (2025). The Mechanism of Action of SB 271046: A Technical Guide. Benchchem.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(14), 3220.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 351-354.
  • Routledge, C., et al. (2000). Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. British Journal of Pharmacology, 130(7), 1606-1612.
  • Taylor & Francis. (2020). 5-ht6 – Knowledge and References. Taylor & Francis.
  • MedchemExpress. (n.d.). SB 271046 | 5-HT6 Receptor Antagonist. MedchemExpress.com.
  • de Jong, J., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update.
  • Wikipedia. (n.d.). 5-HT6 receptor. Wikipedia.
  • Ramirez, M. J. (2013). 5-HT6 receptors and Alzheimer's disease. Alzheimer's Research & Therapy, 5(2), 15.

Sources

An In-depth Technical Guide to 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes the current understanding of its chemical characteristics, plausible synthesis routes, and predicted biological activities based on the well-established pharmacology of its constituent benzothiophene and sulfonamide moieties. This guide delves into the structure-activity relationships of related compounds to extrapolate the potential therapeutic applications of this compound, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. Detailed hypothetical protocols for its synthesis and biological evaluation are provided to empower researchers in their exploration of this promising scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of drug discovery, the fusion of well-characterized pharmacophores into a single molecular entity represents a rational approach to developing novel therapeutic agents with potentially enhanced or novel biological activities. This compound is a prime example of such a molecular hybrid, integrating the benzothiophene core with a sulfonamide functional group.

The benzothiophene scaffold is a bicyclic aromatic heterocycle that is isosteric to indole and is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Several FDA-approved drugs, such as the selective estrogen receptor modulator raloxifene and the leukotriene synthesis inhibitor zileuton, feature the benzothiophene nucleus, underscoring its clinical significance.[6]

The sulfonamide group is another pharmacologically significant functional group. Historically recognized for their antibacterial properties, sulfonamides have since been incorporated into a diverse array of drugs with applications as diuretics, anticonvulsants, and anticancer agents.[7] Their ability to act as mimics of p-aminobenzoic acid (PABA) or to bind to various enzymes makes them a versatile tool in drug design.[7]

The strategic combination of these two moieties in this compound suggests a molecule with a rich potential for biological activity. The chlorine and methyl substitutions on the benzothiophene ring are expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its development as a drug candidate. These properties influence its solubility, permeability, and ultimately, its bioavailability.

PropertyValueSource
Molecular Formula C₉H₈ClNO₂S₂[8][9][10]
Molecular Weight 261.75 g/mol [8][9][10]
CAS Number 190659-59-7[8]
Predicted XlogP 2.8[11]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and the known synthesis of its precursors. The synthesis logically proceeds in two main stages: the construction of the 5-chloro-3-methylbenzo[b]thiophene core, followed by the introduction of the sulfonamide group at the 2-position.

Synthesis of the 5-Chloro-3-methylbenzo[b]thiophene Precursor

A documented method for the synthesis of 5-chloro-3-methylbenzo[b]thiophene involves the acid-catalyzed cyclization of a thiophenyl propanone derivative.[12]

Experimental Protocol:

  • Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

  • Heating: Stir the mixture and gradually increase the temperature to 120°C. An exothermic reaction will commence.

  • Reaction Maintenance: After the exotherm subsides, maintain the reaction temperature at 130°C for 1 hour with continuous stirring.

  • Workup: Cool the reaction mixture and carefully dilute it with water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate it under reduced pressure.

  • Purification: Stir the residue in 200 ml of methanol and filter. Concentrate the filtrate to yield 5-chloro-3-methylbenzo[b]thiophene.[12]

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular electrophilic substitution reaction (a Friedel-Crafts type acylation followed by cyclization and dehydration) required to form the benzothiophene ring system.

  • Controlled Heating: The gradual increase in temperature is crucial to control the initial exotherm and prevent side reactions. Maintaining the temperature at 130°C ensures the reaction proceeds to completion.

  • Aqueous Workup and Extraction: Dilution with water quenches the reaction and dissolves the PPA. Diethyl ether is a suitable solvent for extracting the relatively nonpolar product from the aqueous medium.

Sulfonylation and Amination to Yield the Final Product

The introduction of the sulfonamide group at the 2-position of the benzothiophene ring typically involves a two-step process: sulfonation to form the sulfonyl chloride, followed by amination.

Experimental Protocol:

  • Sulfonation: Dissolve the synthesized 5-chloro-3-methylbenzo[b]thiophene in a suitable inert solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add chlorosulfonic acid dropwise with stirring. Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Workup for Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum. This intermediate, 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, is often commercially available.[13]

  • Amination: Dissolve the 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride in a suitable solvent (e.g., acetone or THF). Add an excess of aqueous ammonia or a solution of ammonia in an organic solvent. Stir the reaction at room temperature until the starting material is consumed.

  • Final Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Chlorosulfonic Acid: This is a powerful sulfonating agent that introduces the -SO₂Cl group onto the electron-rich benzothiophene ring, preferentially at the 2-position due to the directing effect of the sulfur atom.

  • Low-Temperature Reaction: The sulfonation reaction is highly exothermic and is performed at low temperatures to minimize the formation of side products.

  • Ammonia: Ammonia acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form the sulfonamide.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Stage 1: Benzothiophene Core Synthesis cluster_1 Stage 2: Sulfonamide Formation 1-[(4-chlorophenyl)thio]-2-propanone 1-[(4-chlorophenyl)thio]-2-propanone Cyclization Cyclization 1-[(4-chlorophenyl)thio]-2-propanone->Cyclization Polyphosphoric Acid Polyphosphoric Acid Polyphosphoric Acid->Cyclization 5-chloro-3-methylbenzo[b]thiophene 5-chloro-3-methylbenzo[b]thiophene Cyclization->5-chloro-3-methylbenzo[b]thiophene Sulfonation Sulfonation 5-chloro-3-methylbenzo[b]thiophene->Sulfonation Intermediate Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonation 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride Sulfonation->5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride Amination Amination 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride->Amination Ammonia Ammonia Ammonia->Amination Final Product This compound Amination->Final Product

Caption: Proposed two-stage synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Based on the extensive literature on benzothiophene and sulfonamide derivatives, this compound is predicted to exhibit a range of biological activities. The following sections explore these potential applications, drawing parallels from structurally similar compounds.

Anticancer Activity

The benzothiophene scaffold is a common feature in many compounds with demonstrated anticancer properties.[4] Similarly, sulfonamide-containing molecules have been developed as anticancer agents through various mechanisms.[14]

  • Mechanism of Action: The anticancer effects of related compounds often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs).[14] For instance, certain thiophene sulfonamides have shown cytotoxic activity against human breast cancer cell lines (MCF-7).[15][16] The substitution pattern on the benzothiophene ring and the sulfonamide group can significantly influence the potency and selectivity of these compounds.[14] Lipophilic substituents on the sulfonamide group of benzo[b]thiophene 1,1-dioxides have been shown to increase cytotoxic activity.[14]

  • Structure-Activity Relationship (SAR) Insights:

    • The presence of a halogen, such as the chloro group at the 5-position, can enhance anticancer activity by increasing lipophilicity and potentially forming halogen bonds with target proteins.

    • The methyl group at the 3-position may influence the steric and electronic properties of the molecule, affecting its binding to target enzymes.

    • The unsubstituted sulfonamide group provides a key hydrogen bond donor and acceptor, which is often crucial for binding to the active sites of enzymes like carbonic anhydrases.

Hypothetical Signaling Pathway Inhibition:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Cyclin-Dependent Kinases (CDKs) Cyclin-Dependent Kinases (CDKs) Signaling Cascade (e.g., Ras/Raf/MEK/ERK)->Cyclin-Dependent Kinases (CDKs) Cell Cycle Progression Cell Cycle Progression Cyclin-Dependent Kinases (CDKs)->Cell Cycle Progression Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation Our Compound This compound Our Compound->Cyclin-Dependent Kinases (CDKs) Inhibition

Caption: Potential inhibition of CDK-mediated cell cycle progression.

Antimicrobial Activity

The sulfonamide moiety is historically renowned for its antibacterial action, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7] The benzothiophene core has also been incorporated into compounds with significant antimicrobial and antifungal activity.[6]

  • Mechanism of Action: As a sulfonamide, this compound could act as a competitive inhibitor of dihydropteroate synthase. Additionally, the benzothiophene core may contribute to antimicrobial activity through other mechanisms, such as membrane disruption or inhibition of other essential bacterial enzymes. Studies on related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against clinically isolated, multidrug-resistant bacteria like Klebsiella pneumoniae.[17]

  • SAR Insights:

    • The free sulfonamide group is often a key requirement for antibacterial activity via the folic acid pathway.

    • The lipophilicity imparted by the chloro and methyl groups may enhance the compound's ability to penetrate bacterial cell walls.

    • Chalcone derivatives containing a 5-chloro thiophene moiety have shown significant in vitro antibacterial activity.[18][19]

Experimental Protocol for Antimicrobial Susceptibility Testing:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Broth Microdilution Assay: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Conclusion and Future Directions

This compound is a molecule that stands at the intersection of two pharmacologically rich traditions. While direct biological data on this specific compound is sparse, the wealth of information on its core components provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anticancer and antimicrobial activities, supported by extensive structure-activity relationship studies of related compounds, highlight promising avenues for future research.

This technical guide has outlined a plausible synthetic pathway and suggested initial biological screening protocols. Future work should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its activity against a broad panel of cancer cell lines and microbial pathogens. Further studies could also explore its potential as an anti-inflammatory or antiviral agent, given the known activities of the benzothiophene scaffold. Elucidation of its precise mechanism of action and in vivo efficacy will be critical steps in realizing the therapeutic potential of this intriguing molecular hybrid.

References

  • Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923.
  • Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • Ghorab, M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 435-446.
  • Various Authors. (2025). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide.
  • Ghorab, M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed.
  • Pawar, C. D., et al. (2020). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery, 17(5), 563-573.
  • Various Authors. (Date unavailable).
  • Various Authors. (Date unavailable). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • Various Authors. (Date unavailable). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • PrepChem.com. (Date unavailable). Synthesis of 5-chloro-3-methylbenzo[b]thiophene. PrepChem.com.
  • Various Authors. (Date unavailable). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • CymitQuimica. (Date unavailable). Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-. CymitQuimica.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024.
  • Various Authors. (2024).
  • Various Authors. (2024).
  • Various Authors. (2025). An overview of benzo [b] thiophene-based medicinal chemistry.
  • Various Authors. (2024). Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation.
  • Various Authors. (Date unavailable). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal.
  • PubChem. (Date unavailable). 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. PubChem.
  • Various Authors. (2024).
  • Oakwood Chemical. (Date unavailable). This compound. Oakwood Chemical.
  • PubChemLite. (Date unavailable). This compound (C9H8ClNO2S2). PubChemLite.
  • Sinfoo Biotech. (Date unavailable). This compound. Sinfoo Biotech.
  • Various Authors. (Date unavailable). Drugs containing benzothiophenes.
  • Santa Cruz Biotechnology. (Date unavailable). This compound. SCBT.
  • Various Authors. (Date unavailable). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Various Authors. (2025). Selected examples of benzothiophenes with pharmacological activity.
  • Matrix Scientific. (Date unavailable). 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride.
  • Various Authors. (2016). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4757-4761.
  • CymitQuimica. (Date unavailable). This compound. CymitQuimica.
  • Various Authors. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH.
  • Various Authors. (Date unavailable). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.
  • TargetMol. (Date unavailable). benzo[b]thiophene 2 sulfonamide, n [3 (aminomethyl)phenyl] 5 chloro 3 methyl. TargetMol.
  • CymitQuimica. (Date unavailable). Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-. CymitQuimica.

Sources

The Therapeutic Potential of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, and its potential therapeutic applications. Drawing from extensive research on structurally related compounds, we will delve into the primary therapeutic target for this class of molecules—carbonic anhydrases—and explore other promising areas of investigation, including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific rationale, key molecular targets, and detailed experimental protocols for target validation.

Introduction: The Versatility of the Benzo[b]thiophene Core

The fusion of a benzene ring with a thiophene ring creates the benzo[b]thiophene system, a heterocyclic scaffold that has garnered significant interest in drug discovery.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal starting point for the design of potent and selective modulators of biological targets. The addition of a sulfonamide group at the 2-position, as seen in this compound, is particularly noteworthy, as the sulfonamide moiety is a well-established pharmacophore known to interact with specific enzyme classes.

This guide will provide an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on the most extensively documented target for this compound class.

Primary Therapeutic Target: Carbonic Anhydrases

The most well-established therapeutic target for benzo[b]thiophene-2-sulfonamide derivatives is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3][4][5] These enzymes play a crucial role in regulating pH and fluid balance throughout the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

Mechanism of Action and Therapeutic Rationale

Sulfonamides are classic inhibitors of carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction and effectively blocking its catalytic activity.[6][7]

In the context of ocular health, inhibition of carbonic anhydrase in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP). This makes CA inhibitors a cornerstone in the management of glaucoma, a leading cause of irreversible blindness worldwide.[3][4][5] Derivatives of benzo[b]thiophene-2-sulfonamide have been specifically investigated as topically active CA inhibitors for glaucoma treatment.[3][4]

Isoform Selectivity

There are at least 15 known human carbonic anhydrase isoforms, and their tissue distribution and physiological functions vary significantly.[7][8] For glaucoma therapy, the primary target is the CA II isoform, which is abundant in the ciliary epithelium. Selective inhibition of CA II over other isoforms, such as CA I (found in red blood cells), is desirable to minimize systemic side effects.[9] The substitution pattern on the benzo[b]thiophene ring and the sulfonamide group can be modified to achieve isoform-selective inhibition.[10]

Quantitative Data: Inhibitory Potency

The inhibitory potency of sulfonamides against carbonic anhydrases is typically reported as an inhibition constant (Ki) or an IC50 value. Studies on various thiophene-2-sulfonamide derivatives have demonstrated potent inhibition of human carbonic anhydrase isoforms, with Ki values often in the low nanomolar range.[10][11]

Compound ClassTarget IsoformReported Potency (Ki/IC50)Reference
Thiophene-2-sulfonamideshCA II2.2 - 7.7 nM (Ki)[10]
Thiophene-2-sulfonamideshCA IX5.4 - 811 nM (Ki)[10]
Thiophene-2-sulfonamideshCA XII3.4 - 239 nM (Ki)[10]
6-hydroxy-benzo[b]thiophene-2-sulfonamideCarbonic Anhydrase10-8 M (Ki)[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.[12]

Objective: To determine the Ki of this compound against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Materials:

  • Purified human carbonic anhydrase isoforms

  • This compound

  • Tris buffer (20 mM, pH 8.3)

  • Sodium sulfate (20 mM)

  • Phenol red (0.2 mM) as a pH indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound.

  • In the stopped-flow instrument, rapidly mix a solution containing the enzyme and the inhibitor with a CO2-saturated solution.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH changes due to the enzymatic reaction.

  • The initial rates of the reaction are determined at various inhibitor concentrations.

  • Calculate the IC50 value from the dose-response curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Inhibitor, Buffer, Substrate) mix Rapid Mixing in Stopped-Flow Instrument prep->mix monitor Monitor Absorbance Change (Phenol Red at 557 nm) mix->monitor calc_rates Calculate Initial Reaction Rates monitor->calc_rates dose_response Generate Dose-Response Curve calc_rates->dose_response calc_ic50_ki Calculate IC50 and Ki dose_response->calc_ic50_ki

Caption: Workflow for determining carbonic anhydrase inhibition.

Secondary and Exploratory Therapeutic Targets

While carbonic anhydrase inhibition is the most prominent activity of benzo[b]thiophene-2-sulfonamides, the broader benzo[b]thiophene scaffold has been implicated in a range of other therapeutic areas. These represent potential avenues for further investigation of this compound.

Oncology

Several benzo[b]thiophene derivatives have demonstrated significant anticancer activity through various mechanisms.[13][14][15]

  • Tubulin Polymerization Inhibition: Some benzo[b]thiophene analogs, structurally similar to combretastatins, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to inhibit the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[15]

  • Induction of Ferroptosis: A novel ferroptosis inducer bearing a benzo[b]thiophene moiety has been developed that inhibits the growth of fibrosarcoma cells by down-regulating glutathione peroxidase 4 (GPX4).[16]

  • Tyrosine Kinase Inhibition: Some tetrahydrobenzo[b]thiophene compounds have shown anticancer activity by inhibiting tyrosine kinases.[14]

G cluster_pathway Potential Anticancer Mechanisms of Benzo[b]thiophene Derivatives bbt Benzo[b]thiophene Derivative tubulin Tubulin Polymerization bbt->tubulin Inhibits rho_rock RhoA/ROCK Pathway bbt->rho_rock Inhibits gpx4 GPX4 bbt->gpx4 Inhibits tk Tyrosine Kinases bbt->tk Inhibits apoptosis Apoptosis tubulin->apoptosis migration_invasion Cell Migration & Invasion Inhibition rho_rock->migration_invasion ferroptosis Ferroptosis gpx4->ferroptosis proliferation Cell Proliferation Inhibition tk->proliferation

Caption: Potential anticancer signaling pathways targeted by benzo[b]thiophene derivatives.

Anti-inflammatory Activity

Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties.[2][17] The proposed mechanism of action involves the downregulation of pro-inflammatory genes. Specifically, some derivatives have been shown to reduce the production of nitric oxide and inhibit the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[17][18]

Antimicrobial Activity

The benzo[b]thiophene nucleus is a common feature in a number of antimicrobial agents.[19][20] Derivatives have shown activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains of Staphylococcus aureus.[21][22] While the exact molecular targets are often not fully elucidated, potential mechanisms include disruption of the cell membrane and induction of reactive oxygen species.[23]

Future Directions and Conclusion

This compound belongs to a class of compounds with a well-defined primary therapeutic target in carbonic anhydrase, making it a strong candidate for development as an anti-glaucoma agent. The established structure-activity relationships for carbonic anhydrase inhibition provide a clear path for optimization of potency and isoform selectivity.

Furthermore, the diverse biological activities of the broader benzo[b]thiophene scaffold suggest that this compound could be a valuable lead compound for screening in other therapeutic areas, particularly oncology, inflammation, and infectious diseases. The experimental protocols and mechanistic insights provided in this guide offer a framework for the comprehensive evaluation of this promising molecule. Further research is warranted to fully elucidate its therapeutic potential.

References

  • Freedman, M. B., Gautheron, P., Habecker, C. N., Hoffman, J. M., Lyle, P. A., Michelson, S. R., ... & Varga, S. L. (1989). Topically active carbonic anhydrase inhibitors. 2. Benzo [b] thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of medicinal chemistry, 32(10), 2475-2483. [Link]

  • Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 1-15. [Link]

  • Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., Hoffman, J. M., Lyle, P. A., ... & Varga, S. L. (1987). Topically active carbonic anhydrase inhibitors. 1. Benzo [b] thiophenesulfonamide derivatives. Journal of medicinal chemistry, 30(4), 591-597. [Link]

  • Pinney, K. G., Jelinek, C., Edvardsen, K., Chaplin, D. J., & Pettit, G. R. (2000). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & medicinal chemistry letters, 10(21), 2419-2422. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2019). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(14), 1746-1758. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339593. [Link]

  • Maren, T. H., Bar-Ilan, A., Conroy, C. W., & Brechue, W. F. (1990). Ocular hypotensive activity and disposition of the topical carbonic anhydrase inhibitor 6-hydroxy-benzo [b] thiophene-2-sulfonamide, L-650, 719, in the rabbit. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1142-1149. [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. [Link]

  • Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., Patil, S. A., & Balappa, S. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002-1033. [Link]

  • de Oliveira, R. G., & de Oliveira, T. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

  • Ponticello, G. S., Habecker, C. N., Varga, S. L., Pitzenberger, S. M., & Huff, J. R. (1991). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno [2, 3-b] thiophene-2-sulfonamides and 5-substituted thieno [3, 2-b] thiophene-2-sulfonamides. Journal of medicinal chemistry, 34(6), 1805-1818. [Link]

  • Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. OICC Press. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Bioorganic Chemistry, 155, 107429. [Link]

  • Khan, S. A., & Yusuf, M. (2014). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. BioMed research international, 2014. [Link]

  • ResearchGate. (n.d.). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. [Link]

  • Development of new benzo[b]thiophene amide-based antimicrobial agents. (2024). ScienceOpen. [Link]

  • Barbier, T., Barbry, A., Magand, J., Badiou, C., Davy, F., Baudouin, A., ... & Soulère, L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Barbier, T., Barbry, A., Magand, J., Badiou, C., Davy, F., Baudouin, A., ... & Soulère, L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Habecker, C. N., Ponticello, G. S., & Freedman, M. B. (1989). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of medicinal chemistry, 32(12), 2939-2943. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12519. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2008). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Bioorganic & medicinal chemistry letters, 18(22), 5878-5882. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: improving ligand/isoform matching and selectivity of action. Journal of medicinal chemistry, 63(12), 6700-6712. [Link]

  • D'Ascenzio, M., Carradori, S., & Secci, D. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6523. [Link]

  • Alafeefy, A. M., Isik, S., Al-Jaber, N. A., & Supuran, C. T. (2013). 5-Substituted-(1, 2, 3-triazol-4-yl) thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & medicinal chemistry, 21(17), 5130-5138. [Link]

Sources

In Silico Modeling of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Binding to Carbonic Anhydrase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of the binding of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide to its target, human Carbonic Anhydrase II (CA II). The sulfonamide moiety is a well-established pharmacophore for carbonic anhydrase inhibitors, and benzo[b]thiophene-based derivatives, in particular, have demonstrated potent inhibitory activity.[1][2] This document will detail a complete computational workflow, commencing with target and ligand preparation, proceeding through molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex. Each section is designed to provide both the procedural steps and the scientific rationale underpinning the chosen methodologies, ensuring a robust and reproducible in silico investigation. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational techniques to accelerate inhibitor design.

Introduction: The Rationale for In Silico Investigation

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their physiological roles are diverse, including pH regulation, ion transport, and biosynthesis. The overexpression of certain isoforms, such as CA II and CA IX, has been implicated in various pathologies, including glaucoma and cancer, making them attractive targets for therapeutic intervention.[1][2][4][5]

The compound this compound has been identified as a potent inhibitor of human carbonic anhydrase I and II.[6] In silico modeling provides a powerful and resource-effective means to elucidate the molecular basis of this inhibition. By simulating the interaction between the ligand and the protein at an atomic level, we can gain insights into the binding mode, identify key interacting residues, and predict the stability of the complex. This information is invaluable for the rational design of novel, more potent, and selective inhibitors.

This guide will use a case-study approach to detail the in silico workflow for modeling the binding of this compound to human Carbonic Anhydrase II.

Foundational Workflow: A Multi-Step Approach to Binding Analysis

Our in silico investigation is structured as a sequential, multi-step process. Each step builds upon the previous one, progressively refining our understanding of the protein-ligand interaction.

G cluster_0 Preparation cluster_1 Prediction cluster_2 Validation & Refinement PDB Protein Structure (PDB ID: 1CA2) Docking Molecular Docking (AutoDock Vina) PDB->Docking Prepared Protein Ligand Ligand Structure (PubChem CID: 2757668) Ligand->Docking Prepared Ligand MD Molecular Dynamics (GROMACS) Docking->MD Best Pose Analysis Trajectory Analysis MD->Analysis Trajectory

Caption: In silico workflow for protein-ligand binding analysis.

Part I: System Preparation - Laying the Groundwork for Accurate Simulation

The fidelity of any in silico model is critically dependent on the quality of the initial structures. This section outlines the essential steps for preparing both the protein and the ligand for subsequent analysis.

Protein Preparation

The crystal structure of human Carbonic Anhydrase II (PDB ID: 1CA2) will serve as our receptor model.[7]

Protocol 3.1.1: Receptor Preparation using PyMOL and PDB2PQR

  • Fetch the Structure: Download the PDB file for 1CA2 from the Protein Data Bank (rcsb.org).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool such as PyMOL. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

  • Protonation and Hydrogen Bond Optimization: Submit the cleaned PDB file to the PDB2PQR server. This web service will add missing hydrogen atoms, assign atomic charges and radii based on a chosen force field (e.g., AMBER), and optimize the hydrogen bonding network.

  • Output: The output will be a PQR file, which contains the protein structure with assigned charges and radii, ready for docking.

Rationale: Proper protonation at physiological pH is crucial for accurately modeling electrostatic interactions, which are significant drivers of molecular recognition.

Ligand Preparation

The structure of this compound can be obtained from the PubChem database (CID: 2757668).

Protocol 3.2.1: Ligand Preparation using Avogadro and Open Babel

  • Obtain 3D Coordinates: Download the 3D conformer of the ligand from PubChem in SDF format.

  • Energy Minimization: Open the SDF file in a molecular editor like Avogadro. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Format Conversion: Use a tool like Open Babel to convert the optimized ligand structure to the PDBQT format required by AutoDock Vina. This process will assign Gasteiger charges and define the rotatable bonds.

Rationale: Energy minimization of the ligand ensures a sterically favorable starting conformation for docking. The PDBQT format pre-calculates information about the ligand's flexibility and atomic charges, streamlining the docking process.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. It employs a Lamarckian genetic algorithm for global searching of the conformational space of the ligand.

Protocol 4.1.1: Molecular Docking using AutoDock Vina

  • Grid Box Definition: Using AutoDock Tools (ADT), define a grid box that encompasses the active site of CA II. The active site is characterized by the presence of a catalytic zinc ion.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein (PQR) and ligand (PDBQT) files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analysis of Results: Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Rationale: The grid-based approach focuses the docking search on the region of interest, improving computational efficiency. The scoring function estimates the binding free energy, providing a quantitative measure for comparing different poses.

Interpreting Docking Results

The output from AutoDock Vina should be visualized and analyzed to identify key interactions.

Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2His94, His96, His119, Thr199, Thr200
2-8.8His94, Val121, Leu198, Thr199
3-8.5His96, Leu198, Thr200, Pro202

Table 1: Exemplary docking results for this compound with Carbonic Anhydrase II.

The top-ranked pose should be examined for chemically sensible interactions, such as hydrogen bonds between the sulfonamide group and the zinc-coordinating histidine residues, and hydrophobic interactions between the benzo[b]thiophene core and nonpolar residues in the active site.

Part III: Molecular Dynamics - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and the persistence of key interactions.

MD Simulation with GROMACS

GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[8][9][10][11]

Protocol 5.1.1: System Setup for MD Simulation

  • Complex Preparation: Combine the coordinates of the protein (from the PQR file) and the best-ranked ligand pose (from the docking output) into a single PDB file.

  • Force Field and Topology: Choose a suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand). Generate the topology files for both the protein and the ligand. The ligand topology will define its bond lengths, angles, dihedrals, and partial charges.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

Rationale: The choice of force field is critical for accurately describing the interatomic forces. Explicit solvation provides a more realistic environment for the simulation compared to implicit solvent models.

G cluster_0 System Setup cluster_1 Simulation Complex Protein-Ligand Complex Topology Force Field & Topology Generation Complex->Topology Solvate Solvation Topology->Solvate Ions Ionization Solvate->Ions Minimization Energy Minimization Ions->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Equilibration->Production

Caption: Workflow for Molecular Dynamics simulation using GROMACS.

Protocol 5.1.2: Simulation Execution

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Conduct a two-phase equilibration. First, a short simulation in the NVT (isothermal-isochoric) ensemble to stabilize the temperature, followed by a longer simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

Analysis of MD Trajectories

The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at regular time intervals. This trajectory can be analyzed to extract valuable information.

Key Analyses:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to their initial positions is calculated to assess the overall stability of the system. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: The number and persistence of hydrogen bonds between the protein and the ligand are monitored throughout the simulation.

  • Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more rigorous prediction than docking scores.

MetricValueInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Key H-BondsHis94, Thr199Persistent hydrogen bonds are observed with key active site residues.
MM-PBSA ΔG_bind-35.2 kcal/molA favorable binding free energy, suggesting a strong interaction.

Table 2: Exemplary analysis results from a 100 ns MD simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to human Carbonic Anhydrase II. By integrating molecular docking and molecular dynamics simulations, we can generate a detailed and dynamic picture of the protein-ligand interaction. The insights gained from such studies are instrumental in understanding the mechanism of action of existing inhibitors and in guiding the design of new therapeutic agents with improved potency and selectivity. Future work could involve extending these simulations to other carbonic anhydrase isoforms to investigate the molecular basis of selectivity, or employing more advanced techniques like free energy perturbation to obtain even more accurate predictions of binding affinity.

References

  • Graham, S. L., Shepard, K. L., Anderson, P. S., Baldwin, J. J., Best, D. B., Christy, M. E., Freedman, M. B., Gautheron, P., Habecker, C. N., Hoffman, J. M., et al. (1988). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 31(1), 31-37. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • Panda, P. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Angeli, A., Carta, F., Nocentini, A., et al. (2010). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(24), 7249-7253. [Link]

  • ACS Publications. (n.d.). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3326. [Link]

  • Al-Hujaily, E. M., Arshad, M., Bibi, S., et al. (2022). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 23(21), 13193. [Link]

  • Singh, P., Singh, S., & Singh, S. B. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Molecules, 27(15), 4994. [Link]

  • ResearchGate. (n.d.). In Silico Modeling of Inhibitor Binding to Carbonic Anhydrases. [Link]

  • Journal of the Indian Chemical Society. (n.d.). QSAR modeling and in silico designing of Tumor-Associated Carbonic Anhydrases XII inhibitors. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide. [Link]

  • Bioinformation. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. [Link]

  • National Center for Biotechnology Information. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. [Link]

  • University of Cantabria. (n.d.). Molecular Docking Tutorial. [Link]

  • ResearchGate. (2011). DOCKING STUDIES ON NOVEL HUMAN CARBONIC ANHYDRASE II. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. [Link]

  • PubMed. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a synthetic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. The incorporation of a sulfonamide group, a well-established pharmacophore, suggests potential applications in drug discovery. A thorough understanding of the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and details the experimental protocols necessary for a complete profiling.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5-chloro-3-methyl-1-benzothiophene-2-sulfonamidePubChem[1]
CAS Number 190659-59-7Matrix Scientific[2]
Molecular Formula C₉H₈ClNO₂S₂Sigma-Aldrich[3]
Molecular Weight 261.75 g/mol Sigma-Aldrich[3]
InChI Key CGMQMZKLIJYAKX-UHFFFAOYSA-NSigma-Aldrich[3]
SMILES CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NPubChem[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. While some data is available from commercial suppliers, other crucial parameters require experimental determination.

Table 2: Summary of Physicochemical Properties

PropertyValue/Expected RangeMethod
Melting Point 254-257 °CCapillary Melting Point
Solubility To be determinedThermodynamic (Shake-flask)
pKa Expected ~2 and 5-7.5Potentiometric Titration[4]
LogP To be determinedRP-HPLC

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive profile of this compound, the following experimental protocols are recommended.

Determination of Aqueous and Solvent Solubility

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to separate solid and supernatant prep2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for solubility determination using the shake-flask method.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the ionization state of a molecule at a given pH, which significantly affects its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for pKa determination.[4]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol-water) to a known concentration.

  • Titration Setup: Use a calibrated pH meter with a glass electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen).

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, often calculated using the second derivative method (Δ²pH/ΔV²).[4]

G Workflow for pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in co-solvent setup2 Calibrate pH meter setup1->setup2 titr1 Titrate with standardized NaOH setup2->titr1 titr2 Record pH at each addition titr1->titr2 analysis1 Plot pH vs. titrant volume titr2->analysis1 analysis2 Calculate pKa from inflection point analysis1->analysis2

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP)

Rationale: The partition coefficient (LogP) between octanol and water is a key indicator of a drug's lipophilicity, which influences its membrane permeability and interactions with biological targets. RP-HPLC provides a rapid and reliable method for LogP estimation.[5]

Protocol:

  • HPLC System: Use a C18 reversed-phase column. The mobile phase should consist of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and determine their retention times.

  • Sample Analysis: Inject the this compound solution and record its retention time.

  • Calculation: Calculate the capacity factor (k') for each compound. Plot log k' versus the known LogP values of the standards to generate a calibration curve. Determine the LogP of the target compound by interpolating its log k' value on this curve.

Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is essential for assessing the purity of the compound and for quantification in other experiments. A typical RP-HPLC method for sulfonamides can be adapted.[6][7]

Table 3: Suggested HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C
Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiophene core is expected to be the primary chromophore.

Expected Spectral Features: Benzothiophene derivatives typically exhibit absorption maxima in the UV region.[8] The presence of the chloro and sulfonamide substituents may cause a slight bathochromic or hypsochromic shift. A full scan from 200-400 nm in a suitable solvent (e.g., methanol or acetonitrile) will reveal the λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule by providing detailed information about the hydrogen and carbon framework.

Expected ¹H NMR Features:

  • Aromatic protons on the benzothiophene ring system.

  • A singlet for the methyl group protons.

  • A broad singlet for the sulfonamide NH₂ protons.

Expected ¹³C NMR Features:

  • Distinct signals for all nine carbon atoms in the molecule, with chemical shifts characteristic of aromatic, thiophene, methyl, and sulfonamide-adjacent carbons.

Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Expected Results:

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode ESI-MS.

  • Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da).[9][10] The cleavage of the S-N bond is also a typical fragmentation route.[2]

Conclusion

This technical guide outlines the essential physicochemical characteristics of this compound and provides a framework of established experimental protocols for their determination. A complete characterization as described herein is a critical step in the early-stage drug discovery and development process, enabling informed decisions regarding its potential as a therapeutic candidate. The data generated from these studies will provide the foundational knowledge required for further formulation, analytical method development, and preclinical evaluation.

References

  • This work determined the acid dissociation constants (pKa) of 26 common human and veterinary antibiotics by potentiometric titration. - PubMed. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. Available at: [Link]

  • Determining Partition Coefficients of Sulfonamides by Reversed-Phase Chromatography - Books. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC - ResearchGate. Available at: [Link]

  • Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the... - ResearchGate. Available at: [Link]

  • 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide | C23H26ClN3O3S2 | CID 9913554 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Chemical Entity

The compound 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (CAS No. 175203-94-8) represents a specific chemical entity for which publicly available, in-depth toxicological data is scarce. This guide, therefore, adopts a predictive and strategic approach, grounded in established toxicological principles. It synthesizes information from structurally related compounds—namely the benzo[b]thiophene core, the sulfonamide functional group, and its immediate precursor—to construct a presumptive safety profile. Crucially, this document outlines a comprehensive, multi-tiered experimental strategy for definitively characterizing the safety and toxicity of this compound, thereby providing a robust framework for its potential development.

Part 1: Physicochemical Identity and Predicted Profile

A foundational step in any safety assessment is the characterization of the molecule's physicochemical properties, which profoundly influence its biological interactions.

PropertyValueSource
CAS Number 175203-94-8[1][2]
Molecular Formula C₉H₈ClNO₂S₂[1][2]
Molecular Weight 261.75 g/mol [1][2]
Predicted Boiling Point 470.7±55.0 °C[3]
Predicted Density 1.537±0.06 g/cm³[3]
InChI Key CGMQMZKLIJYAKX-UHFFFAOYSA-N[4]

The presence of the sulfonamide group and the chlorinated benzothiophene core suggests a molecule with moderate lipophilicity, which could influence its absorption and distribution in biological systems.

Part 2: Inferred Hazards from Structural Analogs and Precursors

In the absence of direct data, a hazard assessment can be initiated by examining related chemical structures.

Insights from the Synthetic Precursor: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

The immediate precursor in the synthesis of the target sulfonamide is the corresponding sulfonyl chloride. Safety data for this precursor is available and instructive.

  • Hazard Classification : 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is classified as a corrosive substance.[5]

  • Primary Hazards : It is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[5]

  • Handling Precautions : Standard protocols for corrosive materials are mandated, including the use of protective gloves, clothing, and eye/face protection, and handling in a well-ventilated area.[5]

The high reactivity of the sulfonyl chloride group with nucleophiles (like water, to form the corresponding sulfonic acid, or ammonia, to form the sulfonamide) is the basis of its corrosive nature. While the final sulfonamide product is significantly less reactive, the potential for irritant properties, particularly to skin and eyes, should not be dismissed without experimental verification.

Toxicological Considerations of the Sulfonamide Class

The sulfonamide functional group is a well-known pharmacophore, but it is also associated with a distinct toxicity profile.

  • Metabolism-Induced Toxicity : Sulfonamides are metabolized in the liver via N-acetylation and oxidation.[6][7] The oxidation pathway, often mediated by cytochrome P450 enzymes, can produce reactive hydroxylamine and nitroso metabolites.[8][9]

  • Hypersensitivity Reactions : These reactive metabolites are implicated in idiosyncratic hypersensitivity reactions, which are a major clinical concern for sulfonamide-containing drugs.[9]

  • Genetic Predisposition : The risk of such reactions can be influenced by an individual's metabolic phenotype, specifically their acetylator status. "Slow acetylators" may be more susceptible to toxicity from oxidative metabolites.[6][7]

The following diagram illustrates the general metabolic pathways for sulfonamides that can lead to the formation of reactive, potentially toxic intermediates.

Sulfonamide_Metabolism Parent Parent Sulfonamide (R-SO2NH-R') N_Acetylation N-Acetylation (NAT enzymes) Parent->N_Acetylation Oxidation Oxidation (CYP450 enzymes) Parent->Oxidation Excretion Stable Metabolites for Excretion N_Acetylation->Excretion Reactive Reactive Metabolites (Hydroxylamine, Nitroso) Oxidation->Reactive Detox Detoxification (e.g., Glutathione Conjugation) Detox->Excretion Reactive->Detox Toxicity Idiosyncratic Toxicity (Hypersensitivity) Reactive->Toxicity caption General Sulfonamide Metabolic Pathways.

Caption: General Sulfonamide Metabolic Pathways.

Biological Activities of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[10] Derivatives have shown a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10][11] While this speaks to the potential utility of this compound, it also underscores the necessity of a thorough safety evaluation, as potent biological activity can be accompanied by off-target effects. Some studies have investigated the cytotoxic activity of specific benzo[b]thiophene sulfonamide derivatives against tumor cell lines.[12]

Part 3: A Proposed Experimental Framework for Safety and Toxicity Assessment

The following sections detail a logical, tiered approach to definitively characterize the safety profile of this compound.

Tier 1: In Vitro Toxicology

Initial screening should be conducted using in vitro systems to identify potential hazards efficiently and ethically.

In_Vitro_Workflow cluster_start Start: Test Compound cluster_assays In Vitro Assays cluster_outcome Data Analysis & Decision TestCompound 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonamide Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on HepG2, HEK293) TestCompound->Cytotoxicity Genotoxicity Genotoxicity Battery (Ames Test, in vitro Micronucleus) TestCompound->Genotoxicity hERG Cardiotoxicity (hERG Channel Assay) TestCompound->hERG Metabolism Metabolic Stability (Human Liver Microsomes) TestCompound->Metabolism Analysis Analyze Data: - IC50 (Cytotoxicity) - Mutagenicity/Clastogenicity - hERG Inhibition - Metabolic Profile Cytotoxicity->Analysis Genotoxicity->Analysis hERG->Analysis Metabolism->Analysis Decision Go/No-Go Decision for In Vivo Studies Analysis->Decision caption Tier 1 In Vitro Toxicology Workflow.

Caption: Tier 1 In Vitro Toxicology Workflow.

Detailed Protocols:

  • Cytotoxicity Assessment :

    • Objective : To determine the concentration at which the compound induces cell death.

    • Method : Utilize cell lines such as HepG2 (human liver) and HEK293 (human kidney) to assess effects on key organ systems. Employ assays like MTT (measures metabolic activity) and LDH (measures membrane integrity).

    • Endpoint : Calculate the IC₅₀ (half-maximal inhibitory concentration).

  • Genotoxicity Screening :

    • Objective : To assess the potential for the compound to induce genetic mutations or chromosomal damage.

    • Method :

      • Bacterial Reverse Mutation Assay (Ames Test) : Screen for the ability to induce mutations in various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction).

      • In Vitro Micronucleus Test : Evaluate chromosomal damage in mammalian cells (e.g., CHO, TK6) by detecting the presence of micronuclei.

    • Endpoint : Qualitative result (positive/negative) for mutagenic or clastogenic potential.

  • Cardiovascular Safety Pharmacology :

    • Objective : To screen for a critical off-target effect associated with many drug candidates.

    • Method : Perform an in vitro hERG potassium channel assay using automated patch-clamp electrophysiology.

    • Endpoint : IC₅₀ for hERG channel inhibition.

  • Metabolic Stability and Metabolite Identification :

    • Objective : To understand the compound's metabolic fate and identify potentially reactive metabolites, as suggested by the general sulfonamide profile.

    • Method : Incubate the compound with human liver microsomes. Analyze the disappearance of the parent compound over time (to determine half-life) and identify major metabolites using LC-MS/MS.

    • Endpoint : In vitro half-life (t½), and structural elucidation of key metabolites.

Tier 2: In Vivo Acute and Pharmacokinetic Studies

Should the in vitro profile be favorable, limited and well-defined in vivo studies are warranted.

Pharmacokinetic (PK) Study:

  • Objective : To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound in a living system.

  • Method : Administer a single dose of the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points and analyze plasma concentrations using LC-MS/MS.

  • Endpoints : Key PK parameters as outlined in the table below.

PK ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
Elimination half-life
F% Bioavailability (comparison of PO to IV AUC)

Acute Toxicity Study:

  • Objective : To determine the short-term toxicity and identify a maximum tolerated dose (MTD).

  • Method : Conduct a dose range-finding study in a rodent species, typically following OECD Guideline 423 (Acute Toxic Class Method) or similar. Administer single doses at escalating levels and observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Endpoint : LD₅₀ (median lethal dose) or an estimated range, identification of target organs of toxicity via necropsy and histopathology.

Tier 3: Repeated-Dose Toxicity Studies

If the compound is intended for longer-term use, sub-chronic repeated-dose studies are essential.

  • Objective : To evaluate the toxicological effects of the compound following repeated administration over a prolonged period.

  • Method : Administer the compound daily for 28 or 90 days to two species (one rodent, one non-rodent, e.g., rat and dog) at three dose levels plus a control. Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. Conduct a full histopathological examination of all major organs at termination.

  • Endpoint : Identification of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicities.

Part 4: Conclusion and Path Forward

The safety and toxicity profile of this compound is currently undefined. However, a robust, scientifically-grounded assessment is possible through a combination of predictive toxicology based on its chemical class and a systematic, tiered experimental evaluation. The initial focus should be on potential skin/eye irritation (inferred from its precursor) and metabolism-driven toxicity (inferred from the sulfonamide class). The comprehensive in vitro and in vivo testing framework detailed in this guide provides a clear and rigorous pathway for researchers and drug development professionals to thoroughly characterize the compound's safety profile, enabling informed decisions regarding its continued development.

References

  • National Center for Biotechnology Information. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
  • Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine.
  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed.
  • ACP Journals. (n.d.). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.
  • Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry.
  • Echemi. (n.d.).
  • Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech.
  • CymitQuimica. (n.d.). Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-. CymitQuimica.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
  • ChemBK. (n.d.). This compound. ChemBK.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com.

Sources

Methodological & Application

Application Notes and Protocols for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide in Glaucoma Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide as a potential therapeutic agent for glaucoma. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to facilitate rigorous preclinical evaluation.

Introduction: The Scientific Imperative for Novel Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1] A primary risk factor and the only modifiable target for current therapies is elevated intraocular pressure (IOP).[2] The mainstay of pharmacological intervention involves reducing IOP by either decreasing the production of aqueous humor or increasing its outflow.[3][4] Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs that lower IOP by inhibiting carbonic anhydrase in the ciliary body, thereby reducing aqueous humor secretion.[4][5]

This compound belongs to the benzo[b]thiophene sulfonamide class of compounds, which have been explored as potent, topically active carbonic anhydrase inhibitors.[6] Its structural similarity to known CAIs, such as dorzolamide, suggests a similar mechanism of action and therapeutic potential in glaucoma.[5][7] These notes will guide researchers in systematically evaluating the efficacy and safety of this compound.

Compound Profile: this compound

PropertyValueSource
Chemical Formula C₉H₈ClNO₂S₂[8][9][10]
Molecular Weight 261.75 g/mol [8][10]
CAS Number 175203-94-8[10]
Class Benzo[b]thiophene SulfonamideInferred from structure
Proposed Target Carbonic Anhydrase Isozymes (esp. CA-II and CA-IV)[11]
Proposed Mechanism Inhibition of aqueous humor production[4][5]

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound in reducing IOP is through the inhibition of carbonic anhydrase within the ciliary processes of the eye.

Carbonic Anhydrase Inhibition Pathway CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA_II Carbonic Anhydrase II (CA-II) HCO3_H HCO₃⁻ + H⁺ (Bicarbonate & Proton) H2CO3->HCO3_H Dissociation Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives Compound This compound Compound->CA_II Inhibits IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines

Caption: Proposed mechanism of IOP reduction by inhibiting carbonic anhydrase.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against key human carbonic anhydrase isozymes (hCA-I, hCA-II, and hCA-IV).

Rationale: hCA-II is the predominant isozyme in the ciliary processes and a primary target for glaucoma therapy.[11] hCA-I is also present, and hCA-IV is a membrane-bound isozyme. Assessing the inhibitory profile across these isozymes provides insight into the compound's specificity and potential for off-target effects.

Materials:

  • Recombinant human CA-I, CA-II, and CA-IV

  • 4-Nitrophenyl acetate (NPA) as substrate

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and acetazolamide in DMSO.

  • Create a series of dilutions of the test compound and control.

  • In a 96-well plate, add Tris-HCl buffer, the appropriate CA isozyme, and the test compound/control at various concentrations.

  • Initiate the enzymatic reaction by adding NPA.

  • Measure the rate of 4-nitrophenol formation by monitoring the absorbance at 400 nm over time.

  • Calculate the percentage of enzyme inhibition for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Intraocular Pressure Reduction in an Animal Model

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a relevant animal model (e.g., normotensive rabbits or a glaucoma-induced model).

Rationale: Rabbits are a commonly used model in ocular toxicology and efficacy studies due to their large eyes, which facilitate IOP measurements.[12][13] This in vivo assessment is critical to determine the compound's ability to lower IOP in a physiological setting.

Materials:

  • New Zealand White rabbits

  • This compound formulated in an appropriate ophthalmic vehicle

  • Vehicle control

  • Dorzolamide 2% ophthalmic solution (positive control)

  • Tonometer (e.g., Tono-Pen, TonoVet)

  • Proparacaine hydrochloride ophthalmic solution (topical anesthetic)

Procedure:

  • Acclimatize animals and obtain baseline IOP measurements.

  • Administer a single drop of the test formulation, vehicle, or positive control to one eye of each rabbit, with the contralateral eye serving as an untreated control.

  • Measure IOP at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Anesthetize the cornea with proparacaine before each measurement.

  • Record and analyze the IOP data, calculating the mean change from baseline for each treatment group.

In_Vivo_IOP_Workflow Start Start: Acclimatize Rabbits Baseline_IOP Measure Baseline IOP Start->Baseline_IOP Dosing Topical Administration (Test Compound, Vehicle, Control) Baseline_IOP->Dosing IOP_Measurement Measure IOP at Time Points (1, 2, 4, 6, 8, 24h) Dosing->IOP_Measurement Data_Analysis Data Analysis: Calculate ΔIOP from Baseline IOP_Measurement->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Sources

Application Note and Protocol: Dissolving 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Like many complex organic molecules, its limited aqueous solubility presents a challenge for in vitro and in vivo biological assays. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed to dissolve such compounds due to its exceptional solvating capacity for both polar and nonpolar molecules.[2][3][4] This document provides a detailed, field-proven protocol for the effective dissolution of this compound in DMSO, ensuring the integrity of the compound and the reproducibility of experimental results.

The causality behind the experimental choices described herein is grounded in the physicochemical properties of both the solute and the solvent, aiming to create a stable, homogenous stock solution suitable for downstream applications.

Physicochemical Properties

A thorough understanding of the properties of both the compound and the solvent is critical for developing a robust dissolution protocol.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₉H₈ClNO₂S₂[5][6][7]C₂H₆OS
Molecular Weight 261.75 g/mol [6][7]78.13 g/mol
Appearance Crystalline solid[8]Clear, colorless liquid
Melting Point 254-257 °C[5]18.5 °C
Boiling Point Not available189 °C
Key Features Contains a sulfonamide group and a benzothiophene core.[1]Polar aprotic, hygroscopic, miscible with water and many organic solvents.[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many screening and biological assays.

Pre-dissolution Considerations
  • Purity of Compound and Solvent: Utilize high-purity, anhydrous DMSO to prevent the introduction of contaminants and water, which can affect compound stability and solubility.[1] The purity of this compound should be confirmed by the supplier's certificate of analysis.

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMSO can facilitate the absorption of other chemicals through the skin.

  • Hygroscopic Nature of DMSO: DMSO is highly hygroscopic. Use fresh, unopened bottles or properly stored aliquots. Minimize the time the solvent is exposed to the atmosphere to prevent water absorption, which can impact the solubility of the compound.

Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_post Post-Dissolution A 1. Weigh Compound B 2. Select Sterile Vial A->B Transfer C 3. Add Anhydrous DMSO B->C Dispense D 4. Gentle Vortexing C->D Initiate mixing E 5. Sonication (if needed) D->E If particulates remain G 7. Visual Inspection D->G If fully dissolved F 6. Gentle Warming (optional) E->F For stubborn solids F->G After thermal equilibration H 8. Aliquoting G->H Homogenous solution I 9. Storage H->I Single-use volumes

Sources

Application Note: High-Throughput Screening Assays for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for analogs of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. Recognizing that the precise molecular target of this specific subclass may not be known a priori, we present a multi-pronged strategy employing a suite of robust biochemical and cell-based assays targeting enzyme families commonly modulated by sulfonamides, such as carbonic anhydrases and protein kinases. Detailed, field-proven protocols for a colorimetric carbonic anhydrase inhibition assay, a fluorescence polarization (FP) kinase inhibition assay, and a cell-based cAMP assay for G-protein coupled receptor (GPCR) modulation are provided. Furthermore, this guide covers essential principles of assay validation, data analysis, and hit confirmation to ensure the scientific integrity and success of your screening campaign.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[4] The this compound core represents a versatile starting point for chemical library synthesis. The sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore known to interact with various enzyme active sites, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs) and as a hinge-binding motif in protein kinases.[5][6]

Given the diverse potential targets of this chemical class, a successful screening strategy should not be limited to a single assay. Instead, a parallel screening approach against a panel of representative targets can efficiently map the biological activity of the library. This approach maximizes the discovery potential and provides early insights into the structure-activity relationship (SAR) and selectivity of the synthesized analogs.

This guide is structured to provide both the "how" and the "why" behind three distinct, high-value HTS assays. Each protocol is designed as a self-validating system, incorporating critical quality control steps to ensure data robustness and reproducibility.

Assay Selection Strategy: Biochemical vs. Cell-Based Approaches

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision in HTS campaign design.[2]

  • Biochemical Assays: These assays use purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target. They are highly specific, generally have lower variability, and are excellent for elucidating the mechanism of action. However, they do not provide information on cell permeability or off-target effects in a cellular context.

  • Cell-Based Assays: These assays utilize living cells, offering a more physiologically relevant environment. They can provide information on a compound's cell permeability, cytotoxicity, and its effect on a specific signaling pathway.[7] While highly valuable, they can be more complex and have higher variability compared to biochemical assays.

Our recommended strategy is to employ both approaches to build a comprehensive profile of the compound library.

Biochemical Assay Protocol I: Carbonic Anhydrase Inhibition (Colorimetric)

Rationale: The sulfonamide group is the archetypal inhibitor of carbonic anhydrases (CAs), zinc metalloenzymes crucial in pH regulation and other physiological processes.[4][8] CA inhibition is a therapeutic strategy for glaucoma and certain cancers.[9] This protocol uses the esterase activity of CA to hydrolyze p-nitrophenyl acetate (pNPA) into the yellow-colored product p-nitrophenol (pNP), which can be monitored spectrophotometrically.[5][8]

Assay Principle Workflow

cluster_0 Assay Principle pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) pNPA->pNP Catalyzed by CA-II No_Inhibition High Absorbance (405 nm) pNP->No_Inhibition Leads to CA_Enzyme Carbonic Anhydrase (CA-II) Inhibition Low Absorbance (405 nm) CA_Enzyme->Inhibition Leads to Inhibitor Sulfonamide Analog Inhibitor->CA_Enzyme Binds & Inhibits

Caption: Workflow of the colorimetric CA inhibition assay.

Materials and Reagents
ReagentRecommended SupplierCatalog No. (Example)
Human Carbonic Anhydrase IISigma-AldrichC4396
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN8130
Acetazolamide (Positive Control)Sigma-AldrichA6011
Tris-HCl BufferThermo Fisher Scientific15567027
DMSO, AnhydrousSigma-Aldrich276855
384-well Microplates, ClearCorning3701
Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare fresh.

    • CA-II Stock Solution: Dissolve lyophilized CA-II in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.

    • CA-II Working Solution: Dilute the stock solution to 0.2 µg/mL in cold Assay Buffer immediately before use.

    • pNPA Substrate Solution: Prepare a 3 mM stock of pNPA in acetonitrile. Prepare fresh daily.

    • Compound Plates: Prepare serial dilutions of this compound analogs in 100% DMSO. For a primary screen, a single concentration of 10 µM is typical.

  • Assay Procedure (384-well format):

    • Add 200 nL of compound solution from the compound plate to the assay plate wells using an acoustic liquid handler or pin tool.

    • Add 10 µL of CA-II Working Solution to all wells except the "No Enzyme" control wells. Add 10 µL of Assay Buffer to these wells.

    • Add 10 µL of Assay Buffer to all wells.

    • Controls:

      • Negative Control (0% Inhibition): Wells with DMSO vehicle instead of compound.

      • Positive Control (100% Inhibition): Wells with a known CA inhibitor like Acetazolamide (e.g., 10 µM final concentration).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 3 mM pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the kinetic increase in absorbance at 405 nm over 10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

    • Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Biochemical Assay Protocol II: Protein Kinase Inhibition (Fluorescence Polarization)

Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[4] Many kinase inhibitors contain sulfonamide moieties. This Fluorescence Polarization (FP) assay is a homogeneous, robust method well-suited for HTS.[10][11] It measures the inhibition of phosphorylation of a fluorescently labeled peptide substrate.

Assay Principle Workflow

cluster_1 FP Kinase Assay Principle Kinase Target Kinase Phospho_Peptide Phosphorylated Peptide Kinase->Phospho_Peptide Phosphorylates ATP ATP Fluor_Peptide Fluorescent Peptide (Small, Tumbles Fast) Low_FP Low FP Signal Fluor_Peptide->Low_FP Results in Inhibitor Sulfonamide Analog Inhibitor->Kinase Inhibits Inhibitor->Low_FP Leads to Complex Large Complex (Tumbles Slowly) Phospho_Peptide->Complex Antibody Anti-phospho-Antibody (Large) Antibody->Complex Binds High_FP High FP Signal Complex->High_FP Results in

Caption: Principle of the FP-based kinase inhibition assay.

Materials and Reagents
ReagentRecommended SupplierCatalog No. (Example)
Recombinant Target KinaseCarna BiosciencesVaries by target
Fluorescent Peptide SubstrateThermo Fisher ScientificCustom Synthesis
Anti-phospho-peptide AntibodyThermo Fisher ScientificCustom Synthesis
ATPSigma-AldrichA7699
Staurosporine (Positive Control)Sigma-AldrichS4400
Kinase Assay BufferVaries with kinaseSee manufacturer's data
384-well Microplates, BlackCorning3571
Step-by-Step Protocol
  • Reagent Preparation:

    • Kinase Buffer: Prepare as recommended by the enzyme supplier (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

    • Kinase Working Solution: Dilute the recombinant kinase in Kinase Buffer to a 2X final concentration. The optimal concentration must be determined empirically by titration.

    • Substrate/ATP Mix: Prepare a 4X solution of the fluorescent peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near its Kₘ for the kinase.

    • Antibody Detection Mix: Prepare a 2X solution of the anti-phospho-peptide antibody in Kinase Buffer with EDTA (to stop the kinase reaction).

  • Assay Procedure (384-well format):

    • Add 200 nL of compound/control in DMSO to the assay plate.

    • Add 5 µL of the 2X Kinase Working Solution.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X Substrate/ATP Mix.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction must be in the linear range.

    • Stop the reaction and initiate detection by adding 7.5 µL of the 2X Antibody Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

  • Data Analysis:

    • The output is typically in millipolarization (mP) units.

    • Normalize the data using high and low controls (Staurosporine vs. DMSO).

    • % Inhibition = 100 * (1 - (mP_Sample - mP_High_Control) / (mP_Low_Control - mP_High_Control))

    • Select hits based on a statistically significant decrease in the FP signal.

Cell-Based Assay Protocol III: GPCR Modulation (cAMP Luminescence)

Rationale: Many drugs target G-protein coupled receptors (GPCRs), which modulate the intracellular levels of the second messenger cyclic AMP (cAMP).[7][12] This protocol describes a homogeneous, luminescence-based assay to measure changes in intracellular cAMP, suitable for identifying agonists or antagonists of Gs or Gi-coupled GPCRs.

Assay Principle Workflow

cluster_2 Luminescent cAMP Assay Principle Agonist Agonist (e.g., Sulfonamide Analog) GPCR Gs-Coupled GPCR Agonist->GPCR Activates AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_active Active PKA cAMP->PKA_active Activates PKA Inactive PKA Light Luminescent Signal PKA_active->Light Acts on Luciferase Engineered Luciferase Substrate Luciferase Substrate

Caption: Principle of a bioluminescence-based cAMP assay.

Materials and Reagents
ReagentRecommended SupplierCatalog No. (Example)
cAMP-Glo™ Assay KitPromegaV1501
CHO-K1 cells expressing target GPCRATCC or customVaries
Isoproterenol (Positive Control)Sigma-AldrichI6504
Cell Culture Medium (e.g., F-12K)Gibco21127022
384-well Solid White PlatesCorning3570
Step-by-Step Protocol
  • Cell Preparation:

    • Culture CHO-K1 cells expressing the target GPCR under standard conditions.

    • Harvest cells and resuspend in appropriate assay buffer to a density of 0.5 x 10⁶ cells/mL.

  • Assay Procedure (Agonist Mode):

    • Add 5 µL of cell suspension to each well of a 384-well white plate.

    • Add 50 nL of compound/control in DMSO.

    • Incubate for 30 minutes at room temperature to stimulate the cells.

    • Add 10 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.

    • Add 10 µL of cAMP-Glo™ Detection Solution (containing kinase and luciferase).

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • An increase in luminescence corresponds to an increase in cAMP, indicating agonist activity at a Gs-coupled receptor.

    • Normalize data to a known agonist (e.g., Isoproterenol) and vehicle (DMSO) controls.

    • For antagonist screening, cells are pre-incubated with test compounds before stimulation with a known agonist at its EC₅₀ concentration. A decrease in the agonist-stimulated signal indicates antagonism.

Assay Validation and Quality Control: Ensuring Trustworthy Data

The reliability of any HTS campaign hinges on the quality of the assay. The Z'-factor (Z-prime) is a statistical parameter used to quantify the suitability of an assay for HTS.[13][14][15][16] It reflects the dynamic range of the assay and the data variation associated with the signal and background measurements.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor Interpretation
Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentConfidently screen large libraries.
0 to 0.5MarginalAssay may be acceptable, but requires careful hit validation.
< 0UnacceptableThe assay is not suitable for screening.

Best Practice: Before initiating a full screen, run several plates with only positive and negative controls to ensure the Z'-factor is consistently > 0.5.[17]

Hit Confirmation and Validation Workflow

A primary HTS campaign will inevitably produce false positives.[18] A rigorous hit validation cascade is essential to focus resources on genuine lead compounds.[19]

Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Reconfirmation Hit Re-confirmation (Fresh Compound Powder) Hit_Selection->Reconfirmation Dose_Response Dose-Response Curve (IC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR_Expansion SAR by Analog (Test Related Compounds) Orthogonal_Assay->SAR_Expansion Lead_Series Validated Lead Series SAR_Expansion->Lead_Series

Caption: A typical workflow for hit validation post-HTS.

  • Re-confirmation: Re-test initial hits from a fresh sample of the compound to rule out plating or handling errors.

  • Dose-Response Curves: Test confirmed hits in a serial dilution to determine their potency (IC₅₀ or EC₅₀). This helps prioritize the most potent compounds.

  • Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint.[18] For example, a hit from the FP kinase assay could be confirmed using an AlphaScreen-based assay. This minimizes the risk of artifacts related to a specific detection method.

  • SAR by Analog: Procure and test commercially available analogs of the hit compound. A consistent structure-activity relationship (SAR) provides strong evidence that the compound is acting via a specific interaction with the target.[18]

Conclusion

Screening this compound analogs requires a strategic and multifaceted approach. By employing a panel of robust, well-validated biochemical and cell-based assays, researchers can efficiently identify novel bioactive compounds and elucidate their mechanism of action. The protocols and workflows detailed in this application note provide a solid foundation for initiating a successful HTS campaign, from initial assay development to the validation of promising lead candidates. Adherence to rigorous quality control standards, particularly the consistent monitoring of the Z'-factor, is paramount to generating trustworthy and actionable data in the drug discovery process.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed. (2015, April 7). Retrieved from [Link]

  • Promega Notes 97: Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. (2007, September).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Biologically active compounds based on benzo[b]-thiophene and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017, February 9). Retrieved from [Link]

  • Principle of the AlphaScreen kinase assay - ResearchGate. (n.d.). Retrieved from [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (2016, June 21). Retrieved from [Link]

  • High-Throughput Screening Data Analysis | Basicmedical Key. (n.d.). Retrieved from [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13). Retrieved from [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]

  • 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide | C23H26ClN3O3S2 | CID 9913554 - PubChem. (n.d.). Retrieved from [Link]

  • Fluorescence Polarization Assay - Bio-protocol. (2019, December). Retrieved from [Link]

  • cAMP Hunter™ eXpress CCR6 CHO-K1 GPCR Assay - Eurofins DiscoverX. (n.d.). Retrieved from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (n.d.). Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - NIH. (n.d.). Retrieved from [Link]

  • Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2025, August 6). Retrieved from [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed. (n.d.). Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Retrieved from [Link]

  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed. (2004, March 1). Retrieved from [Link]

  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay - Agilent. (2012, September 11). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). Retrieved from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved from [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (n.d.).
  • Synthesis of sulfonate and sulfamate derivatives of benzothiophene... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (n.d.). Retrieved from [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017, September 29). Retrieved from [Link]

  • Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2016, October 1). Retrieved from [Link]

  • This compound (C9H8ClNO2S2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Analytical methods for quantification of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the quantitative analysis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. It emphasizes technical accuracy and practical insights, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction

This compound is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This guide presents robust and validated analytical methods for the determination of this compound in different matrices, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies outlined below are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies, drawing upon guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₉H₈ClNO₂S₂[6][7][8]
Molecular Weight 261.75 g/mol [7][8][9]
Melting Point 254-257 °C[9]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.Inferred from sulfonamide class behavior

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The benzothiophene sulfonamide structure imparts strong UV absorbance, making this a suitable method for assays and purity determinations.

Principle of the Method

The method involves injecting a prepared sample into an HPLC system. The analyte is separated from other components on a reversed-phase C18 column using an isocratic or gradient mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (purity >99%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Sonicator

  • pH meter

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape for sulfonamides.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minEnsures elution of the analyte with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
Detection Wavelength ~265 nm (To be determined by UV scan)Wavelength of maximum absorbance for optimal sensitivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.[10]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For more complex matrices, a sample cleanup step like solid-phase extraction may be necessary.[11]

5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

6. Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)[1][2][3]
ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small variations in method parameters.
Diagram of HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Sample Solution Sample->Extraction Dissolve/Extract Solvent Solvent (Methanol) Solvent->Dilution Solvent->Extraction HPLC HPLC System Dilution->HPLC Inject Extraction->HPLC Inject Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Data->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV analysis.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice.[12][13][14][15]

Principle of the Method

The analyte is first separated from the matrix components using liquid chromatography. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[15]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) (if available)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., HLB)[13]

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Nitrogen generator

3. Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for better resolution and faster analysis.
Mobile Phase A 0.1% Formic acid in WaterPromotes protonation for positive ion mode ESI.[12][15]
Mobile Phase B 0.1% Formic acid in AcetonitrileCompatible with MS detection.
Gradient 95% A / 5% B to 5% A / 95% B over 5 minRapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides generally ionize well in positive mode.[12]
MRM Transitions To be determined by infusion of standardPrecursor ion [M+H]⁺, with at least two product ions for quantification and confirmation.
Source Parameters To be optimized for the specific instrumente.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi.[15]

4. Sample Preparation (Solid-Phase Extraction - SPE): [11][13]

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

5. Data Analysis: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the calibration standards.

Method Validation Summary
ParameterAcceptance Criteria
Selectivity No interfering peaks in blank matrix at the retention time of the analyte and IS.
Linearity r² ≥ 0.995.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response.
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible.
Diagram of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Add IS & Load IS Internal Standard IS->SPE Elution Elution SPE->Elution Wash & Elute Evaporation Evaporation Elution->Evaporation Evaporate & Reconstitute LC UHPLC Separation Evaporation->LC Inject MS Mass Spectrometer (MRM) LC->MS Ionization Data Peak Integration (Analyte/IS) MS->Data Calibration Calibration Curve Data->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for higher concentration samples, such as in drug substance testing. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the preferred technique. Both methods, when properly validated according to ICH guidelines, can provide accurate and precise data to support drug development activities.[1][3][4][5]

References

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]

  • ResearchGate. (2025). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8ClNO2S2). Retrieved from [Link]

Sources

Cell-based assays for evaluating 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assays for Evaluating 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Efficacy

Audience: Researchers, scientists, and drug development professionals.

A Multi-Parametric Strategy for Efficacy Profiling of this compound

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. While historically associated with antimicrobial agents, novel sulfonamide-containing compounds are being developed as potent inhibitors of specific enzymes, demonstrating significant therapeutic potential in oncology.[1] this compound belongs to this promising class of molecules. Its structural features suggest a potential role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is a key regulator of pH in the hypoxic tumor microenvironment and is linked to tumor progression and metastasis.[2][3]

Evaluating the efficacy of a novel compound like this requires a systematic, multi-parametric approach that moves beyond simple viability measurements to elucidate the underlying mechanism of action. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework of cell-based assays to build a robust efficacy profile. We will progress from foundational cytotoxicity screening to detailed mechanistic studies, including apoptosis induction, cell cycle perturbation, and target engagement. Each protocol is designed as a self-validating system, incorporating essential controls and expert insights to ensure data integrity and trustworthiness.[4][5]

dot digraph "Overall_Efficacy_Evaluation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} doted Caption: Overall workflow for evaluating compound efficacy.

Pillar 1: Foundational Efficacy Assessment - Cell Viability & Cytotoxicity

Expertise & Experience: The initial step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT assay is a classic, robust colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6]

dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} doted Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]

    • Trustworthiness: Optimizing seeding density is critical. Too few cells will yield a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results.[8]

  • Compound Preparation & Treatment: Prepare a 2x concentrated serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[7]

  • Absorbance Measurement: Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

    • Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample IC50 Table
Cell LineTreatment DurationIC50 (µM) [95% CI]
HT-29 (Colon Cancer)48 hours15.2 [12.1 - 18.3]
A549 (Lung Cancer)48 hours22.5 [19.8 - 25.1]
MCF-7 (Breast Cancer)48 hours35.1 [31.5 - 39.4]

Pillar 2: Mechanistic Insights - Induction of Apoptosis

Expertise & Experience: A reduction in viability indicates cytotoxicity but does not define the mode of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis is crucial. Apoptosis is a controlled process and a preferred mechanism for anti-cancer drugs. We employ a two-pronged approach to confidently identify apoptosis. First, we measure the activity of executioner caspases-3 and -7, which are central to the apoptotic cascade.[9] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent "add-mix-measure" assay perfect for this.[10] Second, we use flow cytometry to detect an early hallmark of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with high affinity for PS, is used to detect this event. Propidium Iodide (PI) is co-stained to identify cells that have lost membrane integrity, a feature of late apoptosis or necrosis.[13][14]

dot digraph "Apoptosis_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} doted Caption: Key events in apoptosis and their detection methods.

Protocol 1: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at the same density as the MTT assay. Treat cells with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer as per the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.[9]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation & Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control after subtracting background luminescence (from no-cell control wells).

Protocol 2: Annexin V & Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with the compound at IC50 concentrations as described above.

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each sample.[14]

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]

    • Trustworthiness: It is essential to include single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating during flow cytometry analysis.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer. Do not wash cells after staining.[15] Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic/dead cells.

Data Presentation: Sample Apoptosis Data
Treatment (24h)Caspase-3/7 Activity (Fold Change vs. Control)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control1.0 ± 0.13.5 ± 0.52.1 ± 0.3
Compound (1x IC50)4.2 ± 0.425.8 ± 2.110.5 ± 1.2
Compound (2x IC50)7.8 ± 0.640.1 ± 3.518.2 ± 1.9

Pillar 3: Mechanistic Insights - Cell Cycle Perturbation

Expertise & Experience: Many anti-cancer agents exert their effects by disrupting the cell division cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[1] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[16] By staining fixed and permeabilized cells with PI, the fluorescence intensity measured by flow cytometry is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S (synthesis) phase have an intermediate amount.[17]

dot digraph "Cell_Cycle_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} doted Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described for the apoptosis assays. A time course (e.g., 12, 24, 48 hours) is recommended to observe dynamic changes in the cell cycle.

  • Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at -20°C for at least 2 hours (or up to several weeks).

    • Expert Insight: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate data.[19]

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Carefully decant the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[18]

    • Trustworthiness: RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use gating strategies to exclude cell debris and doublets.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Sample Cell Cycle Distribution
Treatment (24h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control45.2 ± 2.535.1 ± 1.919.7 ± 1.5
Compound (1x IC50)68.9 ± 3.115.5 ± 2.015.6 ± 1.8
Compound (2x IC50)75.4 ± 3.88.2 ± 1.516.4 ± 2.1
(Note: An accumulation of cells in G0/G1 suggests a G1-phase arrest)

Pillar 4: Target Engagement - Hypoxia vs. Normoxia Viability Assay

Expertise & Experience: Based on the sulfonamide scaffold of the compound, a primary hypothesized target is carbonic anhydrase (CA), particularly the hypoxia-inducible isoform CA IX.[2] CA IX is highly expressed in many solid tumors and contributes to cell survival by managing intracellular pH in the acidic, low-oxygen tumor microenvironment.[20] A compound that selectively inhibits CA IX would be expected to be more potent under hypoxic conditions than under normal oxygen (normoxic) conditions. Therefore, comparing the compound's IC50 value in a CA IX-expressing cancer cell line (e.g., HT-29) under both conditions serves as a powerful cell-based assay for target engagement.

dot digraph "CAIX_Mechanism" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} doted Caption: Role of CA IX in the hypoxic tumor microenvironment.

Protocol: Comparative Viability Under Normoxia and Hypoxia
  • Cell Line Selection: Choose a cancer cell line known to upregulate CA IX under hypoxia, such as HT-29 or Caki-1.[2][20]

  • Experimental Setup: Prepare two identical sets of 96-well plates seeded with the chosen cells.

  • Treatment: Treat both sets of plates with a serial dilution of the compound as described in the MTT assay protocol.

  • Incubation Conditions:

    • Normoxia Plate: Place one plate in a standard incubator (37°C, 5% CO2, ~21% O2).

    • Hypoxia Plate: Place the second plate in a hypoxic incubator or chamber (37°C, 5% CO2, 1% O2).

  • Assay Execution: After the treatment period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on both plates.

  • Data Analysis: Calculate the IC50 value for the compound under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia (a high "hypoxic potency ratio") suggests selective activity against a hypoxia-dependent survival mechanism, consistent with CA IX inhibition.

Data Presentation: Sample Hypoxia Selectivity Data
ConditionIC50 (µM)Hypoxic Potency Ratio (IC50 Normoxia / IC50 Hypoxia)
Normoxia (21% O2)15.2 ± 1.1\multirow{2}{*}{5.4}
Hypoxia (1% O2)2.8 ± 0.4

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health (NIH). [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Annexin V Apoptosis Assay. Creative Bioarray. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Brawijaya. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

  • Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]

  • Best practice in bioassay development. BioTechniques. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. [Link]

Sources

Application Note: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide as a Chemical Probe for Carbonic Anhydrase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide as a chemical probe to investigate the function and inhibition of carbonic anhydrases (CAs). We delve into the underlying mechanism of action, present detailed protocols for in vitro and cell-based assays, and offer insights into data interpretation and best practices. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity. This guide will enable researchers to effectively employ this probe for target validation, inhibitor screening, and understanding the physiological roles of specific CA isoforms.

Introduction: The Role of Chemical Probes in Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is critical to a host of physiological processes, including pH regulation, gas transport, and ion secretion. Consequently, dysregulation of CA activity is implicated in numerous pathologies. Overexpression of specific isoforms, such as CA IX and XII, is a hallmark of hypoxic tumors, making them attractive targets for cancer therapy.[3][4] Other isoforms are targets for treating glaucoma, epilepsy, and altitude sickness.[3]

The development and characterization of selective inhibitors are paramount to dissecting the function of individual CA isoforms and for therapeutic development. Chemical probes—small molecules with well-defined mechanisms and selectivity—are indispensable tools in this endeavor. The sulfonamide functional group (R-SO₂NH₂) is the cornerstone of CA inhibitor design, with the primary sulfonamide moiety acting as a potent zinc-binding group (ZBG) in the enzyme's active site.[1][3]

This compound belongs to this classical inhibitor class. Its rigid benzo[b]thiophene scaffold provides a framework for exploring structure-activity relationships, while the sulfonamide group drives its inhibitory activity against CAs. This application note details its use as a chemical probe, from initial in vitro characterization to cellular target engagement.

Compound Profile: this compound

A clear understanding of the probe's physicochemical properties is the foundation for robust experimental design.

PropertyValueSource
CAS Number 190659-59-7 (also cited as 175203-94-8)[5]
Molecular Formula C₉H₈ClNO₂S₂[5][6]
Molecular Weight 261.75 g/mol [5]
Appearance White to off-white solid-
Melting Point 254-257 °C
InChI Key CGMQMZKLIJYAKX-UHFFFAOYSA-N[6]

Solubility & Stock Solution Preparation: For biological assays, it is critical to ensure the compound is fully solubilized.

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).

  • Protocol: Weigh the desired amount of the compound and add the calculated volume of DMSO. Vortex or sonicate gently until the solid is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Causality: DMSO is a common solvent for organic molecules, but high concentrations can affect enzyme activity and cell viability. Final DMSO concentration in assays should typically be kept below 0.5% to avoid artifacts. A solvent control is mandatory in all experiments.

Mechanism of Action: How Sulfonamides Inhibit Carbonic Anhydrases

The inhibitory power of sulfonamides against CAs is rooted in their ability to mimic the transition state of the CO₂ hydration reaction. The catalytic cycle of CAs involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule.

The key steps of inhibition are:

  • Deprotonation: The sulfonamide (R-SO₂NH₂) is a weak acid. In the physiological pH range, it exists in equilibrium with its deprotonated, anionic form (R-SO₂NH⁻).

  • Zinc Coordination: The deprotonated sulfonamide anion directly coordinates to the Zn²⁺ ion in the CA active site, displacing the catalytic hydroxide ion.[3]

  • Hydrogen Bonding Network: The inhibitor is further stabilized by a network of hydrogen bonds with conserved active site residues, such as Threonine 199 and Glutamate 106, which act as "gatekeepers".[4]

This binding mode is highly effective, leading to potent inhibition of enzyme activity. The specific substituents on the aromatic ring system (the "tail" of the inhibitor) are responsible for conferring selectivity for different CA isoforms by interacting with residues in the middle and outer regions of the active site cavity.[4]

G cluster_0 CA Active Site cluster_1 Inhibitor Zn Zn²⁺ OH OH⁻ Zn->OH Catalytic Hydroxide His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Inhibitor R-SO₂NH⁻ Deprotonated Sulfonamide Inhibitor:f0->Zn Coordination Bond (Inhibition) Inhibitor:f0->Thr199 H-Bond

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

Protocol 1: In Vitro CA Activity and Inhibition Assay (Colorimetric)

This protocol measures the esterase activity of CA, a commonly used and reliable proxy for its physiological hydratase activity. The assay utilizes a substrate that releases a chromophore upon cleavage by CA, which can be quantified spectrophotometrically.[2][7]

Principle: Active CA enzyme hydrolyzes a substrate (e.g., 4-nitrophenyl acetate), releasing the yellow-colored product 4-nitrophenol, which absorbs light at ~405 nm. An inhibitor will block this reaction, resulting in a reduced rate of color development.

Materials:

  • Purified human CA enzyme (e.g., hCA II as a standard, or other desired isoforms)

  • This compound ("Probe")

  • Acetazolamide (Positive Control Inhibitor)[2]

  • CA Assay Buffer (e.g., Tris-based buffer, pH 7.4)

  • CA Substrate (e.g., 4-Nitrophenyl Acetate in ethanol or acetonitrile)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at ~405 nm

Workflow Diagram:

G A Prepare Reagents: - Enzyme Solution - Probe/Control Dilutions - Substrate Solution B Dispense into 96-well Plate: - Assay Buffer - Probe or DMSO/Control - Enzyme Solution A->B C Pre-incubate plate (e.g., 10 min at RT) to allow inhibitor binding B->C D Initiate Reaction: Add CA Substrate to all wells C->D E Measure Absorbance (405 nm) in kinetic mode (e.g., every 30s for 10-20 min) D->E F Data Analysis: - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Probe] - Determine IC₅₀ value E->F

Caption: Workflow for In Vitro CA Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the Probe and Acetazolamide in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

  • Plate Layout: Design the plate to include wells for:

    • 100% Activity Control (EC): Enzyme + DMSO (no inhibitor).

    • Background Control (BC): Assay Buffer + Substrate + DMSO (no enzyme).

    • Test Compound (IC): Enzyme + Probe at various concentrations.

    • Positive Control (PC): Enzyme + Acetazolamide at various concentrations.

  • Assay Setup: To each well (except BC), add the appropriate volume of Assay Buffer, diluted enzyme, and 2 µL of the corresponding compound dilution in DMSO. For EC wells, add 2 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the CA substrate solution to all wells to start the reaction. The final volume should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (slope, V₀) from the linear portion of the absorbance vs. time plot after subtracting the background rate.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_IC / Rate_EC)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Isoform Selectivity Profiling

The utility of a chemical probe is defined by its selectivity. This protocol extends the previous assay to determine the inhibitory potency of the probe against a panel of key CA isoforms.

Principle: By determining the IC₅₀ or Kᵢ value for the probe against multiple CA isoforms (e.g., hCA I, II, IX, XII), a selectivity profile can be established. A probe is considered selective if it is significantly more potent against one isoform (or subclass) over others.

Procedure:

  • Repeat the In Vitro CA Inhibition Assay (Protocol 1) for each desired CA isoform (e.g., hCA I, hCA II, hCA IX, hCA XII).

  • Ensure that the enzyme concentration and reaction conditions are optimized for each specific isoform, as their catalytic efficiencies may differ.

  • Determine the IC₅₀ value for the probe against each isoform.

  • Data Presentation: Summarize the results in a table for clear comparison.

Example Data Table (Hypothetical):

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
Probe 8501504560
Acetazolamide 25012255.7

Interpretation: In this hypothetical example, the probe shows preferential inhibition of the tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II. This would make it a useful tool for studying the role of CA IX/XII in cancer biology, with less confounding activity against CA I/II. Interpreting selectivity requires comparing these in vitro potencies.[8]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Confirming that a probe engages its intended target within the complex environment of a living cell is a critical validation step.[9][10] CETSA is a powerful method for this, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11]

Principle: When cells are heated, proteins begin to unfold and aggregate. If a probe binds to its target protein, the protein-ligand complex is more thermally stable and will remain in solution at higher temperatures compared to the unbound protein. This difference in soluble protein can be quantified.

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture cells to confluence B Treat cells with Probe or DMSO (Vehicle) A->B C Incubate to allow cell penetration and binding B->C D Harvest cells and resuspend in buffer C->D E Aliquot cell suspension and heat at a range of temperatures (e.g., 40°C to 70°C) D->E F Lyse cells (e.g., freeze-thaw cycles) E->F G Separate soluble fraction from aggregated proteins (centrifugation) F->G H Quantify soluble target protein (e.g., Western Blot, ELISA, Wes) G->H I Plot % soluble protein vs. Temperature to generate melting curves H->I

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Culture a cell line that expresses the target CA isoform (e.g., HT-29 cells for CA IX under hypoxic conditions[12]). Treat the cells with the probe at a desired concentration (e.g., 10x the in vitro IC₅₀) or with DMSO as a vehicle control for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. A typical range is 40°C to 70°C in 2-3°C increments. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble target protein (e.g., CA IX) in each sample using a method like Western Blotting or an automated capillary-based system like the Wes™.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Normalize the data by setting the intensity of the unheated sample (or the lowest temperature) to 100%.

    • Plot the normalized intensity (% soluble protein) against temperature for both the vehicle-treated and probe-treated samples.

    • Result: A successful target engagement will result in a rightward shift of the melting curve for the probe-treated sample, indicating thermal stabilization.

Further Considerations for a Validated Chemical Probe

  • Orthogonal Target Engagement: To further build confidence, consider alternative target engagement methods like activity-based protein profiling (ABPP) if a suitable probe is available, or cellular assays that measure a direct downstream consequence of target inhibition.[13][14]

  • Selectivity Profiling: For a comprehensive understanding, profiling the probe against a broader panel of off-targets (e.g., a commercial kinase panel) is recommended, especially if the probe will be used to infer novel biological functions.[15][16]

  • ADME-Tox Profiling: For probes intended for in vivo studies, a preliminary assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.[17][18][19] In vitro assays for metabolic stability, cell permeability, and cytotoxicity can provide valuable early insights.[20]

Conclusion

This compound is a valuable chemical probe for investigating the biology of carbonic anhydrases. As a member of the well-established sulfonamide class, its mechanism of action is clearly understood. By following the detailed protocols for in vitro inhibition, isoform selectivity, and cellular target engagement outlined in this guide, researchers can rigorously validate its activity and use it with confidence to explore the roles of CAs in health and disease. The inclusion of appropriate controls and orthogonal validation steps will ensure the generation of high-quality, reproducible data.

References

  • Supuran, C. T. (2016). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today. [Link]

  • Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Viola, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Creative Biostructure. In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. [Link]

  • Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]

  • Sun, H., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Al-Ali, H., et al. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Grand View Research. ADME Toxicology Testing Market Size, Share & Trends Analysis Report. Grand View Research. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]

  • DiscoverX. Critical Needs in Cellular Target Engagement. DiscoverX. [Link]

  • YouTube. (2017). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Martin, B. R., et al. (2015). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Zhou, T., & Meroueh, S. O. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Gieling, R. G., et al. (2016). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics. [Link]

  • PrepChem.com. Synthesis of 5-chloro-3-methylbenzo[b]thiophene. PrepChem.com. [Link]

Sources

Synthetic Routes to Novel 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[b]thiophene Sulfonamide Scaffold

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When functionalized with a sulfonamide group, a well-established pharmacophore and a bioisostere of carboxylic acids, the resulting benzo[b]thiophene sulfonamide scaffold presents a compelling template for the design of novel therapeutic agents. The sulfonamide moiety can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and modulating pharmacokinetic properties. This guide provides detailed synthetic protocols for the preparation of novel 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide derivatives, offering researchers a practical framework for accessing this promising class of molecules.

Strategic Overview of the Synthetic Approach

The synthesis of the target this compound derivatives is conceptually divided into three principal stages:

  • Construction of the Core Heterocycle: Synthesis of the 5-chloro-3-methylbenzo[b]thiophene scaffold.

  • Installation of the Sulfonyl Chloride Handle: Electrophilic chlorosulfonation at the C2 position of the benzo[b]thiophene ring.

  • Diversification via Sulfonamide Formation: Reaction of the intermediate sulfonyl chloride with a variety of primary and secondary amines to generate a library of novel sulfonamide derivatives.

This modular approach allows for the late-stage introduction of diversity, enabling the efficient exploration of structure-activity relationships (SAR).

Synthetic_Strategy cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Functionalization cluster_2 PART 3: Diversification A Starting Materials (e.g., 1-[(4-Chlorophenyl)thio]-2-propanone) B 5-Chloro-3-methylbenzo[b]thiophene A->B Cyclization C 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride B->C Chlorosulfonation E Novel this compound Derivatives C->E Amination D Primary/Secondary Amines D->E

Figure 1: A high-level overview of the synthetic workflow.

Part 1: Synthesis of the 5-Chloro-3-methylbenzo[b]thiophene Scaffold

The foundational step in this synthetic endeavor is the construction of the 5-chloro-3-methylbenzo[b]thiophene core. A reliable and scalable method for this is the acid-catalyzed cyclization of a suitable precursor.[5]

Protocol 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This protocol details the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone using polyphosphoric acid (PPA).

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
1-[(4-Chlorophenyl)thio]-2-propanoneC₉H₉ClOS200.6850 g0.25
Polyphosphoric Acid (PPA)(HPO₃)n-300 g-
Deionized WaterH₂O18.02q.s.-
Diethyl Ether(C₂H₅)₂O74.12q.s.-
MethanolCH₃OH32.04200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (300 g).

  • With vigorous stirring, add 1-[(4-chlorophenyl)thio]-2-propanone (50 g, 0.25 mol) to the PPA.

  • Gradually heat the mixture to 120 °C. An exothermic reaction may be observed.

  • Maintain the reaction temperature at 130 °C and stir for 1 hour.

  • Allow the reaction mixture to cool to below 100 °C and then carefully pour it into a large beaker containing crushed ice and water.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a residue.

  • To the residue, add methanol (200 mL) and stir.

  • Filter the mixture and concentrate the filtrate to yield the crude product.

  • Purify the crude product by vacuum distillation (bp 120 °C at 0.6 mm Hg) to afford 5-chloro-3-methylbenzo[b]thiophene as a colorless to pale yellow oil (Yield: ~40%).[5]

Causality and Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both the solvent and the acid catalyst for the intramolecular electrophilic substitution reaction (a Friedel-Crafts type cyclization) that forms the thiophene ring. Its high viscosity ensures a manageable reaction at elevated temperatures.

  • Temperature Control: The gradual heating and maintenance at 130 °C are crucial for driving the reaction to completion while minimizing potential side reactions or decomposition. The initial exotherm needs to be carefully controlled.

  • Aqueous Workup: Pouring the hot reaction mixture into ice water is a critical step to quench the reaction and hydrolyze the PPA, making the product extractable into an organic solvent.

  • Methanol Wash: The final stir in methanol helps to remove some impurities, providing a purer starting material for the subsequent distillation.

Part 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Chloride

The introduction of the sulfonyl chloride group at the C2 position is achieved through electrophilic substitution using chlorosulfonic acid. This reaction is highly regioselective for the C2 position in benzo[b]thiophenes due to the electronic nature of the heterocyclic ring.

Protocol 2: Chlorosulfonation of 5-Chloro-3-methylbenzo[b]thiophene

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

Materials and Reagents:

ReagentFormulaM.W.Quantity (Example)Moles
5-Chloro-3-methylbenzo[b]thiopheneC₉H₇ClS182.6710 g0.055
Chlorosulfonic AcidClSO₃H116.5238.2 g (21.7 mL)0.328
Dichloromethane (anhydrous)CH₂Cl₂84.93100 mL-
Crushed IceH₂O18.02q.s.-

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-chloro-3-methylbenzo[b]thiophene (10 g, 0.055 mol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add chlorosulfonic acid (21.7 mL, 0.328 mol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with cold water, followed by cold saturated sodium bicarbonate solution, and finally cold brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Causality and Experimental Choices:

  • Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to drive the equilibrium towards the formation of the sulfonyl chloride.[6] The reagent acts as both the sulfonating agent and the solvent.

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of chlorosulfonic acid and to minimize the formation of byproducts. The mechanism of chlorosulfonation can be temperature-dependent.[7]

  • Anhydrous Conditions: The exclusion of water is critical as chlorosulfonic acid reacts violently with it, and the sulfonyl chloride product is also susceptible to hydrolysis.

  • Careful Quenching: The slow addition of the reaction mixture to ice is a crucial safety measure to manage the highly exothermic quenching process and to precipitate the product.

Part 3: Synthesis of Novel this compound Derivatives

The final step involves the reaction of the synthesized sulfonyl chloride with a diverse range of primary and secondary amines to generate the target sulfonamides. This reaction is a robust and high-yielding transformation.[8][9]

Sulfonamide_Formation SulfonylChloride 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride R-SO₂Cl Product Target Sulfonamide R-SO₂NR'R'' SulfonylChloride->Product Amine Amine R'R''NH Amine->Product Base Base (e.g., Pyridine, Triethylamine) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct

Figure 2: General scheme for sulfonamide synthesis.

Protocol 3: General Procedure for the Synthesis of N-substituted 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamides

This general protocol can be adapted for a variety of primary and secondary amines.

Materials and Reagents:

ReagentRoleExample Quantity
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chlorideElectrophile1.0 mmol
Amine (Primary or Secondary)Nucleophile1.1 mmol
Pyridine or TriethylamineBase1.5 mmol
Dichloromethane or THF (anhydrous)Solvent10 mL

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 mmol) in the anhydrous solvent (5 mL).

  • Add the base (e.g., pyridine or triethylamine, 1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 mmol) in the anhydrous solvent (5 mL).

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl (to remove excess base and amine), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Illustrative Table of Amine Diversity:

AmineProduct StructureExpected Properties
AnilineN-phenyl-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamideAromatic, potentially crystalline solid
Morpholine4-((5-chloro-3-methylbenzo[b]thiophen-2-yl)sulfonyl)morpholineHeterocyclic, likely a solid
BenzylamineN-benzyl-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamideFlexible side chain, potentially crystalline
DiethylamineN,N-diethyl-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamideAliphatic, may be an oil or low-melting solid

Causality and Experimental Choices:

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the more valuable sulfonyl chloride.

  • Solvent: Anhydrous aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride.

  • Purification: The choice of purification method (chromatography vs. recrystallization) will depend on the physical properties of the final sulfonamide derivative.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide a robust and versatile platform for the generation of novel this compound derivatives. By systematically varying the amine component in the final step, researchers can efficiently assemble a library of compounds for biological screening. The insights into the causality behind the experimental choices are intended to empower researchers to troubleshoot and adapt these protocols for their specific needs. The promising biological activities associated with the benzo[b]thiophene sulfonamide scaffold suggest that the derivatives synthesized through these methods hold significant potential for the discovery of new therapeutic leads.

References

  • PrepChem. Synthesis of 5-chloro-3-methylbenzo[b]thiophene. Available from: [Link]

  • Al-Suwidan, I. A., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules. 2013;18(5):5639-5653. Available from: [Link]

  • PrepChem. Synthesis of (iii) 5-Chloromethyl-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester. Available from: [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. 2023. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Roy, K., et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018;8(4):193-214. Available from: [Link]

  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available from: [Link]

  • Royal Society of Chemistry. A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. 2014;4:3593-3596. Available from: [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. 2012. Available from: [Link]

  • Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. 2021;11:32768-32785. Available from: [Link]

  • Dhanya, T. M., et al. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2022;197(11):1127-1148. Available from: [Link]

  • Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. 2017;138:1002-1024. Available from: [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. 2015. Available from: [Link]

  • Google Patents. Process for the preparation of aromatic sulfonyl chlorides. US5136043A. 1992.
  • Keri, R. S., et al. An overview of benzo [b] thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. 2017;138:1002-1024. Available from: [Link]

  • Google Patents. Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. EP0340472A1. 1989.
  • ResearchGate. A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. 2022. Available from: [Link]

  • Google Patents. Process for the preparation of sulphonic acid chlorides. US4316862A. 1982.
  • Google Patents. Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. CN113480517A. 2021.
  • ResearchGate. How to carry out a sulfonation reaction?. 2014. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Available from: [Link]

  • Bentham Science Publishers. (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery. 2020;17(9):1123-1135. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

Sources

Application Note: A Scalable, Three-Step Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, robust, and scalable three-step synthesis for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a key heterocyclic scaffold with significant potential in drug discovery programs. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] This protocol is designed for researchers, medicinal chemists, and process development professionals requiring gram-to-kilogram quantities of the target compound for preclinical evaluation. The synthesis begins with an acid-catalyzed cyclization to form the benzothiophene core, followed by regioselective chlorosulfonylation and subsequent amination. Each step has been optimized for yield, purity, and operational simplicity, ensuring a reliable supply of this important intermediate for further studies.

Introduction: The Importance of the Benzothiophene Sulfonamide Scaffold

The sulfonamide moiety is a privileged functional group in pharmaceutical sciences, integral to drugs with antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] Its ability to act as a stable, non-classical bioisostere for carboxylic acids or amides allows for the fine-tuning of physicochemical properties such as acidity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[2][4]

The benzo[b]thiophene ring system is another important pharmacophore found in numerous biologically active compounds, including selective estrogen receptor modulators (SERMs) and kinase inhibitors. The fusion of these two key motifs in this compound creates a molecule with a unique electronic and steric profile, making it an attractive starting point for library synthesis and lead optimization in drug discovery campaigns. This guide details a validated pathway to access this compound on a scale suitable for extensive preclinical testing.

Overall Synthetic Strategy

The synthesis is accomplished via a linear, three-step sequence, commencing with commercially available starting materials. The strategy is centered on the initial construction of the chlorinated benzothiophene core, followed by functionalization at the electron-rich 2-position.

G A 1-[(4-Chlorophenyl)thio]-2-propanone B Step 1: PPA Cyclization A->B Polyphosphoric Acid (PPA) Heat C 5-Chloro-3-methylbenzo[b]thiophene B->C D Step 2: Chlorosulfonylation C->D Chlorosulfonic Acid (HSO3Cl) Cold E 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride D->E F Step 3: Amination E->F Ammonium Hydroxide (NH4OH) G This compound F->G

Diagram 1: Three-step workflow for the synthesis of the target sulfonamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is extremely corrosive and reacts violently with water; handle with extreme caution.

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

This step involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to construct the benzothiophene ring system. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a powerful dehydrating agent.

Mechanism Overview

G cluster_mech Mechanism: Electrophilic Cyclization start Propanone starting material step1 Protonation of carbonyl by PPA start->step1 H+ step2 Intramolecular attack of aromatic ring step1->step2 step3 Dehydration & Rearomatization step2->step3 -H2O, -H+ product Benzothiophene product step3->product

Diagram 2: Simplified mechanism of the PPA-catalyzed cyclization.

Protocol:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (300 g).

  • Begin stirring and add 1-[(4-Chlorophenyl)thio]-2-propanone (50 g, 0.25 mol) in one portion.[5]

  • Slowly heat the mixture. A mild exotherm is expected. Carefully control the heating to raise the internal temperature to 120-130°C.[5]

  • Maintain the temperature at 130°C and stir for 1 hour. The mixture will become dark and viscous.[5]

  • Caution: Perform the following step carefully in a large beaker or vessel. Slowly and cautiously pour the hot reaction mixture onto 1.5 L of crushed ice with vigorous stirring.

  • Allow the mixture to stir until all the ice has melted and the PPA has dissolved. The product will precipitate as a solid or oil.

  • Extract the aqueous slurry with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • The crude product can be purified by vacuum distillation (bp 120°C @ 0.6 mm Hg) or by recrystallization from methanol to afford 5-chloro-3-methylbenzo[b]thiophene as a solid.[5] Typical yield: 35-45%.

Step 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

This reaction proceeds via electrophilic substitution at the C2 position of the benzothiophene, which is activated towards such reactions. Chlorosulfonic acid serves as the source of the chlorosulfonyl electrophile.

Protocol:

  • To a dry, three-neck round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a gas scrubber), add the 5-chloro-3-methylbenzo[b]thiophene (1.0 eq) from Step 1.

  • Cool the flask in an ice/salt bath to an internal temperature of -5 to 0°C.

  • Caution: Chlorosulfonic acid (HSO₃Cl, 4.0 eq) is highly corrosive. Add it dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Caution: The quench must be performed with extreme care. Very slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approximately 10-fold mass excess relative to the HSO₃Cl used). The product will precipitate as a solid.

  • Filter the resulting solid through a Buchner funnel and wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum. This intermediate, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, is often used directly in the next step without further purification.[6]

Step 3: Synthesis of this compound

This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl chloride intermediate to form the final sulfonamide.[1][7]

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add the crude, dry 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (1.0 eq) from Step 2.

  • Add tetrahydrofuran (THF, approx. 10 mL per gram of sulfonyl chloride) to dissolve the solid.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%, ~10 eq) dropwise. A white precipitate will form immediately.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the sulfonyl chloride.

  • Remove the THF under reduced pressure.

  • Add water to the remaining aqueous slurry and stir for 15 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3x) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the white to off-white solid in a vacuum oven at 50°C to a constant weight. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Characterization of Final Product

The final compound should be characterized to confirm its identity and purity before use in preclinical studies.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 190659-59-7[5][7]
Molecular Formula C₉H₈ClNO₂S₂[5][7]
Molecular Weight 261.75 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 254-257 °C[7]
¹H NMR Consistent with proposed structureN/A
¹³C NMR Consistent with proposed structureN/A
Mass Spec (ESI) m/z 260.96 [M-H]⁻[8]
Purity (HPLC) ≥95% recommended for preclinical studiesN/A

Discussion and Scalability Considerations

  • Causality in Experimental Design: The choice of PPA in Step 1 is critical; it provides a strongly acidic and anhydrous medium necessary to promote the cyclization while sequestering the water byproduct, driving the reaction to completion. The low-temperature chlorosulfonylation in Step 2 is essential to control the reactivity of chlorosulfonic acid and minimize the formation of undesired side products. The final amination is a robust and high-yielding transformation, making it ideal for the final step in a large-scale synthesis.

  • Trustworthiness and Validation: Each step includes a clear work-up and purification procedure. The identity and purity of the final compound must be confirmed using the analytical methods listed in Table 1. This ensures that the material supplied for preclinical studies is well-characterized and meets the required specifications.

  • Scalability Challenges:

    • Step 1 Exotherm: The initial reaction between the ketone and PPA can be exothermic.[5] On a large scale, the starting material should be added portion-wise to the pre-heated PPA to maintain better temperature control.

    • Quenching: Quenching PPA and chlorosulfonic acid reactions are highly exothermic and release corrosive vapors. Large-scale operations require specialized equipment (e.g., jacketed reactors with controlled quench addition) to manage the heat evolution and ensure operator safety.

    • Material Handling: Handling large quantities of corrosive and water-reactive reagents like PPA and HSO₃Cl requires appropriate engineering controls and trained personnel.

References

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
  • PrepChem. Synthesis of 5-chloro-3-methylbenzo[b]thiophene. [Link]

  • Barber, C. G., & serviceable, T. A. (2015).
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Lindhardt, E., et al. (2021). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. PubMed.
  • PubChemLite. This compound (C9H8ClNO2S2). [Link]

  • Zheng, C., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. PubMed.
  • Patel, H. N. (2017). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Payne, J. E., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models.
  • Ahmed, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central.
  • PubChem. 3-Methylbenzo[b]thiophene. [Link]

  • PrepChem. Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, providing a framework for robust and reproducible results.

The synthesis is typically approached via a three-step sequence:

  • Cyclization: Formation of the 5-chloro-3-methylbenzo[b]thiophene core.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group at the C2 position.

  • Amination: Conversion of the sulfonyl chloride to the final sulfonamide.

This guide is structured to address issues at each of these critical stages.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting materials to the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 1-[(4-Chlorophenyl)thio]-2-propanone B 5-Chloro-3-methylbenzo[b]thiophene A->B  Polyphosphoric Acid (PPA)  ~130°C C 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride B->C  Chlorosulfonic Acid  0°C to RT D This compound C->D  Ammonium Hydroxide  or Ammonia source

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

Question 1: My yield for the benzothiophene core is significantly lower than the reported 40-50%. What are the likely causes?

Answer: Low yield in this intramolecular cyclization is a frequent issue. The primary causes are typically related to the acid catalyst, temperature control, and work-up procedure.

  • Catalyst Quality and Quantity: Polyphosphoric acid (PPA) is highly viscous and hygroscopic. Old or improperly stored PPA can absorb atmospheric moisture, reducing its efficacy as a dehydrating and cyclizing agent. Ensure you are using a fresh, viscous batch of PPA. The ratio of PPA to the starting ketone is also crucial; a significant excess (e.g., 6:1 by weight) is often required to ensure the reaction mixture remains stirrable and the reaction proceeds to completion.[1]

  • Temperature Control: The reaction involves an initial exotherm as the temperature is raised to 120°C.[1] If the temperature rises too quickly or overshoots the optimal 130°C, it can lead to charring and the formation of polymeric side products. Conversely, if the temperature is too low, the cyclization will be incomplete. A gradual, controlled heating ramp is essential.

  • Inefficient Extraction: The product is extracted from a large volume of aqueous solution after the PPA is quenched. Due to potential emulsions and the density of the solvents, extraction can be inefficient. Use a robust organic solvent like diethyl ether or ethyl acetate and perform multiple extractions (at least 3x) to maximize recovery. A final wash of the combined organic layers with brine helps to break emulsions and remove residual water.

Question 2: My post-reaction mixture is a dark, intractable tar. Is it salvageable?

Answer: This is a common result of overheating. When the reaction temperature significantly exceeds 130-140°C, polymerization and decomposition of the starting material and product occur. At this point, salvaging a significant amount of product is unlikely. The best course of action is to restart the synthesis with stricter temperature monitoring. Use a thermocouple placed directly in the reaction mixture and a heating mantle with a reliable controller.

Step 2: Chlorosulfonation of 5-Chloro-3-methylbenzo[b]thiophene

Question 1: The chlorosulfonation reaction is sluggish, and TLC analysis shows significant unreacted starting material even after extended reaction times. Why?

Answer: This points to an issue with the sulfonating agent or the reaction conditions.

  • Reagent Reactivity: Chlorosulfonic acid is a highly reactive and moisture-sensitive reagent. It reacts violently with water to produce sulfuric acid and HCl, neither of which will effectively perform the desired chlorosulfonation. Use a fresh bottle of chlorosulfonic acid, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of moisture.

  • Stoichiometry: While a slight excess of chlorosulfonic acid is needed, a large excess can lead to di-sulfonation or other side reactions. A molar ratio of approximately 2-3 equivalents of chlorosulfonic acid to the benzothiophene substrate is a good starting point.

  • Temperature: The initial addition of the benzothiophene to chlorosulfonic acid should be done at a low temperature (0 to -10°C) to control the initial exotherm.[2] After the addition is complete, the reaction mixture should be allowed to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50°C) can be applied, but this must be monitored carefully to avoid decomposition.

Question 2: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are these impurities?

Answer: The primary impurities are typically regioisomers or the hydrolyzed sulfonic acid.

  • Regioisomers: While the C2 position is electronically favored for electrophilic substitution, sulfonation at other positions on the benzene ring can occur, especially if the reaction temperature is too high.

  • Hydrolysis: The product, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, is highly susceptible to hydrolysis.[3] Exposure to moisture during the work-up will convert it to the corresponding sulfonic acid. This sulfonic acid is highly polar and will have a very different Rf value on TLC. To avoid this, perform the work-up quickly, use anhydrous solvents, and ensure all glassware is thoroughly dried. The reaction is typically quenched by pouring it carefully onto crushed ice, which precipitates the sulfonyl chloride product while the excess reagents are partitioned into the aqueous phase.

G cluster_main Troubleshooting: Low Yield in Chlorosulfonation Start Low Yield or Incomplete Reaction CheckReagent Is Chlorosulfonic Acid Fresh? Start->CheckReagent YesReagent Yes CheckReagent->YesReagent NoReagent No CheckReagent->NoReagent CheckTemp Was Temperature Controlled During Addition? YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp CheckWorkup Was Anhydrous Work-up Performed? YesWorkup Yes CheckWorkup->YesWorkup If all steps were correct, consider purification issues. NoWorkup No CheckWorkup->NoWorkup YesReagent->CheckTemp Sol_Reagent Action: Use a new, sealed bottle of reagent under inert atmosphere. NoReagent->Sol_Reagent YesTemp->CheckWorkup Sol_Temp Action: Maintain temp at 0°C during addition and allow to warm slowly. NoTemp->Sol_Temp Sol_Workup Action: Quench on ice quickly. Use anhydrous solvents for extraction. NoWorkup->Sol_Workup

Caption: Decision workflow for troubleshooting the chlorosulfonation step.

Step 3: Amination of Sulfonyl Chloride

Question: I am having trouble purifying the final this compound. What is the best method?

Answer: Purification of the final sulfonamide often involves removing the unreacted sulfonyl chloride and the hydrolyzed sulfonic acid.

  • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system must be identified. Given the product's structure, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good candidates. The crude solid should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of well-defined crystals. The melting point of the pure compound is reported to be 254-257°C, which can be used as a benchmark for purity.[4]

  • Aqueous Wash: Before recrystallization, washing the crude product in an organic solvent (like ethyl acetate) with a dilute sodium bicarbonate solution can help. This will convert the sulfonic acid impurity into its water-soluble sodium salt, which will be removed into the aqueous layer. The unreacted sulfonyl chloride will remain in the organic layer with your product.

  • Column Chromatography: If recrystallization fails to provide a pure product, silica gel chromatography can be used. A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the less polar sulfonyl chloride starting material from the more polar sulfonamide product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The most hazardous reagent used is chlorosulfonic acid . It is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Additions should be done slowly and cautiously to control the reaction's exothermicity. Have a suitable quenching agent (like a bucket of ice) ready before you begin.

Q2: Can I use a different sulfonating agent, like sulfuryl chloride? A2: While other sulfonating agents exist, chlorosulfonic acid is the most direct and commonly used reagent for this type of transformation on an activated heterocyclic system. Using agents like SOCl₂ or SO₂Cl₂ often requires different catalysts and conditions and may not provide the same regioselectivity. For this specific substrate, chlorosulfonic acid is the most reliable choice.

Q3: How critical is the purity of the starting 1-[(4-Chlorophenyl)thio]-2-propanone? A3: The purity of the initial starting material is very important. Impurities in the starting ketone will carry through or lead to side products during the PPA cyclization, complicating purification and lowering the overall yield. It is recommended to purify the starting ketone by distillation or chromatography if its purity is less than 95%.

Q4: What are the key analytical techniques to monitor the reaction progress? A4:

  • Thin-Layer Chromatography (TLC): Essential for all steps. Use a moderately polar mobile phase (e.g., 20-30% ethyl acetate in hexanes). It allows you to visualize the consumption of starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the structure of intermediates and the final product. Key shifts, such as those for the methyl group and the aromatic protons, will confirm the desired transformations.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the intermediates and the final product, confirming that the desired atoms have been added at each step.[5]

Data Summary and Protocols

Table 1: Troubleshooting Summary
Issue DescriptionProbable Cause(s)Recommended Corrective Action
Step 1: Low yield of benzothiopheneOld/wet PPA; Poor temperature control; Inefficient extractionUse fresh PPA; Gradually ramp temperature to 130°C; Perform multiple extractions with ether/EtOAc.
Step 2: Incomplete chlorosulfonationMoisture in reagents; Insufficient warmingUse fresh chlorosulfonic acid under N₂; Allow reaction to warm to RT after addition.
Step 2: Formation of multiple byproductsOverheating; Excess reagentMaintain temperature <0°C during addition; Use 2-3 equivalents of chlorosulfonic acid.
Step 3: Difficult purification of final productPresence of sulfonic acid or unreacted sulfonyl chlorideWash with NaHCO₃(aq); Recrystallize from ethanol or EtOAc/Hexane.
Table 2: Typical Reaction Parameters
StepKey ReagentsSolventTemperatureTypical TimeApprox. Yield
1. Cyclization1-[(4-Chlorophenyl)thio]-2-propanone, PPANone130°C1-2 hours40-50%[1]
2. Chlorosulfonation5-Chloro-3-methylbenzo[b]thiophene, Chlorosulfonic AcidNone0°C to RT2-4 hours70-85%
3. AminationSulfonyl Chloride, Ammonium HydroxideTHF or Dioxane0°C to RT1-3 hours>90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene [1]

  • To a round-bottom flask equipped with a mechanical stirrer and a thermocouple, add polyphosphoric acid (PPA, ~300 g).

  • Begin stirring and add 1-[(4-chlorophenyl)thio]-2-propanone (50 g, 0.25 mol).

  • Gradually heat the mixture. An exotherm may occur around 120°C.

  • Maintain the internal temperature at 130°C for 1 hour.

  • Allow the mixture to cool slightly, then carefully and slowly pour it into a large beaker containing 1L of crushed ice and water with vigorous stirring.

  • Extract the resulting suspension with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add chlorosulfonic acid (44 mL, 0.66 mol) and cool to 0°C in an ice-salt bath.

  • Add 5-chloro-3-methylbenzo[b]thiophene (40 g, 0.22 mol) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Stir for an additional 2 hours at room temperature.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven to yield the sulfonyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound

  • Dissolve the crude 5-chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (50 g, 0.18 mol) in 250 mL of tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (28% NH₃ in water, ~100 mL) dropwise via an addition funnel. A white precipitate will form.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Remove most of the THF under reduced pressure.

  • Add 200 mL of water to the residue and collect the solid precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether to remove less polar impurities.

  • Recrystallize the crude solid from hot ethanol to yield the pure sulfonamide as a white solid.[4]

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of (iii) 5-Chloromethyl-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-3-methylbenzo[b]thiophene.
  • Eli Lilly and Company. (1996). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Google Patents.
  • ChemicalBook. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9.
  • CymitQuimica. (n.d.). Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H8ClNO2S2).
  • Sinfoo Biotech. (n.d.). This compound.
  • Google Patents. (n.d.). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). This compound | 190659-59-7.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5-CHLORO-3-METHYLBENZO[B]THIOPHENE-2-SULFONYL CHLORIDE.
  • CymitQuimica. (n.d.). Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-.
  • US Patent Office. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.
  • Hoechst Aktiengesellschaft. (1989). Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. Google Patents.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Matrix Scientific. (n.d.). 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical, step-by-step solutions for overcoming the inherent low aqueous solubility of this compound. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the scientific principles behind them, ensuring you can make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of this compound that contribute to its solubility challenges.

Q1: Why is this compound (and similar compounds) poorly soluble in neutral aqueous buffers?

A1: The low aqueous solubility is rooted in its molecular structure. The molecule consists of a rigid, fused ring system (chlorinated benzothiophene) which is highly lipophilic (fat-loving) and hydrophobic (water-fearing). While the sulfonamide group (-SO₂NH₂) offers some polarity, its contribution is insufficient to overcome the hydrophobicity of the large aromatic core at neutral pH. In essence, the molecule prefers to interact with itself (forming a solid crystal) rather than with water molecules, leading to poor solvation.

Q2: I see a sulfonamide group. How does this affect solubility, and what is its pKa?

A2: The sulfonamide group is the key to manipulating the solubility of this compound. It is a weakly acidic functional group.[1][2] The hydrogen atom on the nitrogen can be removed (deprotonated) in the presence of a base.

  • At Neutral pH (e.g., pH 7.4): The sulfonamide group is predominantly in its neutral, protonated form (-SO₂NH₂). This form is less polar and thus poorly soluble.

  • At Basic/Alkaline pH (e.g., pH > 9): The group deprotonates to form a negatively charged anion (-SO₂NH⁻). This charged species is significantly more polar and can readily form favorable ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[3][4]

Q3: What initial checks should I perform before attempting advanced solubilization methods?

A3: Before investing time in complex formulation strategies, always perform these basic checks:

  • Verify Compound Identity and Purity: Ensure the material is the correct compound and meets purity specifications using the Certificate of Analysis (CoA). Impurities can sometimes affect solubility.

  • Use High-Quality Solvents/Buffers: Use freshly prepared buffers and high-purity water (e.g., Milli-Q or equivalent). Ensure buffers are filtered (0.22 µm) to remove particulates.

  • Calibrate Your pH Meter: Accurate pH measurement is critical for pH-dependent solubility. Ensure your meter is calibrated daily with fresh standards.

  • Attempt a Simple Suspension: Disperse a small, known amount of the compound in your target buffer. Stir for a set period (e.g., 1-2 hours) and observe. This confirms the baseline insolubility and rules out simple issues like slow dissolution kinetics.

Part 2: A Systematic Troubleshooting Workflow

If basic checks fail, follow this systematic workflow to identify the optimal solubilization strategy for your specific application. The goal is to use the mildest effective method to avoid compound degradation or assay interference.

G cluster_0 cluster_1 Tier 1: pH Modification cluster_2 Tier 2: Co-Solvent Addition cluster_3 Tier 3: Advanced Excipients start Start: Compound Precipitates in Aqueous Buffer ph_adjust Q: Can my assay tolerate a pH > 9.0? start->ph_adjust ph_protocol Follow Protocol 1: pH Adjustment ph_adjust->ph_protocol Yes cosolvent_q Q: Can my assay tolerate 1-5% organic solvent (e.g., DMSO)? ph_adjust->cosolvent_q No ph_success Success: Compound Soluble ph_protocol->ph_success ph_fail Failure: Still Insoluble or Assay Incompatible ph_protocol->ph_fail ph_fail->cosolvent_q cosolvent_protocol Follow Protocol 2: Co-Solvent Screening cosolvent_q->cosolvent_protocol Yes excipient_q Q: Are more complex formulations acceptable? cosolvent_q->excipient_q No cosolvent_success Success: Compound Soluble cosolvent_protocol->cosolvent_success cosolvent_fail Failure: Still Insoluble or Assay Incompatible cosolvent_protocol->cosolvent_fail cosolvent_fail->excipient_q surfactant_protocol Follow Protocol 3: Surfactant Screening excipient_q->surfactant_protocol Yes cyclo_protocol Follow Protocol 4: Cyclodextrin Screening excipient_q->cyclo_protocol Yes excipient_success Success: Compound Soluble surfactant_protocol->excipient_success cyclo_protocol->excipient_success

Caption: A step-by-step troubleshooting workflow for solubility enhancement.

Tier 1 Strategy: pH Adjustment

Q: How does increasing the pH improve the solubility of this compound?

A: As discussed in the FAQs, increasing the pH of the solution above the pKa of the sulfonamide group causes it to deprotonate. This creates a negatively charged salt form of the molecule, which is vastly more soluble in polar solvents like water than the neutral form.[1][3][4] This is often the most effective and simplest method if your downstream application can tolerate a higher pH.

Protocol 1: Solubilization via pH Adjustment
  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of the compound (e.g., 10 mg).

    • Add a small volume of 10-100 mM Sodium Hydroxide (NaOH). Start with a volume calculated to achieve a high target concentration (e.g., 10-20 mg/mL).

    • Vortex or sonicate briefly. The compound should dissolve to form a clear solution. If it does not, a small, incremental addition of NaOH may be required. This indicates the compound is acting as its own pH indicator.

  • Determine Minimum Required pH (Optional but Recommended):

    • While stirring the concentrated stock, slowly add 100 mM HCl dropwise and monitor the solution. The point at which the solution first becomes hazy or shows signs of precipitation is just below the minimum pH required for solubility at that concentration. This helps you understand the pH limits.

  • Dilution into Final Buffer:

    • It is critical to add the concentrated alkaline stock solution to your final buffer, not the other way around. This ensures the compound is always in a solution with a pH high enough to maintain solubility.

    • For example, to achieve a 100 µM final concentration from a 10 mg/mL stock (approx. 38.2 mM), you would perform a 1:382 dilution.

    • Add the required volume of stock solution (e.g., 2.6 µL) to the final volume of your experimental buffer (e.g., 997.4 µL).

  • Final Validation:

    • Measure the Final pH: After dilution, measure the pH of your final working solution. Ensure it is within the acceptable range for your experiment. The buffer's capacity should prevent a dramatic pH shift, but this must be verified.

    • Visual Inspection: Check the final solution for any signs of precipitation or cloudiness immediately after preparation and before use.

Tier 2 Strategy: Co-solvents

Q: My experiment must be run at neutral pH. How can co-solvents help, and which should I choose?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[6][7] This makes the solvent environment more "hospitable" to lipophilic compounds like this compound, thereby increasing its solubility. The most common strategy is to first dissolve the compound in 100% co-solvent and then dilute this stock into the aqueous buffer.[8]

Comparison of Common Co-solvents
Co-solventCommon Starting Stock Conc.Max % in Assay (Typical)AdvantagesDisadvantages & Assay Considerations
DMSO (Dimethyl sulfoxide)10-50 mM< 1% (ideally < 0.5%)Excellent solubilizing power for many compounds.Can be toxic to cells, interfere with enzyme kinetics, and act as a ROS scavenger.
Ethanol (EtOH) 10-50 mM< 2%Less toxic than DMSO, volatile.Can cause protein denaturation at higher concentrations. May affect cell membrane integrity.
PEG 400 (Polyethylene Glycol)10-30 mM< 5%Low toxicity, good solubilizer.Higher viscosity. Can interfere with some protein-protein interactions.
Propylene Glycol 10-30 mM< 5%Low toxicity, commonly used in formulations.[6]Can also be viscous. Less volatile than ethanol.
Protocol 2: Co-solvent Screening
  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to make a concentrated stock (e.g., 20-50 mM). Ensure it is fully dissolved.

  • Perform a Kinetic Solubility Test:

    • Prepare several tubes containing your final aqueous buffer (e.g., PBS, pH 7.4).

    • Spike the buffer with increasing percentages of your co-solvent stock (e.g., 0.5%, 1%, 2%, 5%).

    • Vortex immediately after adding the stock.

    • Incubate at room temperature and visually inspect for precipitation at several time points (e.g., 5 min, 30 min, 2 hours).

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear over your experimental timeframe is your working limit. Always include a "co-solvent only" vehicle control in your experiments to account for any effects of the co-solvent itself.

Tier 3 Strategy: Advanced Excipients

Q: Even with 2% DMSO, my compound precipitates upon dilution. What are my next options?

A: If pH adjustment and co-solvents are insufficient or incompatible with your assay, advanced excipients like surfactants and cyclodextrins can be used. These molecules create micro-environments that shield the hydrophobic drug from the aqueous bulk solvent.

Option A: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9][10][11][12] The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic outer shell keeps the entire complex dissolved in water.[13]

Caption: Surfactants form micelles to encapsulate and solubilize hydrophobic compounds.

Protocol 3: Surfactant Screening
  • Select Surfactants: Choose non-ionic surfactants like Tween® 20, Tween® 80, or Polysorbate 80, as they are generally less disruptive to biological systems than ionic surfactants.

  • Prepare Surfactant Solutions: Prepare a range of surfactant concentrations in your buffer (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v). Ensure you are working above the known CMC of the surfactant.

  • Method A (Direct Solubilization): Add the solid compound directly to the surfactant-containing buffers and determine the amount that can be dissolved with stirring or sonication.

  • Method B (Co-solvent Assist): Prepare a concentrated stock of the compound in a co-solvent (e.g., 50 mM in DMSO). Spike this stock into the various surfactant solutions and observe for precipitation, similar to Protocol 2. This method is often more efficient.

  • Validation: Run appropriate vehicle controls containing only the surfactant to check for assay interference.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, shaped like a truncated cone.[][15][16] They can encapsulate a hydrophobic "guest" molecule, like our compound of interest, forming a water-soluble "host-guest" inclusion complex.[17]

Comparison of Common Cyclodextrins
CyclodextrinCavity SizeBest ForKey Features
α-Cyclodextrin SmallSmall aromatic moleculesLess common for drug delivery due to small cavity.
β-Cyclodextrin MediumMolecules of MW 200-800 Da.[]Low aqueous solubility itself. Can cause renal toxicity.
HP-β-CD (Hydroxypropyl-β-CD)MediumBroad range of moleculesHigh aqueous solubility, low toxicity. Most common choice.
SBE-β-CD (Sulfobutylether-β-CD)MediumBroad range, especially for ionizable drugsVery high aqueous solubility, low toxicity. Often used in injectables.
Protocol 4: Cyclodextrin Screening
  • Select a Cyclodextrin: HP-β-CD is the recommended starting point for its favorable safety and solubility profile.[18]

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Prepare the Complex (Phase Solubility Study):

    • Add an excess of the solid this compound to each cyclodextrin solution.

    • Seal the vials and allow them to equilibrate for 24-48 hours on a shaker at a controlled temperature.

    • After equilibration, filter the solutions through a 0.22 µm syringe filter (PVDF is a good choice) to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the required cyclodextrin concentration for your target compound concentration.[17]

Part 3: Summary and Final Recommendations

Choosing the right solubilization method requires balancing solubility gains with potential experimental artifacts.

MethodPrincipleProsConsBest For...
pH Adjustment IonizationSimple, highly effective, uses minimal excipients.Requires non-neutral pH, may affect compound stability or assay performance.Assays that are robust to alkaline conditions (pH 9-10).
Co-solvents Polarity ReductionEasy to prepare stocks, widely used.Potential for cell toxicity and assay interference, limited concentration range.Initial screening, assays known to be tolerant to low percentages of organic solvents.
Surfactants Micellar EncapsulationEffective at low concentrations (if above CMC).Can disrupt cell membranes, denature proteins, and interfere with assays.Formulations where membrane disruption is not a concern; non-cell-based assays.
Cyclodextrins Inclusion ComplexLow toxicity (esp. derivatives), well-defined mechanism.Requires higher concentrations, can be expensive, may alter drug-target binding.Cell-based assays where co-solvents are toxic; in-vivo preclinical studies.

Final Recommendation: Always start with the simplest methods first. Begin by testing pH adjustment . If that is not compatible with your system, proceed to a co-solvent like DMSO or PEG 400, keeping the final concentration as low as possible. Only if these methods fail should you explore the more complex but powerful options of cyclodextrins (starting with HP-β-CD) or, as a final resort for specific applications, surfactants .

References
  • Schoenfeld, R., & Harnecker, J. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Kumar, S., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Gautam, A., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. Available at: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Tran, P. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. Available at: [Link]

  • LinkedIn. (2024). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available at: [Link]

  • Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Patel, J., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Al-Malah, K., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available at: [Link]

  • PubChem. 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. Available at: [Link]

  • Poole, J. W., & Goyan, J. E. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid. Available at: [Link]

  • Fakhree, M. A. A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • Ueda, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Sinfoo Biotech. This compound. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed. Available at: [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available at: [Link]

  • Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available at: [Link]

  • Delgado, D. R., et al. (2010). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Available at: [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Almanza, O. A., et al. (2022). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC - PubMed Central. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide and its related derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic sulfonamides. Here, we address common challenges and provide practical, field-tested solutions to help you achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise during the purification of benzothiophene sulfonamides.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding sulfonyl chloride (5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride) if the amination reaction did not go to completion.[1]

  • Hydrolysis Product: The corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride or the sulfonamide under acidic or basic workup conditions.

  • Over-alkylated or Arylated Byproducts: If you are synthesizing derivatives of the primary sulfonamide, di-substitution on the sulfonamide nitrogen can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate) and reagents like bases (e.g., triethylamine) can be carried through.

Q2: What is the recommended first-pass purification strategy for a crude solid of this compound?

A2: For most solid sulfonamides, recrystallization is the most effective and economical first-pass purification method.[2] It is excellent for removing small amounts of impurities and can significantly increase the purity of your material. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures with water.[2]

Q3: My compound is a non-crystalline oil/gum. What purification method should I use?

A3: For non-crystalline products or complex mixtures where recrystallization is ineffective, silica gel column chromatography is the method of choice.[3][4] This technique separates compounds based on their differential adsorption to the silica stationary phase. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

Q4: How do I assess the purity of my final compound?

A4: A combination of analytical techniques is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to visually check for the presence of impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (% area). HPLC is highly sensitive and reproducible, making it a standard for quality control.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses the most common issues.

Problem 1: My compound is "oiling out" instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling.[7] This traps impurities and prevents proper crystal lattice formation.

Probable CauseRecommended SolutionCausality Explained
Solvent is too non-polar or its boiling point is too high. 1. Re-dissolve the oil by heating and add a small amount of a more polar co-solvent (e.g., add ethanol to a toluene solution).[7] 2. Switch to a lower-boiling point solvent.The goal is to keep the compound dissolved until the solution is supersaturated at a temperature below the compound's melting point. Adding a co-solvent or changing solvents modifies the solubility profile to favor crystallization over liquid-liquid phase separation.
Crude material is highly impure. 1. Attempt a preliminary purification step, such as a quick filtration through a silica plug or column chromatography, before recrystallization.[7]High impurity levels can significantly depress the melting point of the mixture, leading to oiling out. Removing bulk impurities first often solves the problem.
Cooling is too rapid. 1. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a towel, before moving to an ice bath.[8]Slow cooling allows for the orderly growth of crystals. Rapid cooling crashes the material out of solution, often as an amorphous solid or oil.
Problem 2: No crystals form, even after the solution has cooled completely.

This issue typically arises from using too much solvent or from a solution that is supersaturated but lacks a nucleation point.

Probable CauseRecommended SolutionCausality Explained
Too much solvent was used. 1. Reduce the solvent volume by gentle heating with a stream of nitrogen or by rotary evaporation, then allow it to cool again.[7]Crystallization will not occur if the solution is not saturated at the lower temperature. Reducing the solvent volume increases the concentration to the point of saturation.
Lack of nucleation sites. 1. Induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod.[7][8] 2. Add a "seed crystal" from a previous successful batch.[7][8]Microscopic scratches on the glass or the crystal lattice of a seed crystal provide a template (a nucleation site) for the solute molecules to begin arranging themselves into new crystals.
Problem 3: The recrystallization yield is very low.

Poor recovery can be frustrating and is often related to solvent choice or procedural losses.

Probable CauseRecommended SolutionCausality Explained
Inappropriate solvent choice. 1. Ensure the chosen solvent provides low solubility at cold temperatures. Perform small-scale solubility tests before committing to a bulk recrystallization.[2]If the compound has significant solubility in the solvent even when cold, a large portion of it will remain in the filtrate, leading to low recovery.
Premature crystallization during hot filtration. 1. Use a pre-warmed funnel and flask for the hot gravity filtration step.[8] 2. Add a small excess of hot solvent before filtering to ensure everything remains dissolved.If the solution cools during filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove, leading to significant loss.
Insufficient cooling. 1. After cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.[2]The solubility of the compound decreases as the temperature drops. Ensuring complete cooling maximizes the amount of product that crystallizes out of solution.

Part 3: Troubleshooting Guide: Column Chromatography

When recrystallization is not an option, column chromatography is the go-to method.

Problem 1: Poor separation between my product and an impurity.

Co-elution is a common problem that requires systematic optimization of chromatographic conditions.

Probable CauseRecommended SolutionCausality Explained
Incorrect mobile phase polarity. 1. Optimize the solvent system using TLC. Test various ratios of hexanes/ethyl acetate or dichloromethane/methanol. Aim for a retention factor (Rf) of ~0.3 for your target compound. 2. Use a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can help separate compounds with close Rf values.[9]The mobile phase's polarity directly competes with the stationary phase for interaction with the compound. Fine-tuning this polarity is critical for achieving differential migration and thus, separation. A gradient is effective for separating mixtures with a wide range of polarities.
Column overloading. 1. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.Overloading the column saturates the stationary phase, causing bands to broaden and overlap, which destroys resolution. Using less material ensures sharp, well-defined bands.
Poor column packing. 1. Ensure the silica gel is packed uniformly without air bubbles or channels. A wet slurry packing method is generally most reliable.Channels or cracks in the silica bed create preferential paths for the mobile phase, leading to band distortion and preventing the equilibrium needed for good separation.
Problem 2: The compound is streaking on the TLC plate or eluting as a broad band from the column.

Streaking is often caused by strong, undesirable interactions between the compound and the stationary phase.

Probable CauseRecommended SolutionCausality Explained
Compound is too polar for the solvent system. 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).A highly polar compound will adsorb very strongly to the silica. A more polar mobile phase is required to effectively displace the compound and allow it to move down the column in a tight band.
Acidic or basic nature of the compound. 1. For acidic compounds: Add 0.1-1% acetic acid to the mobile phase. 2. For basic compounds: Add 0.1-1% triethylamine to the mobile phase.[10]Sulfonamides can be weakly acidic. The free silanol groups on the silica surface are acidic and can cause strong, non-ideal interactions (like tailing) with basic or even some neutral polar compounds. Adding an acid or base to the eluent "masks" these interactions, leading to sharper peaks.

Part 4: Protocols & Workflows

Workflow: Choosing a Purification Strategy

This diagram outlines a logical decision-making process for purifying your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_solid Solid Purification Path cluster_liquid Liquid/Complex Mixture Path cluster_end Final Analysis Start Crude Product AssessState Is the product a solid or an oil? Start->AssessState TLC_Solid Run TLC to estimate purity AssessState->TLC_Solid Solid ColumnChrom Purify via Column Chromatography AssessState->ColumnChrom Oil / Gum PurityCheck Is purity >90% with minor impurities? TLC_Solid->PurityCheck Recrystallize Perform Recrystallization PurityCheck->Recrystallize Yes PurityCheck->ColumnChrom No / Complex FinalAnalysis Analyze final product (HPLC, NMR, MP) Recrystallize->FinalAnalysis ColumnChrom->FinalAnalysis

Caption: Decision workflow for selecting a purification method.

Protocol 1: General Recrystallization Procedure

This protocol provides a step-by-step method for purifying solid sulfonamides.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[2]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.[2]

  • Complete Dissolution: Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding too much solvent will reduce your yield.[8]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them.[7]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[2]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter or place them in a desiccator under vacuum to remove the final traces of solvent.

Protocol 2: General Silica Gel Column Chromatography

This protocol outlines the steps for purification on a silica column.

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good eluent will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column. Begin eluting, collecting fractions in test tubes. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Part 5: References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.

  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (2025). BenchChem.

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.

  • Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.

  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.

  • Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022). NIH.

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (2025). BenchChem.

  • This compound | 190659-59-7. Sigma-Aldrich.

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing.

  • 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. Matrix Scientific.

Sources

Common side reactions in the synthesis of benzothiophene sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of benzothiophene sulfonamides. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic sequences. The following FAQs and troubleshooting guides are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing a benzothiophene sulfonamide?

The synthesis is typically a multi-step process that can be conceptually broken down into two key phases: formation of the benzothiophene core and the subsequent installation and derivatization of the sulfonamide group.

  • Benzothiophene Core Synthesis: The most common methods involve the intramolecular cyclization of substituted benzene precursors. These reactions create the fused thiophene ring. Key strategies include the cyclization of aryl sulfides, arylmercapto acetals, or arylthioacetic acids. The choice of catalyst, which can range from Lewis acids to transition metals like palladium and copper, is critical and depends on the specific precursors used.[1][2][3]

  • Sulfonamide Group Installation: Once the benzothiophene core is formed, the sulfonamide moiety is typically introduced. The classic and most direct method is the electrophilic substitution of the benzothiophene ring with chlorosulfonic acid to generate a benzothiophene sulfonyl chloride. This highly reactive intermediate is then coupled with a primary or secondary amine to form the final sulfonamide product.[4] Modern variations include palladium-catalyzed three-component coupling reactions or electrochemical methods that can form the sulfonamide directly from thiols and amines.[5][6]

Q2: I am observing poor regioselectivity during the sulfonation of my benzothiophene core. Why does this happen and how can I control it?

Regioselectivity is one of the most critical challenges in benzothiophene chemistry. The benzothiophene ring system has two primary sites for substitution: the C2 (alpha) and C3 (beta) positions. The outcome is dictated by the reaction mechanism you employ.

  • For C3-Sulfonylation (Electrophilic Substitution): Benzothiophene is a π-electron-rich heterocycle. Under electrophilic conditions, such as nitration or halogenation, substitution occurs preferentially at the C3 position.[7] This is because the carbocation intermediate formed by attack at C3 is more stable. Therefore, using standard sulfonation conditions (e.g., chlorosulfonic acid) will predominantly yield the C3-sulfonyl chloride.

  • For C2-Sulfonylation (Metalation-Based): To achieve substitution at the C2 position, a different strategy is required. Deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), occurs preferentially at the more acidic C2 position.[2][7] The resulting 2-lithiobenzothiophene can then be quenched with a sulfur dioxide source followed by an oxidative workup (e.g., with NCS or SO₂Cl₂) to generate the C2-sulfonyl chloride.

Controlling regioselectivity is therefore a matter of choosing the correct synthetic paradigm for your desired isomer.

Visual Guide 1: Regioselectivity Control in Benzothiophene Sulfonylation

BT Benzothiophene Core Electrophilic Electrophilic Sulfonylation (e.g., ClSO3H) BT->Electrophilic Metalation 1. Metalation (n-BuLi) 2. Quench (SO2) 3. Amine Coupling BT->Metalation C3_Product C3-Benzothiophene Sulfonamide C2_Product C2-Benzothiophene Sulfonamide Electrophilic->C3_Product Favored Pathway Metalation->C2_Product Directed Pathway

Caption: Controlling regioselectivity for C2 vs. C3 sulfonylation.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, observable problems in a "Symptom-Cause-Solution" format.

Problem 1: Formation of Disulfide Dimers
  • Symptom: Your mass spectrometry analysis shows a significant peak corresponding to double the mass of your thiol-containing starting material, minus two protons (M-2). You observe little to no desired product.

  • Causality: Thiol (-SH) groups are highly susceptible to oxidation, leading to the formation of a disulfide (R-S-S-R) bond. This is a common side reaction, particularly when using synthetic routes that start from thiophenols. The oxidation can be triggered by atmospheric oxygen, especially under basic conditions, or by certain electrochemical protocols where the thiol is completely converted to the disulfide within seconds of starting the reaction.[6][8]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

    • Control of Base: If a base is used, add it slowly at a low temperature to minimize the concentration of the highly reactive thiolate anion at any given time.

    • Alternative Starting Material: In many cases, the corresponding disulfide is an equally competent coupling partner for subsequent reactions.[6] Consider starting with the disulfide directly to bypass the possibility of oxidative homocoupling.

Problem 2: Over-oxidation to Benzothiophene S,S-Dioxide
  • Symptom: The final product has a molecular weight that is 32 units higher than the expected benzothiophene sulfonamide. NMR may show significant downfield shifts for the protons on the benzothiophene ring.

  • Causality: The sulfur atom within the benzothiophene ring is nucleophilic and can be oxidized to a sulfoxide (S=O) or a sulfone (SO₂). This is particularly problematic if harsh oxidizing agents (e.g., excess hydrogen peroxide, peroxy acids) are present in any step of the synthesis. While sometimes desirable for modulating biological activity, it is often an unwanted side reaction.[9][10] Interestingly, benzothiophene S-oxides are also being explored as unique precursors for regioselective C3-functionalization via an "interrupted Pummerer reaction," highlighting the distinct reactivity of the oxidized species.[11]

  • Troubleshooting Protocol:

    • Audit Reagents: Review your synthetic route to identify any strong oxidizing agents. If a necessary reagent is an oxidant, consider lowering the reaction temperature or using a milder alternative.

    • Protect the Sulfur: In complex syntheses, it may be necessary to perform the oxidation-sensitive steps before the benzothiophene ring is formed.

    • Stoichiometric Control: If an oxidation step is required elsewhere in the molecule, ensure precise stoichiometric control of the oxidizing agent to prevent over-oxidation of the benzothiophene sulfur.

Problem 3: Failed or Incomplete Sulfonamide Coupling
  • Symptom: The primary species observed after the reaction is the starting amine and a benzothiophene sulfonic acid, not the desired sulfonamide.

  • Causality: This is a classic issue rooted in the reactivity of the sulfonyl chloride intermediate.

    • Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture. Any trace water in the reaction solvent, amine, or atmosphere will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

    • Poor Nucleophilicity: Sterically hindered or electron-deficient (less nucleophilic) amines may react sluggishly with the sulfonyl chloride.[8]

    • HCl Quenching: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[4] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the amine starting material is dry.

    • Include a Base: Always include a non-nucleophilic base, such as pyridine or triethylamine (TEA), in the reaction mixture. A slight excess (1.1-1.5 equivalents) is typically sufficient to scavenge the generated HCl.[4]

    • Activation of Amine: For poorly reactive amines, consider using a stronger, non-nucleophilic base like DBU to deprotonate the amine in situ or explore alternative coupling strategies that don't rely on a sulfonyl chloride intermediate.

Visual Guide 2: Troubleshooting a Failed Sulfonamide Coupling

Start Low Yield of Benzothiophene Sulfonamide Check_SM Starting Amine Remains? Start->Check_SM Check_Byproduct Sulfonic Acid Detected? Check_SM->Check_Byproduct Yes Hydrolysis Probable Cause: Sulfonyl Chloride Hydrolysis Check_Byproduct->Hydrolysis Yes HCl_Quench Probable Cause: HCl Quenched Amine Check_Byproduct->HCl_Quench No Solution1 Solution: Use Anhydrous Solvents & Reagents Hydrolysis->Solution1 Solution2 Solution: Add Non-Nucleophilic Base (e.g., Pyridine, TEA) HCl_Quench->Solution2

Caption: A decision tree for troubleshooting low sulfonamide yield.

Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation via Sulfonyl Chloride

This protocol assumes the benzothiophene sulfonyl chloride has already been synthesized and isolated.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, THF, or pyridine) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (used as solvent). Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the benzothiophene sulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Disulfide Dimers Oxidation of thiol starting material.Use an inert atmosphere; consider starting with the disulfide.[6][8]
Incorrect Regioisomer Incorrect reaction mechanism for desired product (electrophilic vs. metalation).For C3, use electrophilic conditions; for C2, use metalation.[2][7]
Over-oxidation (SO₂) Presence of strong or excess oxidizing agents.Use milder/stoichiometric oxidants; protect the sulfur atom.[9][11]
Failed Coupling Hydrolysis of sulfonyl chloride; HCl quenching of amine.Use anhydrous conditions; add a non-nucleophilic base.[4]
Purification Issues High crystallinity leading to poor solubility; streaking on silica gel.Use mixed solvent systems for recrystallization; consider reverse-phase chromatography.
References
  • Czabany, T., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Faizi, M. S. H. (2021). BENZOTHIOPHENE. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. Request PDF. Available at: [Link]

  • Morofuji, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Joule, J.A., et al. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. Available at: [Link]

  • Chemistry Champss. (n.d.). Benzothiophene - Synthesis, Reaction. Heterocyclic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]

  • Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Request PDF. Available at: [Link]

Sources

Technical Support Center: Optimization of N-Alkylation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific transformation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the N-alkylation of this sulfonamide?

The N-alkylation of this compound is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base, forming a nucleophilic sulfonamide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate) to form the desired N-alkylated product. The pKa of the sulfonamide proton is crucial and dictates the required base strength.

Q2: How does the structure of this compound influence the reaction?

The benzothiophene core is an electron-rich aromatic system, but the sulfonyl group (-SO₂NH₂) is strongly electron-withdrawing. This electronic effect increases the acidity of the N-H proton, making it easier to deprotonate compared to a simple amine. However, steric hindrance from the methyl group at the 3-position is minimal for the 2-sulfonamide group, so the primary challenge is typically electronic control and prevention of side reactions.

Q3: What are the most common side reactions, and how can they be minimized?

The two most prevalent side reactions are N,N-dialkylation and O-alkylation.

  • N,N-Dialkylation: This occurs when the newly formed secondary sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent.[1]

    • Prevention: Use a stoichiometric amount of base and alkylating agent (e.g., 1.05-1.1 equivalents of the alkylating agent).[1] Slow, dropwise addition of the alkylating agent can also help by keeping its instantaneous concentration low.[1] Using a bulkier alkylating agent can also sterically disfavor the second alkylation.[1]

  • O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom.

    • Prevention: The choice of solvent and counter-ion is critical. Polar protic solvents can solvate the oxygen atoms through hydrogen bonding, effectively shielding them and favoring N-alkylation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low yield can stem from several factors, from reagent choice to reaction setup.

  • Cause A: Incomplete Deprotonation.

    • Troubleshooting: Your base may be too weak to fully deprotonate the sulfonamide. Consider a stronger base. For instance, if you are using K₂CO₃ and seeing poor conversion, switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) could improve the yield.[2][3] Anhydrous conditions are critical when using strong bases like NaH, as any moisture will quench the base.[2]

  • Cause B: Poor Reactivity of Alkylating Agent.

    • Troubleshooting: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow conversion, switching to the corresponding bromide or iodide will accelerate the reaction.[4] Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction of alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[5]

  • Cause C: Inappropriate Solvent.

    • Troubleshooting: The solvent plays a key role in dissolving the reactants and influencing the reaction rate.[4] For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[3][5] If solubility is an issue, as can be the case with some sulfonamides, a solvent screen is recommended.[6]

Issue 2: Significant N,N-Dialkylated Byproduct Formation

This is a common issue, especially with unhindered primary sulfonamides and reactive alkylating agents like methyl iodide.[1]

  • Cause A: Excess Alkylating Agent or Base.

    • Troubleshooting: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the alkylating agent.[1] Ensure your base is also used in a controlled amount (typically 1.1-1.2 equivalents). A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[1]

  • Cause B: High Reaction Temperature.

    • Troubleshooting: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second, often slower, alkylation step.[1] Monitor the reaction by TLC to stop it once the mono-alkylated product is maximized.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, Cs2CO3) start->check_base check_alkylating Is the alkylating agent reactive? (I > Br > Cl) check_base->check_alkylating Yes increase_base Switch to a stronger base (e.g., NaH in DMF) check_base->increase_base No check_conditions Are conditions anhydrous? (especially with NaH) check_alkylating->check_conditions Yes change_alkylating Use alkyl bromide/iodide or add catalytic KI check_alkylating->change_alkylating No check_solvent Is solubility an issue? check_conditions->check_solvent Yes dry_reagents Flame-dry glassware, use anhydrous solvent check_conditions->dry_reagents No change_solvent Switch to DMF or DMSO check_solvent->change_solvent No success Yield Improved check_solvent->success Yes, monitor reaction increase_base->success change_alkylating->success dry_reagents->success change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride

This protocol provides a robust starting point for the N-alkylation of this compound with a reactive alkyl halide.

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

  • Alkyl bromide (or iodide) (1.05 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 eq.).[2]

  • Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1 eq.) portion-wise. Effervescence (H₂ gas) should be observed. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl bromide (1.05 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening Reaction Conditions

To optimize the reaction, a parallel screen of different bases and solvents is highly effective.

General Reaction Scheme:

Caption: General N-alkylation reaction scheme.

Data Presentation: Base and Solvent Screening

The following table summarizes hypothetical results from a screening experiment to optimize the reaction conditions for the N-alkylation with benzyl bromide at room temperature. Yields are determined by ¹H NMR analysis of the crude reaction mixture against an internal standard.

EntryBase (1.2 eq.)SolventYield (Mono-alkylated)Yield (Dialkylated)
1K₂CO₃Acetonitrile35%<5%
2K₂CO₃DMF55%<5%
3Cs₂CO₃Acetonitrile75%<5%
4Cs₂CO₃DMF92%<5%
5NaH (1.1 eq.)THF88%7%
6 NaH (1.1 eq.) DMF >95% <2%

Analysis: The data clearly indicate that stronger bases lead to higher yields, with NaH and Cs₂CO₃ outperforming K₂CO₃. The choice of solvent is also critical, with the polar aprotic solvent DMF providing superior results to acetonitrile and THF, likely due to better solubility of the sulfonamide anion salt.[4][5] Entry 6 represents the most promising condition for scale-up.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Available from: [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
  • BenchChem. (2025). troubleshooting side reactions in sulfonamide alkylation.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available from: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide crystallization.

A Guide for Researchers and Drug Development Professionals

Welcome to the troubleshooting guide for the crystallization of this compound. This resource is designed to provide practical, in-depth solutions to common and complex challenges encountered during the crystallization of this compound. As the crystalline form of an active pharmaceutical ingredient (API) is critical to its stability, dissolution, and bioavailability, achieving a robust and reproducible crystallization process is paramount. This guide synthesizes fundamental crystallization principles with specific insights relevant to sulfonamide-based compounds.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is the first step in troubleshooting.

PropertyValueSource(s)
Molecular Formula C₉H₈ClNO₂S₂[1][2]
Molecular Weight 261.75 g/mol [1][2][3]
Melting Point (mp) 254-257 °C[3]
Appearance White to off-white solidAssumed based on typical purified organic compounds

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, explaining the causative factors and providing actionable solutions.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline lattice.[4] This is a common problem, especially with compounds that have melting points close to the boiling point of the solvent or when significant impurities are present, which can depress the melting point.

Causality:

  • High Temperature Supersaturation: The solution temperature is above the melting point of your compound (or the compound/impurity eutectic mixture). For this compound, with a high melting point of 254-257 °C, this is less likely to be the primary cause unless very high-boiling point solvents are used.

  • High Solute Concentration/Impurity Level: A very high concentration or the presence of impurities can lead to the separation of a solute-rich liquid phase.[4]

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from having sufficient time to orient themselves into an ordered crystal lattice, favoring the formation of a disordered, supercooled liquid.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow this slightly less saturated solution to cool more slowly.[4]

  • Lower the Crystallization Temperature: If possible, switch to a lower-boiling point solvent system. The goal is to ensure the temperature at which saturation is reached is well below the compound's melting point.[4]

  • Change Solvent Polarity: The solvent may be too nonpolar. Try a more polar solvent or a co-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[4] The water acts as an anti-solvent, reducing solubility in a controlled manner.

  • Induce Crystallization at a Lower Temperature: After re-dissolving the oil, cool the solution to a temperature just above where it oiled out. At this point, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The absence of crystals upon cooling typically points to two scenarios: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.

Causality:

  • Excess Solvent: The most common reason is using too much solvent. If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling, and crystals will not form.[4][5]

  • High Purity/Clean Solution: Sometimes, highly purified compounds in very clean glassware lack nucleation sites (like dust particles) which can help initiate crystal growth.

  • Metastable Zone: The solution may be in a "metastable zone" where it is supersaturated but requires a significant energy barrier to be overcome for the first crystal nucleus to form.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[4][6]

    • Seeding: Add a tiny crystal ("seed crystal") of the pure compound. This provides a template for further crystal growth, bypassing the initial nucleation barrier.[5][6]

  • Increase Concentration: If induction methods fail, you likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could lead to crashing out. A good test is to dip a glass rod in the solution; if a solid film rapidly forms on the rod upon drying, the concentration is likely sufficient.[5]

  • Introduce an Anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will reduce the overall solubility and promote crystallization. (See Protocol 2).[6][7]

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease solubility and promote crystallization.[6]

Q3: My product is an amorphous powder, not the well-defined crystals I need. How can I improve this?

Answer:

Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, repeating crystal lattice. This is often described as the compound "crashing out" of a highly supersaturated solution.[6]

Causality:

  • Rapid Cooling: The primary cause is cooling the solution too quickly.[6] For example, placing a hot, highly concentrated solution directly into an ice bath is a common mistake that leads to amorphous precipitation.

  • High Supersaturation: Using the absolute minimum amount of a very good solvent can create a solution that becomes extremely supersaturated with only a small drop in temperature, favoring rapid precipitation over slow crystal growth.

Solutions:

  • Drastically Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool to room temperature undisturbed on a benchtop. To slow it down further, insulate the flask with paper towels or place it inside a larger beaker to create a dead air space.[5][6] Only after it has fully cooled to room temperature should you consider moving it to a colder environment like a refrigerator or ice bath.

  • Use a Solvent/Anti-solvent System: This technique provides excellent control over the rate of supersaturation. By dissolving the compound in a good solvent and then slowly adding an anti-solvent, you can bring the solution to the point of saturation gradually, allowing for controlled crystal growth. (See Protocol 2).[6][8]

  • Use a Slightly Larger Volume of Solvent: Instead of the bare minimum, add a small excess of hot solvent (e.g., 5-10% more). This will lower the supersaturation level at any given temperature, slowing down the crystallization process and favoring the formation of more ordered crystals.[5]

Q4: I am observing different crystal forms (polymorphs) between batches. How can I ensure I get the same form every time?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[6][9] These different forms arise from different packing arrangements and hydrogen-bonding networks in the crystal lattice, particularly involving the sulfonamide group.[10][11] Since polymorphs can have different physical properties (solubility, stability, melting point), controlling which form is produced is essential for consistency.

Causality:

  • Solvent Choice: The solvent can influence which polymorph is thermodynamically favored or kinetically preferred. Solvent molecules can interact with the growing crystal faces, directing the packing arrangement.[12][13][14]

  • Process Conditions: Minor variations in cooling rate, agitation, temperature, or level of supersaturation can lead to the formation of different polymorphs.[6]

Control Strategies:

  • Strictly Standardize All Conditions: This is the most crucial step. Document and precisely control the solvent system, dissolution temperature, cooling profile, and agitation speed for every batch.

  • Seeding: This is the most powerful method for controlling polymorphism. Introduce a seed crystal of the desired polymorph into the supersaturated solution. The seed acts as a template, directing the crystallization to produce that specific form.[6]

  • Solvent Selection: Systematically experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., protic vs. aprotic). One solvent may consistently produce the desired polymorph.

  • Characterize Your Forms: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and characterize the different polymorphs you are producing. This will allow you to correlate your process conditions with the resulting form.

Experimental Workflows & Protocols

Troubleshooting Crystallization: A General Workflow

The following diagram outlines a logical approach to troubleshooting common crystallization problems.

G start Crystallization Attempt outcome Evaluate Outcome: Yield, Purity, Crystal Form start->outcome prob1 Problem: Oiling Out outcome->prob1 prob2 Problem: No Crystals Form outcome->prob2 prob3 Problem: Amorphous Solid outcome->prob3 prob4 Problem: Low Yield outcome->prob4 success Success: Good Crystals & Yield outcome->success sol1 Re-dissolve, add more solvent Cool slower Change solvent system prob1->sol1 sol2 Induce (scratch/seed) Concentrate solution Use anti-solvent prob2->sol2 sol3 Slow down cooling rate Use solvent/anti-solvent Use slightly more solvent prob3->sol3 sol4 Use minimum solvent Ensure full cooling (ice bath) Pre-warm filtration funnel prob4->sol4 sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry

Caption: A decision-tree for troubleshooting crystallization.

Protocol 1: Controlled Cooling Crystallization

This is the most common method and is effective for solutes whose solubility is highly dependent on temperature.[15][16]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a suitable solvent (e.g., ethanol, isopropanol, ethyl acetate) in small portions. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained, then add a slight excess (~5%) to prevent premature crystallization.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them.[4]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from drafts. Crystal formation should begin during this period.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solute.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[17]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent / Anti-Solvent Crystallization

This method is excellent for controlling the rate of crystallization and is particularly useful for preventing oiling out or the formation of amorphous solids.[6][7][8]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.[6]

  • Addition of Anti-Solvent: With constant, gentle swirling, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.[6] Common systems include Dichloromethane/Hexane, Acetone/Water, or Ethanol/Water.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This cloudiness indicates the onset of nucleation.[6]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent. Set the flask aside undisturbed to allow the nascent crystals to grow. For better-quality crystals, you can add a few extra drops of the "good" solvent to just redissolve the turbidity and then allow the anti-solvent to slowly diffuse in from the vapor phase in a sealed chamber.

  • Isolation and Drying: Once crystal growth is complete, isolate, wash (using the anti-solvent or a mixture), and dry the crystals as described in Protocol 1.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Controlled Precipitation a Compound in 'Good' Solvent (High Solubility) b Slow addition of 'Anti-Solvent' (Low Solubility) a->b Process Start c Solution becomes supersaturated b->c d Nucleation & Crystal Growth c->d e Pure Crystals d->e Final Product

Caption: Workflow for solvent/anti-solvent crystallization.

References

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. (n.d.).
  • A Different View of Solvent Effects in Crystalliz
  • Chemistry Crystallization. (n.d.).
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). BenchChem.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2017). PubMed.
  • Guide for crystalliz
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem.
  • Crystallization process: how does crystalliz
  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. (n.d.).
  • Crystallisation Techniques. (2006). Unknown Source.
  • Cooling/Freezing Crystalliz
  • This compound | 190659-59-7. (n.d.). Sigma-Aldrich.
  • Antisolvent Crystalliz
  • Polymorphism in Sulfonamides. (2025).
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Unknown Source.
  • Using AntiSolvent for Crystalliz
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2017).
  • common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-. (n.d.). CymitQuimica.
  • This compound | CAS 175203-94-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.).

Sources

How to avoid degradation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of this compound during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the reliability and reproducibility of your results.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a unique molecule combining a substituted benzothiophene core with a sulfonamide functional group. The stability of this compound is paramount for its effective use in research and development. Degradation can lead to the formation of impurities, loss of potency, and potentially confounding experimental outcomes. This guide is structured to help you understand the potential degradation pathways and provide actionable strategies to mitigate them.

The key to preventing degradation lies in understanding the chemical vulnerabilities of the molecule. The primary sites susceptible to degradation are the sulfonamide linkage (S-N bond) and the benzothiophene ring system, particularly the sulfur atom. Environmental factors such as pH, temperature, light, and the presence of oxidizing agents can all contribute to the breakdown of the parent compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: General Handling and Storage

Question: What are the best practices for storing and handling this compound to ensure its long-term stability?

Answer:

Proper storage is the first line of defense against degradation. Based on the reactivity of related compounds, this compound should be handled with the following precautions:

  • Storage Conditions: Store the compound in a tightly sealed, airtight container to protect it from atmospheric moisture. The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration (2-8 °C) is recommended. Protect from light by using an amber-colored vial or by storing it in a dark place.

  • Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

  • Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes. Work in a well-ventilated area or a fume hood.

FAQ 2: Hydrolytic Stability and pH Considerations

Question: My experiment involves aqueous solutions at different pH values. How stable is this compound to hydrolysis, and what are the expected degradation products?

Answer:

The sulfonamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. While many sulfonamides are relatively stable around neutral pH, extremes in pH can catalyze the cleavage of the sulfur-nitrogen (S-N) bond.[1][2]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the primary degradation pathway is the cleavage of the S-N bond.[3] The amine group of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. The expected degradation products would be 5-chloro-3-methylbenzo[b]thiophene-2-sulfonic acid and ammonia.

  • Base-Catalyzed Hydrolysis: In basic conditions, hydrolysis can also occur, although the mechanism may differ. Strong bases can deprotonate the sulfonamide nitrogen, which can influence the degradation pathway. Again, cleavage of the S-N bond is a likely outcome.

  • Recommendations:

    • Whenever possible, maintain the pH of your experimental solutions in the neutral range (pH 6-8) to maximize stability.

    • If your experiment requires acidic or basic conditions, minimize the exposure time and temperature.

    • Perform pilot stability studies at your intended experimental pH to quantify the rate of degradation.

Troubleshooting Guide: Unexpected Degradation in Aqueous Media

Symptom Potential Cause Recommended Action
Loss of parent compound peak and appearance of new, more polar peaks in HPLC analysis. Hydrolysis of the sulfonamide S-N bond.1. Verify the pH of your solution. 2. Buffer your solution to maintain a neutral pH if possible. 3. Reduce the temperature of the experiment. 4. Analyze for the presence of 5-chloro-3-methylbenzo[b]thiophene-2-sulfonic acid as a potential degradant.
Inconsistent results between experimental repeats. Fluctuation in pH or temperature.1. Ensure consistent and accurate pH measurement and adjustment for all experiments. 2. Use a temperature-controlled environment for your reactions.
FAQ 3: Oxidative Degradation

Question: I am using reagents that could be oxidative. Is this compound sensitive to oxidation?

Answer:

Yes, the benzothiophene core, specifically the sulfur atom, is susceptible to oxidation.[4] Exposure to oxidizing agents can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidized products will have different polarities and potentially different biological activities compared to the parent compound.

  • Common Oxidants: Be cautious when using common laboratory oxidants such as hydrogen peroxide, peroxy acids, or even dissolved oxygen in the presence of metal catalysts.

  • Recommendations:

    • Degas your solvents to remove dissolved oxygen, especially for long-term experiments.

    • Avoid the use of strong oxidizing agents if possible. If their use is unavoidable, conduct the reaction at low temperatures and for the shortest possible time.

    • Consider adding an antioxidant to your formulation if compatible with your experimental design.

Potential Degradation Pathways

Potential Degradation Pathways Parent This compound Hydrolysis_Product 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonic Acid + NH3 Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product1 Sulfoxide Derivative Parent->Oxidation_Product1  Oxidation  (e.g., H2O2) Photodegradation_Products Various Photoproducts Parent->Photodegradation_Products UV Light Oxidation_Product2 Sulfone Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Potential degradation pathways for this compound.

FAQ 4: Photostability

Question: My experiments require exposure to light. Is this compound light-sensitive?

Answer:

Yes, compounds containing aromatic and heteroaromatic ring systems, such as benzothiophene and sulfonamides, can be susceptible to photodegradation.[5][6] Exposure to ultraviolet (UV) light, and sometimes even ambient laboratory light over extended periods, can induce photochemical reactions. These reactions can be complex and lead to a variety of degradation products.

  • Recommendations:

    • Conduct experiments in amber-colored glassware or protect clear glassware with aluminum foil.

    • Minimize exposure to direct sunlight and strong artificial light sources.

    • If photostability is a major concern, a formal photostability study should be conducted according to ICH Q1B guidelines.

FAQ 5: Thermal Stability

Question: I need to heat my reaction mixture. At what temperature does this compound start to degrade?

Answer:

While specific data for this compound is not available, sulfonamides are generally stable at moderately elevated temperatures for short periods. However, prolonged exposure to high temperatures can lead to thermal decomposition.[7][8]

  • Recommendations:

    • Avoid excessive heating. If heating is necessary, use the lowest effective temperature and for the shortest duration.

    • Monitor for degradation using an appropriate analytical method (e.g., HPLC) if the compound is to be heated for an extended period.

    • For long-term storage, refrigeration is advised.

Experimental Protocols: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study. This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.[9][10]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Photo Photostability (UV/Vis light) Prep->Photo HPLC HPLC Analysis (DAD/UV or MS detector) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants (MS, NMR) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and monitor at various time points.

  • Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period.

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (UV and visible) as per ICH Q1B guidelines.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Analytical Method for Stability Assessment

A validated stability-indicating assay method (SIAM) is crucial for monitoring the degradation of this compound.[11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Parameters (Starting Point)
Parameter Recommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV/DAD at a suitable wavelength (determined by UV scan) or Mass Spectrometry (MS)
Column Temperature 30 °C
Injection Volume 10 µL

This method should be validated to ensure it can separate the parent compound from all potential degradation products without interference.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. Available from: [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in water: a tale of two suns. Environmental Science & Technology, 38(24), 6869-6876. Available from: [Link]

  • García-Galán, M. J., et al. (2011). Photodegradation of sulfonamide antibiotics: a review. Water Research, 45(3), 915-932. Available from: [Link]

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 553-558. Available from: [Link]

  • Kümmerer, K. (Ed.). (2008). Pharmaceuticals in the environment: sources, fate, effects and risks. Springer Science & Business Media.
  • Li, Y., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 58(41), 19046-19054. Available from: [Link]

  • Mitchell, S. C., & Waring, R. H. (2004). The early history of xenobiotic sulfation. Drug Metabolism Reviews, 36(3-4), 485-501.
  • Rani, S., & Singh, S. (2016). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 129, 29-41. Available from: [Link]

  • Shah, J., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-13. Available from: [Link]

  • Sharma, V. K., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Journal of Hazardous Materials, 279, 51-57. Available from: [Link]

  • Singh, R., & Singh, S. (2002). Stability-indicating high-performance liquid chromatographic method for the determination of celecoxib in bulk drug and in capsules.
  • Torniainen, K., et al. (1997). Thermal stability of sulfonamides in milk. Journal of Agricultural and Food Chemistry, 45(5), 1735-1740. Available from: [Link]

  • Wang, J., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 938-946. Available from: [Link]

  • Zafar, M. N., et al. (2021). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 13(1), 33-38. Available from: [Link]

  • Zotou, A., & Papadopoulos, C. (2006). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 479-487. Available from: [Link]

Sources

Technical Support Center: HPLC Method Development for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. It is structured as a practical support center, offering foundational knowledge, step-by-step protocols, and a systematic approach to troubleshooting common experimental challenges. Our focus is on explaining the causality behind methodological choices, ensuring that the protocols are self-validating, and grounding our recommendations in authoritative pharmacopeial standards.

Analyte Overview and Chromatographic Strategy

This compound is a heterocyclic compound featuring a chlorinated benzothiophene core and a sulfonamide functional group. Understanding its physicochemical properties is the cornerstone of developing a robust and reliable HPLC method.

The molecule's benzothiophene structure imparts significant hydrophobicity, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). The sulfonamide group (-SO₂NH₂) is weakly acidic, meaning its ionization state—and therefore its chromatographic retention—can be manipulated by adjusting the mobile phase pH. These characteristics dictate our strategic approach to method development.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₉H₈ClNO₂S₂[1][2][3]-
Molecular Weight ~261.75 g/mol [2][3][4]Influences diffusion; standard for a small molecule.
Structure Chlorinated benzothiophene core with a sulfonamide group.Highly hydrophobic; suitable for C18 or C8 columns.
Melting Point 254-257 °C[1][4]Indicates high thermal stability; column temperature can be used effectively to modify selectivity.
Key Functional Group Sulfonamide (-SO₂NH₂)Weakly acidic. Mobile phase pH control is critical to ensure a consistent ionization state and prevent peak tailing.
Recommended Starting HPLC Method Protocol

This protocol serves as a robust starting point for your method development. It is designed based on the analyte's properties and common practices for similar compounds.[5][6] Adjustments will likely be necessary to optimize for your specific instrumentation and analytical goals, as permitted by guidelines such as USP <621>.[7][8][9]

Step 1: Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition ensures solubility and is compatible with the initial mobile phase to prevent peak distortion.

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL. Use sonication if necessary to ensure complete dissolution.

  • Working Standard/Sample Preparation: Further dilute the stock solution with the diluent to a working concentration suitable for your detector's linear range (e.g., 10 µg/mL). Prepare unknown samples in a similar concentration range.

Step 2: Chromatographic Conditions

The following table outlines the recommended starting parameters for the HPLC system.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides sufficient hydrophobic interaction for good retention. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to control the pH of the aqueous phase. A low pH (~2.5) ensures the sulfonamide group is fully protonated (non-ionized), which minimizes peak tailing and yields sharp, symmetrical peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.
Elution Mode GradientA gradient is recommended for initial development to elute the main peak in a reasonable time while also separating any potential impurities with different polarities.
Gradient Program 0-2 min: 40% B2-12 min: 40% to 80% B12-13 min: 80% to 40% B13-18 min: 40% B (Equilibration)This gradient provides a quick screen. The final hold ensures the column is re-equilibrated for the next injection, which is critical for reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and retention time stability.
Detector UV-Vis or PDA-
Detection Wavelength 265 nmSulfonamides typically exhibit strong absorbance in this region.[10][11] A full UV scan using a PDA detector is recommended on the first run to confirm the λmax.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Method Development Workflow Diagram

The following diagram illustrates the logical flow for developing and optimizing the HPLC method, from initial setup to final validation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation Analyte 1. Characterize Analyte (Properties, Solubility) MethodGoals 2. Define Method Goals (Assay, Purity, etc.) Analyte->MethodGoals InitialConditions 3. Select Initial Conditions (Column, Mobile Phase) MethodGoals->InitialConditions ScreeningRun 4. Perform Screening Run (Broad Gradient) InitialConditions->ScreeningRun PeakEval 5. Evaluate Peak (Retention, Shape, Resolution) ScreeningRun->PeakEval OptimizeGradient 6. Optimize Gradient/Isocratic (Adjust Slope, %B) PeakEval->OptimizeGradient Sub-optimal? SST 8. Check System Suitability (USP <621>) PeakEval->SST OptimizeParams 7. Fine-Tune Parameters (pH, Temp, Flow Rate) OptimizeGradient->OptimizeParams OptimizeParams->PeakEval SST->PeakEval Validation 9. Perform Method Validation (ICH Q2(R2)) SST->Validation Pass? Validation->OptimizeParams Fail? FinalMethod 10. Finalize & Document Method Validation->FinalMethod Pass?

Caption: A logical workflow for HPLC method development.

Frequently Asked Questions (FAQs)
Q1: My peak is exhibiting significant tailing. What is the primary cause and how do I fix it?

A1: Peak tailing is the most common issue for amine- or amide-containing compounds like this sulfonamide. The two primary causes are:

  • Secondary Silanol Interactions: The stationary phase in silica-based columns has residual acidic silanol groups (-Si-OH) that can interact ionically with basic or polar sites on the analyte. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is near the pKa of the sulfonamide group, a mixed population of ionized and non-ionized species will exist. This leads to poor peak shape.

Solutions:

  • Control the pH: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Using 0.1% phosphoric or formic acid typically achieves a pH of ~2.5, which fully suppresses the ionization of the weakly acidic sulfonamide, leading to a single, sharp peak.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups, significantly reducing secondary interactions. If you are using an older column, switching to a modern equivalent can resolve the issue.

Q2: How do I select the optimal detection wavelength (λmax)?

A2: While the starting recommendation is 265 nm, the optimal wavelength should be empirically determined to maximize sensitivity and minimize interference from the mobile phase or impurities.

  • Use a PDA Detector: The most effective tool is a Photodiode Array (PDA) detector. Inject a moderately concentrated standard (e.g., 10-20 µg/mL) and acquire the full UV spectrum at the apex of the eluting peak. The wavelength with the highest absorbance is the λmax.

  • Rationale: Operating at the λmax provides the best signal-to-noise ratio, which is critical for achieving low limits of detection (LOD) and quantitation (LOQ), as required by ICH guidelines.[12][13]

Q3: My retention time is drifting between injections. What should I check first?

A3: Retention time instability is a sign that the chromatographic system is not in equilibrium.[14][15] The most common culprits are:

  • Insufficient Column Equilibration: This is the number one cause, especially with gradient methods. Before the first injection and between each run, the column must be fully re-equilibrated with the initial mobile phase conditions. For the recommended method, a 5-minute equilibration is a starting point, but this may need to be extended to 10-15 column volumes.

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed, as dissolved air can form bubbles in the pump, causing flow rate fluctuations. Also, if you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: A non-thermostatted column is susceptible to ambient temperature changes in the lab, which will alter retention times. Always use a column oven set to a stable temperature.

Q4: Should I use an isocratic or gradient method?

A4: The choice depends on the analytical goal.

  • Gradient Elution (Recommended for Development): Use a gradient for initial method development and for analyzing samples with multiple components of varying hydrophobicity (e.g., impurity profiling). A gradient ensures all components are eluted in a reasonable time with good peak shape.

  • Isocratic Elution (Ideal for QC/Routine Assays): If your goal is a simple potency assay of the main peak and there are no closely eluting impurities, an isocratic method is often preferable. Once you determine the mobile phase composition that provides optimal retention (typically a retention factor, k, between 2 and 10), an isocratic method offers faster run times and does not require a re-equilibration step, increasing throughput.

Systematic Troubleshooting Guide

When problems arise, a systematic approach is more effective than random adjustments. Use this guide to diagnose and resolve common issues.

Troubleshooting Logic for Common HPLC Problems

TroubleshootingLogic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start Problem Observed in Chromatogram PeakTailing Peak Tailing? Start->PeakTailing RTDrift RT Drifting? Start->RTDrift CheckpH Is pH << pKa? (e.g., pH < 3) PeakTailing->CheckpH Yes CheckColumn Using modern, end-capped column? CheckpH->CheckColumn Yes FixpH Action: Lower pH with acid (e.g., 0.1% H3PO4) CheckpH->FixpH No CheckColumn->FixpH No, secondary interactions likely ChangeColumn Action: Replace with high-purity column CheckEquilib Is column fully equilibrated? (>10 CV) RTDrift->CheckEquilib Yes CheckTemp Is column oven stable? CheckEquilib->CheckTemp Yes IncreaseEquilib Action: Increase equilibration time CheckEquilib->IncreaseEquilib No CheckPump Is flow rate stable? (Check for air) CheckTemp->CheckPump Yes UseOven Action: Use column oven at constant temp. CheckTemp->UseOven No DegasMP Action: Degas mobile phase & prime pump CheckPump->DegasMP No

Caption: A decision tree for troubleshooting common HPLC issues.

System Suitability and Method Validation

Before analyzing samples, you must confirm that your chromatographic system is performing adequately. This is achieved through System Suitability Testing (SST) , as outlined in USP <621>.[16][17] Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[18][19]

Typical System Suitability Criteria

A system suitability solution (typically a working standard injected 5-6 times) should be run before any sample sequence. The results must meet pre-defined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) Tailing ≤ 2.0Measures peak symmetry. High tailing can compromise integration accuracy.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Demonstrates the stability and precision of the pump and system equilibration.
RSD of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Theoretical Plates (N) > 2000Measures column efficiency. Higher numbers indicate sharper peaks.

These criteria ensure that on any given day the analytical system is generating accurate and precise data.[20]

References
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Hellenic Association of Food Technologists. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • National Institutes of Health. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Sinfoo Biotech. This compound. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals focused on optimizing the metabolic profile of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide and its analogs. This guide provides in-depth, experience-driven answers to common experimental challenges, robust troubleshooting protocols, and strategic workflows. Our goal is to empower you to navigate the complexities of drug metabolism and rationally design more stable and effective drug candidates.

While specific metabolic data for this compound is not extensively published, this guide synthesizes established principles of sulfonamide and benzo[b]thiophene metabolism to provide a predictive and actionable framework for your research.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the initial assessment and optimization of your compound.

Q1: What are the most likely metabolic "hotspots" on this compound?

A1: Based on the structure, we can predict several potential sites of metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes.[3][4] Identifying these "hotspots" is the critical first step in enhancing stability.

  • Primary Hotspot - The 3-Methyl Group: The methyl group at the C3 position of the benzothiophene ring is the most probable site of initial oxidation. CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, frequently catalyze the oxidation of benzylic or analogous methyl groups. This process forms a primary alcohol (hydroxymethyl metabolite), which can be further oxidized by cytosolic enzymes like aldehyde dehydrogenases to a carboxylic acid. This pathway often significantly increases polarity and facilitates rapid clearance.

  • Secondary Hotspot - The Benzo[b]thiophene Ring: Aromatic hydroxylation can occur on the benzene portion of the bicyclic system. The existing chloro-substituent is an electron-withdrawing group that can deactivate the ring to some extent, but oxidation is still possible at unsubstituted positions.[5] Additionally, the thiophene sulfur atom can be oxidized to a sulfoxide or sulfone, although this is generally a less common metabolic route for this scaffold compared to carbon oxidation.[6]

  • Sulfonamide Group: The sulfonamide moiety itself is generally considered metabolically stable and resistant to cleavage.[7][8] However, Phase II conjugation reactions, such as N-glucuronidation, can occur on the sulfonamide nitrogen, though this is typically a slower clearance pathway than direct oxidation of the core structure.

Q2: Which in vitro assay should I start with to assess the metabolic stability of my compound?

A2: The choice of the initial assay depends on your screening throughput needs and the specific metabolic pathways you wish to investigate. The two most common starting points are liver microsomes and hepatocytes.[9][10]

  • Liver Microsomes: This is the recommended starting point for initial screening and identifying Phase I metabolic liabilities.[11][12] Microsomes are subcellular fractions containing the endoplasmic reticulum, where most key CYP enzymes reside.[12] They are cost-effective, easily adaptable to high-throughput 96-well plate formats, and ideal for ranking compounds based on their susceptibility to oxidative metabolism.[13][14]

  • Hepatocytes (Suspension or Plated): Often called the "gold standard," hepatocytes are intact liver cells that contain the full complement of both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as necessary cofactors and transporters.[12][15] Use hepatocytes when you need a more comprehensive metabolic profile, suspect significant involvement of Phase II metabolism, or if your compound shows high stability in microsomes and you need a more sensitive system.[16]

For this compound, we recommend beginning with a liver microsomal stability assay from multiple species (e.g., human, rat, mouse) to quickly identify any major CYP-mediated liabilities.

Q3: What are the primary strategies to improve the metabolic stability of this compound if it is rapidly metabolized?

A3: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed. The goal is to reduce the rate of metabolism without negatively impacting the compound's desired biological activity (i.e., maintain the Structure-Activity Relationship, SAR).

  • Deuteration (Metabolic Blocking): This is often the most subtle and effective modification. By replacing hydrogen atoms with deuterium atoms at a metabolic hotspot (e.g., on the 3-methyl group), you can significantly slow the rate of CYP-mediated C-H bond cleavage.[17][18][19] This is due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and requires more energy to break than a C-H bond.[20]

  • Bioisosteric Replacement: This strategy involves replacing the metabolically labile group with a different functional group that is sterically and electronically similar but more resistant to metabolism.[5][21] For example, if the 3-methyl group is the liability, you could replace it with a trifluoromethyl (-CF3) or cyclopropyl group.

  • Introducing Electron-Withdrawing Groups: Deactivating an aromatic ring by adding electron-withdrawing groups (like fluorine or another chlorine) can make it less susceptible to oxidative attack by CYPs.[22]

  • Steric Hindrance: Introducing a bulky group near the metabolic hotspot can physically block the enzyme's active site from accessing it.

Q4: Besides CYP450 enzymes, what other metabolic enzymes could be involved?

A4: While CYPs are the primary drivers of Phase I metabolism, other enzyme systems can play a significant role, particularly for heterocyclic compounds.

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme that is increasingly recognized for its role in the metabolism of nitrogen-containing heterocycles.[23][24][25] While the benzo[b]thiophene core of your compound is not a classic AO substrate, it is crucial to consider this enzyme, especially if you observe high clearance in hepatocytes but not in microsomes (as AO is primarily in the cytosol, not the microsomes).[26][27]

  • Flavin-containing Monooxygenases (FMOs): These enzymes are present in microsomes and typically oxidize soft nucleophiles, such as the sulfur atom in the thiophene ring. FMO-mediated S-oxidation is a possibility that can be investigated using specific FMO inhibitors or recombinant enzymes.

Section 2: Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered during metabolic stability assays and provides actionable solutions.[28][29]

ObservationPotential Cause(s)Recommended Action(s)
Rapid disappearance in liver microsome assay High susceptibility to Phase I (CYP-mediated) metabolism.[11]1. Confirm Hotspot: Perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the exact site of metabolism. 2. Implement Strategy: Synthesize analogs with modifications at the identified hotspot (e.g., deuterate the 3-methyl group).[30] 3. Identify Isoforms: Consider co-incubation with specific CYP inhibitors to identify the key enzymes involved.
Stable in microsomes, but poor in vivo pharmacokinetics 1. Significant Phase II metabolism (e.g., glucuronidation). 2. Involvement of non-microsomal enzymes (e.g., Aldehyde Oxidase).[27] 3. Rapid clearance by non-hepatic routes.1. Run Hepatocyte Assay: Conduct a stability assay using hepatocytes to assess both Phase I and Phase II metabolic pathways.[12] 2. Evaluate Cytosolic Metabolism: Use S9 fractions (which contain both microsomal and cytosolic enzymes) to test for AO or other cytosolic enzyme involvement.
Compound precipitates in the assay medium Poor aqueous solubility of the analog.1. Measure Solubility: First, determine the thermodynamic solubility of the compound in the assay buffer. 2. Adjust Conditions: If solubility is low, reduce the starting test compound concentration. You may also consider using a co-solvent (e.g., DMSO, acetonitrile) but ensure the final concentration is low (<0.5%) to avoid inhibiting enzyme activity.
Inconsistent results between experimental batches 1. Variability in the activity of microsomal or hepatocyte preparations. 2. Inconsistent assay conditions (e.g., incubation time, temperature, cofactor concentration).[29]1. Quality Control: Ensure consistent sourcing and quality control of all biological reagents. Use pooled lots where possible. 2. Standardize Protocol: Rigorously control all experimental variables. 3. Use Controls: Always run a positive control (a compound with known high metabolism, e.g., Verapamil) and a negative control (a compound with known low metabolism, e.g., Warfarin) in parallel.

Section 3: Key Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a standardized workflow for determining the in vitro metabolic stability of a test compound.[28][31]

Materials:

  • Test Compound (this compound analog)

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System)

  • Positive Control (e.g., Verapamil) and Negative Control (e.g., Warfarin)

  • Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in buffer.

  • Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (final protein concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for the reaction kinetics.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of the ice-cold termination solution to the appropriate wells.

  • Control Reactions:

    • No Cofactor Control: Run a parallel incubation without the NADPH regenerating system to check for non-NADPH dependent degradation.

    • No Microsome Control: Run a parallel incubation without microsomes to check for chemical instability in the buffer.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Protocol 2: Data Analysis and Interpretation

The data from the stability assay is used to calculate key parameters that predict in vivo clearance.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Equation: Slope = -k

    • Equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Interpretation Table:

CLint (µL/min/mg protein)Predicted Hepatic ClearanceStability Classification
< 5LowHigh Stability
5 - 25IntermediateModerate Stability
> 25HighLow Stability

Section 4: Strategic Workflow for Enhancing Metabolic Stability

The process of improving metabolic stability is iterative. The following workflow diagram illustrates the logical progression from initial assessment to the design of more robust analogs.

metabolic_stability_workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Decision & Design cluster_2 Phase 3: Iteration start Synthesize Parent Compound (this compound) assay In Vitro Metabolic Stability Assay (Liver Microsomes) start->assay evaluate Evaluate Data (Calculate CLint) assay->evaluate decision Is CLint High? evaluate->decision met_id Identify Metabolic Hotspots (Metabolite ID Studies) decision->met_id Yes end Advance to Further Studies decision->end No (Stable) propose Propose Structural Modifications (e.g., Deuteration, Bioisosteres) met_id->propose synthesize Synthesize New Analogs propose->synthesize reassay Re-Assay Analogs (Return to Assessment Phase) synthesize->reassay reassay->assay

Caption: Iterative workflow for identifying and mitigating metabolic liabilities.

References

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Retrieved from [Link]

  • Pryde, D. C., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Bursavich, M. G., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]

  • Drug Hunter. (2025). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2013). Sulphonamide Bioisosteres. Retrieved from [Link]

  • Sanoh, S., et al. (2014). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. PhoenixBio. [Link]

  • Wang, Z., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • Garattini, E., et al. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Scott, K. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • ResearchGate. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Kumar, A., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies. [Link]

  • Wang, Z., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Future Medicinal Chemistry. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Retrieved from [Link]

  • Semantic Scholar. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Retrieved from [Link]

  • Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry. [Link]

  • Ganesan, A., et al. (1996). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The metabolism of thiophen and benzo(b)thiophen. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. [Link]

  • Bentham Science Publishers. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

  • ResearchGate. (2025). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patil, S. A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. RSC Advances. [Link]

Sources

Technical Support Center: Refining the Suzuki Coupling Protocol for 5-Chloro-3-methylbenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Chloro-3-methylbenzo[b]thiophene derivatives. The unique electronic and steric properties of this substrate class present specific challenges that require a nuanced approach to reaction design. This resource offers field-proven insights and detailed protocols to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the problem.

Q1: My Suzuki coupling with 5-Chloro-3-methylbenzo[b]thiophene is resulting in low to no yield. What are the primary factors I should investigate?

A1: Initial Troubleshooting Checklist

Low yields in the Suzuki coupling of an electron-rich and sterically demanding heteroaryl chloride like 5-chloro-3-methylbenzo[b]thiophene often stem from challenges in the oxidative addition step, which is typically the rate-determining step for aryl chlorides.[1][2] The strength of the C-Cl bond makes this substrate less reactive than its bromide or iodide counterparts.[3][4] Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source and Ligand): This is the most critical component. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[5] You require a more robust system.

  • Base Selection: The base plays a crucial role in the transmetalation step and the overall catalytic cycle.[1][6][7] Its strength and solubility can significantly impact the reaction's success.

  • Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[8][9]

  • Reaction Conditions (Temperature and Atmosphere): Strict adherence to inert conditions is paramount to prevent catalyst deactivation.[10][11]

Below, we will delve into each of these factors in more detail.

Q2: I'm using a standard palladium catalyst and not seeing any product. What type of catalyst system is recommended for this challenging substrate?

A2: Optimizing the Catalyst System for an Unactivated Heteroaryl Chloride

The coupling of aryl chlorides requires highly active palladium catalysts, typically generated in situ from a palladium precursor and a bulky, electron-rich phosphine ligand.[3][12] These ligands promote the challenging oxidative addition of the palladium(0) species into the C-Cl bond.[1]

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines: Ligands such as SPhos and XPhos are renowned for their effectiveness in coupling unactivated aryl chlorides due to their steric bulk and electron-donating properties.[12] These ligands stabilize the monoligated palladium(0) species, which is highly active in oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives for activating aryl chlorides.[13]

Recommended Palladium Precursors:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

Experimental Protocol: Catalyst System Screening

To identify the optimal catalyst system, a small-scale screen is recommended.

Parameter Condition A Condition B Condition C
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)IPr (NHC precursor, 4 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (10:1)1,4-Dioxane/H₂O (10:1)THF/H₂O (10:1)
Temperature 100 °C100 °C100 °C

Workflow for Catalyst Screening

G cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction and Analysis P1 Prepare three reaction vessels under inert atmosphere (Ar or N₂) P2 Add 5-Chloro-3-methylbenzo[b]thiophene, boronic acid/ester, and base to each vessel P1->P2 C1 Vessel A: Add Pd(OAc)₂ and SPhos in Toluene/H₂O P2->C1 C2 Vessel B: Add Pd₂(dba)₃ and XPhos in 1,4-Dioxane/H₂O P2->C2 C3 Vessel C: Add Pd(OAc)₂ and IPr in THF/H₂O P2->C3 R1 Heat all vessels to 100 °C with vigorous stirring C1->R1 C2->R1 C3->R1 R2 Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12 hours) R1->R2 R3 Analyze crude reaction mixtures to determine conversion and identify major byproducts R2->R3 R4 Select the condition with the highest conversion for further optimization R3->R4

Caption: Catalyst system screening workflow.

Q3: I'm observing significant amounts of homocoupling of my boronic acid and dehalogenation of the starting material. How can I mitigate these side reactions?

A3: Minimizing Common Side Reactions

Homocoupling of the boronic acid and dehalogenation of the aryl chloride are common side reactions in Suzuki couplings.[4][14]

Understanding and Preventing Homocoupling:

Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors this side reaction.[4][15]

  • Strict Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[10]

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.[16]

Understanding and Preventing Dehalogenation:

Dehalogenation occurs when the aryl halide, after oxidative addition to the palladium center, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid derivative.[4]

  • Choice of Base: Strong, hydroxide-containing bases in protic solvents can sometimes exacerbate dehalogenation. Consider using weaker carbonate or phosphate bases.[7]

  • Solvent System: While aqueous conditions are common, minimizing the amount of water or using anhydrous conditions with a base like KF might be beneficial in some cases.[17]

Experimental Protocol: Minimizing Side Reactions

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 5-Chloro-3-methylbenzo[b]thiophene (1 equiv.), the boronic acid or ester (1.2 equiv.), and finely ground K₃PO₄ (2 equiv.).

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[10]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of argon, add degassed solvent (e.g., 10:1 toluene/water).

    • Bubble argon through the solution for 15-20 minutes.

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in a small amount of degassed solvent.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction to the optimized temperature with vigorous stirring.

    • Monitor the reaction for the formation of both the desired product and the dehalogenated byproduct.

Logical Flow for Troubleshooting Side Reactions

G Start Low Yield of Desired Product Check1 Significant Homocoupling Observed? Start->Check1 Check2 Significant Dehalogenation Observed? Check1->Check2 No Solution1 Improve Inert Atmosphere Technique (Degas solvent, use Schlenk line) Check1->Solution1 Yes Solution2 Screen Weaker Bases (e.g., K₂CO₃, CsF) Consider Anhydrous Conditions Check2->Solution2 Yes Reoptimize Re-optimize Other Parameters (Catalyst, Temperature) Check2->Reoptimize No Solution1->Reoptimize Solution2->Reoptimize

Caption: Decision tree for addressing side reactions.

Q4: My reaction seems to stall at partial conversion. What adjustments can I make to drive it to completion?

A4: Overcoming Reaction Stalling

If your reaction starts but fails to reach completion, it could be due to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may degrade over the course of the reaction, especially at high temperatures. The formation of palladium black is a visual indicator of catalyst decomposition.[14]

  • Insufficient Base: The base is consumed during the reaction, and if it's not present in a sufficient excess or if its solubility is low, the reaction can stall.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][10] This is particularly an issue with electron-deficient or some heteroaryl boronic acids.

Strategies to Improve Conversion:

  • Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 3-4 mol% Pd) can sometimes be sufficient to achieve full conversion.

  • Use a More Stable Boron Reagent: Consider using a boronate ester, such as a pinacol ester (Bpin) or a MIDA boronate, which are generally more stable to protodeboronation than the corresponding boronic acids.[5]

  • Optimize Base and Solvent: Ensure the base is finely powdered to maximize its surface area and solubility. Using a stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial.[7] The choice of solvent can also affect the solubility and reactivity of the base.

  • Temperature Adjustment: While higher temperatures generally increase the reaction rate, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is necessary.

Comparative Table of Boron Reagents

Boron Reagent Advantages Disadvantages
Boronic Acid Commercially available, highly reactiveProne to protodeboronation and trimerization (boroxines)
Pinacol Ester (Bpin) More stable, easier to purifyLess reactive than boronic acids
MIDA Boronate Highly stable, allows for slow release of boronic acidRequires an additional deprotection step

References

  • Suzuki reaction. In: Wikipedia. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bedford, R. B., et al. (2017). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 1(1), 1-7. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042–1049. [Link]

  • Riduan, S. N., Zhang, Y., & Ying, J. Y. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 131(23), 8212–8220. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 9 Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 935. [Link]

  • Chemistry Desk. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Baillie, C., Zhang, L., & Xiao, J. (2004). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. The Journal of Organic Chemistry, 69(22), 7779–7782. [Link]

  • Thompson, A. L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7215-7220. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of organic chemistry, 73(8), 3236–3244. [Link]

  • Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel journal of chemistry, 60(3-4), 406–409. [Link]

  • Smith, N. D. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]

  • Guram, A. S., et al. (2006). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Organic Letters, 8(9), 1787–1789. [Link]

  • Guram, A. S., et al. (2004). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 6(20), 3561–3564. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel journal of chemistry, 60(3-4), 406–409. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Collier, M., et al. (2025, December 26). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily accessible and highly tunable indolyl phosphine ligands for Suzuki-Miyaura coupling of aryl chlorides. Organic letters, 9(14), 2795–2798. [Link]

  • Lee, S. H., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 47. [Link]

  • Tron, G. C., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(12), 2825–2838. [Link]

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: The Established Standard Acetazolamide versus the Benzo[b]thiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of carbonic anhydrase (CA) inhibition, the selection of appropriate investigational compounds is paramount. This guide provides a detailed comparison between the well-established, non-selective inhibitor, acetazolamide, and the emerging class of benzo[b]thiophene-2-sulfonamides, with a specific focus on 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. While acetazolamide serves as a crucial benchmark, the exploration of novel scaffolds like the benzo[b]thiophenes is driven by the quest for enhanced isoform selectivity and improved pharmacokinetic profiles.

Introduction to Carbonic Anhydrases: Ubiquitous Enzymes with Diverse Roles

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[2] With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, the targeted inhibition of specific CAs holds therapeutic promise for a range of disorders, including glaucoma, epilepsy, edema, and certain types of cancer.[3]

The archetypal inhibitor, acetazolamide, has been in clinical use for decades, offering a broad-spectrum inhibition across multiple CA isoforms.[2][4] However, this lack of selectivity is also the source of its well-documented side effects.[4] Consequently, the development of isoform-specific inhibitors is a primary objective in contemporary medicinal chemistry. The benzo[b]thiophene-2-sulfonamide scaffold has emerged as a promising starting point for the design of such selective agents.[5]

The Benchmark Inhibitor: Acetazolamide

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a sulfonamide derivative that effectively inhibits multiple carbonic anhydrase isoforms.[2] Its clinical utility stems from its ability to reduce the formation of aqueous humor in the eye, decrease the production of cerebrospinal fluid, and act as a diuretic.[4][6]

Mechanism of Action: Acetazolamide, like other sulfonamide inhibitors, functions by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.

Inhibitory Profile: Acetazolamide is a potent inhibitor of several CA isoforms, but it lacks significant selectivity. Its inhibitory constants (Ki) against some of the most physiologically relevant human isoforms are presented in the table below.

IsoformKi (nM)
hCA I250[3]
hCA II12[2]
hCA IV74[2]
hCA IX25[3]
hCA XII4.5[3]

Table 1: Inhibitory constants (Ki) of acetazolamide against various human carbonic anhydrase (hCA) isoforms.

The Investigational Compound: this compound

This compound represents a class of inhibitors that has garnered interest for its potential to yield more selective CA inhibitors. While publicly available, peer-reviewed data on the specific inhibitory potency of this particular compound is limited, the broader class of benzo[b]thiophene-2-sulfonamides has been shown to contain potent inhibitors of various CA isoforms.[5] One commercial source suggests it can be a potent inhibitor of hCA I and II.[7]

Structural Rationale for Inhibition: The core benzo[b]thiophene-2-sulfonamide scaffold provides a rigid framework that can be systematically modified to explore interactions with the diverse active site topographies of the various CA isoforms. The sulfonamide group is the key zinc-binding moiety, while substitutions on the benzo[b]thiophene ring system can be tailored to interact with amino acid residues lining the active site cavity, thereby conferring isoform selectivity.

Head-to-Head Comparison: Structural and Mechanistic Insights

FeatureAcetazolamideThis compound
Core Scaffold 1,3,4-ThiadiazoleBenzo[b]thiophene
Zinc-Binding Group Unsubstituted SulfonamideUnsubstituted Sulfonamide
Selectivity Broad-spectrum, non-selectivePotentially more selective (based on class)
Clinical Status Widely used clinicallyInvestigational

Table 2: A comparative overview of acetazolamide and this compound.

The key difference lies in the core heterocyclic systems. The thiadiazole ring of acetazolamide is a relatively simple scaffold, whereas the larger, more rigid benzo[b]thiophene system of the investigational compound offers more opportunities for derivatization to achieve specific interactions within the active site of different CA isoforms.

cluster_acetazolamide Acetazolamide cluster_benzothiophene This compound acetazolamide acetazolamide benzothiophene benzothiophene

Figure 1: Chemical structures of Acetazolamide and this compound.

Experimental Protocol: Determining Carbonic Anhydrase Inhibition

To empirically compare the inhibitory potency of this compound against acetazolamide, a robust and standardized assay is required. The stopped-flow CO2 hydration assay is the gold standard for determining the kinetic parameters of CA inhibition.

Principle of the Stopped-Flow CO2 Hydration Assay

This method directly measures the enzyme-catalyzed hydration of CO2. The assay relies on a pH indicator to monitor the decrease in pH that results from the formation of bicarbonate and a proton from CO2 and water.[8][9] The initial rate of this reaction is proportional to the concentration of active enzyme. In the presence of an inhibitor, this rate is reduced, and the extent of this reduction is used to calculate the inhibitor's potency (typically as an IC50 or a more precise Ki value).[1][10]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with low buffering capacity at the desired pH (e.g., 20 mM HEPES-NaOH, pH 7.5).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform of interest (e.g., hCA II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

    • pH Indicator Solution: Prepare a stock solution of a suitable pH indicator (e.g., phenol red) in the assay buffer.

    • CO2-Saturated Water: Prepare by bubbling CO2 gas through chilled, deionized water until saturation is reached. This solution should be kept on ice to maintain saturation.

    • Inhibitor Solutions: Prepare stock solutions of acetazolamide and this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of inhibitor concentrations.

  • Stopped-Flow Instrument Setup:

    • Set the stopped-flow spectrophotometer to the appropriate wavelength for monitoring the absorbance change of the pH indicator (e.g., 557 nm for phenol red).

    • Equilibrate the instrument's syringes and mixing chamber to the desired assay temperature (e.g., 25°C).

  • Assay Procedure:

    • Syringe A: Load with the CO2-saturated water.

    • Syringe B: Load with a mixture of the assay buffer, carbonic anhydrase, pH indicator, and the desired concentration of the inhibitor (or vehicle control).

    • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature to allow for the formation of the enzyme-inhibitor complex.

    • Measurement: Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B. Record the change in absorbance over time for the first few seconds of the reaction.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Fit the data to the appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).[11]

reagent_prep Reagent Preparation (Buffer, Enzyme, CO2, Inhibitors) instrument_setup Stopped-Flow Instrument Setup (Wavelength, Temperature) reagent_prep->instrument_setup assay_procedure Assay Procedure (Load Syringes, Pre-incubate, Mix) instrument_setup->assay_procedure data_acquisition Data Acquisition (Monitor Absorbance Change) assay_procedure->data_acquisition data_analysis Data Analysis (Calculate Initial Velocities, Determine Ki) data_acquisition->data_analysis

Figure 2: Experimental workflow for determining carbonic anhydrase inhibition constants using a stopped-flow assay.

Conclusion and Future Directions

Acetazolamide remains a cornerstone for carbonic anhydrase research and therapy, providing a well-characterized, albeit non-selective, inhibitory profile. The benzo[b]thiophene-2-sulfonamide scaffold, exemplified by this compound, represents a promising avenue for the development of next-generation, isoform-selective CA inhibitors. The lack of publicly available kinetic data for this compound underscores the need for further investigation. The detailed experimental protocol provided in this guide offers a clear and robust framework for researchers to directly compare the inhibitory potency and selectivity of this and other novel compounds against the established benchmark, acetazolamide. Such studies are critical for advancing the field and developing more effective and safer therapeutics targeting specific carbonic anhydrase isoforms.

References

Sources

A Comparative Guide to the Analytical Validation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides a comprehensive analytical validation framework for assessing the purity of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a key intermediate or potential API. As Senior Application Scientists, we present an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other salient analytical techniques, supported by established experimental data for analogous compounds. Our focus is to equip you with the rationale behind methodological choices, ensuring scientifically sound and defensible purity assessments.

The Criticality of Purity Validation

This compound, with its complex heterocyclic structure, presents unique challenges in impurity profiling. Potential impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. A robust analytical method is therefore imperative to detect and quantify these impurities, ensuring the API meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines set by the International Council for Harmonisation (ICH).[1][2]

This guide will focus on the validation of an HPLC-UV method, a workhorse in pharmaceutical quality control, and compare its performance characteristics with Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

HPLC-UV Method: A Proposed Protocol for Purity Determination

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₈ClNO₂S₂Sigma-Aldrich
Molecular Weight261.75 g/mol Sigma-Aldrich
Melting Point254-257 °CSigma-Aldrich
Predicted XlogP2.8PubChem
Estimated SolubilitySoluble in Acetonitrile and Methanol, sparingly soluble in water.Based on sulfonamide solubility studies[3][4][5][6][7]
Estimated λmax~265 nmBased on the benzothiophene chromophore and typical sulfonamide analysis[8][9]
Proposed HPLC-UV Method Parameters
ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for the separation of moderately polar sulfonamides.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA mixture of acetonitrile and water provides good separation for many sulfonamides. The addition of formic acid helps to improve peak shape and resolution by suppressing the ionization of the sulfonamide group.[3][4][5][6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 25 °CRoom temperature is often a good starting point for method development and is easy to maintain.
Detection Wavelength 265 nmThis wavelength is a common choice for the analysis of sulfonamides and is within the expected absorption range of the benzothiophene chromophore.[8][9]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.

The Pillars of Analytical Validation: An Experimental Workflow

A comprehensive validation of the proposed HPLC-UV method should be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2]

Caption: A typical workflow for the development, validation, and application of an analytical method for purity assessment.

Detailed Experimental Protocols for HPLC-UV Validation

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare solutions of the this compound reference standard, a placebo (if applicable), and known impurities.

    • Subject the drug substance to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities and degradants), and the placebo should not show any interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations for the purity assay (e.g., from the reporting threshold for impurities up to 120% of the assay concentration).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10] The y-intercept should be close to zero.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for the assay of the drug substance.[11]

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.[10][12]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be sufficiently low to allow for the quantification of impurities at their specified reporting levels. The precision at the LOQ should be demonstrated with an RSD of ≤ 10%.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze the system suitability solution under each varied condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all variations, and the results should not be significantly affected.[12]

Comparative Analysis of Purity Determination Techniques

While HPLC-UV is a robust and widely used technique, other methods offer complementary or, in some cases, superior capabilities for purity analysis. The choice of technique depends on the specific analytical challenge.

Caption: Relationship between HPLC-UV and alternative analytical techniques for purity assessment.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV compared to LC-MS, GC-MS, and CE for the analysis of sulfonamide purity, based on data from the scientific literature.

ParameterHPLC-UVLC-MSGC-MSCapillary Electrophoresis (CE)
Specificity Good; relies on chromatographic separation and UV spectrum.Excellent; provides mass-to-charge ratio for definitive identification.[4][12]Excellent; provides mass fragmentation patterns for structural elucidation.Excellent; orthogonal separation mechanism to HPLC.[1][2][3][13]
Linearity (r²) ≥ 0.999[8][10]≥ 0.99[14]≥ 0.999[15]≥ 0.99[16]
LOD µg/mL to ng/mL range[9]pg/mL to ng/mL range[14][17][18]pg/mL to ng/mL range[15][19]µg/mL to ng/mL range[16][20]
LOQ ng/mL range[9]ng/mL range[14][17][18]ng/mL range[15][19]µg/mL range[16][20]
Accuracy (% Recovery) 98-102%[11]80-120% for impurities[14]75-120%[15]80-110%[20]
Precision (RSD%) < 2%[10][12]< 15%[14]< 15%[19]< 10%[16]
Key Advantages Robust, cost-effective, easy to implement.High sensitivity and specificity, provides molecular weight information.Excellent for volatile and thermally stable impurities.High separation efficiency, low sample and solvent consumption.
Key Limitations May lack specificity for co-eluting impurities with similar UV spectra.Matrix effects can suppress or enhance ionization, higher cost and complexity.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity for some applications, potential for adsorption to the capillary wall.

Conclusion: A Multi-faceted Approach to Purity Assurance

The analytical validation of a purity method for this compound is a critical exercise in ensuring product quality and patient safety. HPLC-UV stands out as a robust, reliable, and cost-effective primary method for routine quality control. Its validation, following the comprehensive framework outlined in this guide, provides a high degree of assurance in the purity data generated.

However, a truly comprehensive understanding of a drug substance's impurity profile often necessitates an orthogonal approach. LC-MS offers unparalleled specificity for impurity identification, GC-MS is invaluable for the analysis of volatile impurities, and CE provides a different separation mechanism that can resolve impurities that co-elute in HPLC. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a holistic and scientifically sound strategy for purity validation, ensuring the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Delgado, D. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules, 26(21), 6463. [Link]

  • Delgado, D. R., et al. (2020). Solubility of sulfadiazine in (acetonitrile + methanol) mixtures: Determination, correlation, dissolution thermodynamics and preferential solvation. Journal of Molecular Liquids, 312, 113424. [Link]

  • Gouda, A. A., et al. (2021). Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]

  • AssayPRISM. (2023). HPLC Method Validation: Key Parameters and Importance. [Link]

  • Jadhav, S. B., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1067-1074. [Link]

  • de Oliveira, A. R. M., et al. (2009). Analysis of sulfonamides by capillary electrophoresis. Journal of Separation Science, 32(5-6), 854-866. [Link]

  • Delgado, D. R., et al. (2022). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Pharmaceutics, 14(9), 1845. [Link]

  • Li, Y., et al. (2018). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. Scientific Reports, 8(1), 7949. [Link]

  • Agilent Technologies. (2010). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Santos, B., et al. (2005). Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry. Electrophoresis, 26(7-8), 1567-1575. [Link]

  • Lara, F. J., et al. (2009). Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. Journal of Chromatography A, 1216(15), 3372-3379. [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 27(24), 8996. [Link]

  • MDPI. (2022). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. [Link]

  • Patyra, E., & Kwiatek, K. (2016). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. ResearchGate. [Link]

  • U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • Fuh, M. R., & Chan, S. A. (2001). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. [Link]

  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. Journal of AOAC International, 85(4), 853-860. [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. MDPI. [Link]

  • Nikolić, K., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 53. [Link]

  • Li, W., et al. (2019). Development and Validation of a Sensitive Method for Alkyl Sulfonate Genotoxic Impurities Determination in Drug Substances Using Gas Chromatography Coupled to Triple Quadrupole Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 170, 244-251. [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Mahmoud, A. M., et al. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Samanidou, V., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 4(Special issue 2), 11-15. [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. [Link]

  • TSI Journals. (2015). Genotoxic impurity method development and validation by GCMS for the analysis of methyl methane sulfonate (MMS) in zidovudine. [Link]

  • PubChemLite. (n.d.). 5-chloro-3-methylbenzo[b]thiophene. [Link]

  • Sinfoo Biotech. (n.d.). This compound. [Link]

  • Ahirrao, M. M., et al. (2020). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. Journal of Analytical Science and Technology, 11(1), 1-10. [Link]

  • Wang, J., & Bartlett, M. G. (2006). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Chromatography B, 830(1), 127-134. [Link]

Sources

A Comprehensive Guide to Investigating the Cross-Reactivity Profile of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to objectively evaluate the enzymatic cross-reactivity of the novel compound, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. Given the compound's core chemical structure, which features a sulfonamide moiety, this document outlines a predictive and methodological approach to assess its selectivity against key enzyme families known to interact with this functional group. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear strategy for data interpretation.

Introduction: The Imperative of Selectivity Profiling

In drug discovery, the efficacy of a lead compound is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, reduced therapeutic windows, or even beneficial polypharmacology. The compound this compound features a sulfonamide group (SO₂NH₂), a well-established pharmacophore responsible for the therapeutic activity of a wide range of drugs.[1] However, this moiety is also a known zinc-binding group (ZBG) and can interact with the active sites of numerous enzymes.[2][3]

Therefore, a systematic cross-reactivity study is not merely a supplementary task but a critical step in characterizing the compound's pharmacological profile. This guide proposes a targeted yet comprehensive screening strategy against three major enzyme families historically associated with sulfonamide-based inhibitors: Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs), and Cyclooxygenases (COX).

Part 1: Theoretical Assessment of Potential Off-Target Enzyme Families

The chemical architecture of this compound suggests a predisposition for interaction with specific enzyme classes. The rationale for selecting our primary screening panel is grounded in decades of medicinal chemistry research.

  • Carbonic Anhydrases (CAs): This family of zinc-dependent metalloenzymes is a classic target for sulfonamides.[4] The primary sulfonamide group can coordinate with the Zn²⁺ ion in the enzyme's active site in a deprotonated state, leading to potent inhibition.[2][5] CAs are involved in numerous physiological processes, and off-target inhibition can lead to various effects.[6] Clinically used drugs like acetazolamide and dorzolamide are prime examples of sulfonamide-based CA inhibitors.[2][7]

  • Matrix Metalloproteinases (MMPs): MMPs are also zinc-dependent endopeptidases crucial in tissue remodeling. The sulfonamide group is frequently incorporated into MMP inhibitors to enhance binding affinity, not only through hydrogen bonding but also by orienting other parts of the molecule into the enzyme's specificity pockets (like the S1' pocket).[8][9] While often not the primary zinc-chelating group in modern MMP inhibitors (which typically use a hydroxamate), its presence warrants investigation.[3]

  • Cyclooxygenases (COX): A number of selective COX-2 inhibitors, a subclass of non-steroidal anti-inflammatory drugs (NSAIDs), are diaryl heterocycles containing a sulfonamide or a related methylsulfone moiety.[10][11] Compounds like Celecoxib and Valdecoxib utilize the sulfonamide group for key binding interactions within the COX-2 active site, contributing to their selectivity over the COX-1 isoform.[7][12]

G cluster_targets Potential Enzyme Family Targets compound This compound (Core Structure) sulfonamide Sulfonamide Moiety (-SO₂NH₂) compound->sulfonamide features CA Carbonic Anhydrases (CAs) sulfonamide->CA Binds to Active Site Zinc [4, 5] MMP Matrix Metalloproteinases (MMPs) sulfonamide->MMP Improves Inhibitor Binding [1, 2] COX Cyclooxygenases (COX) sulfonamide->COX Key Pharmacophore for COX-2 Selectivity [7, 9]

Caption: Potential enzymatic targets for a sulfonamide-containing compound.

Part 2: Experimental Design for Cross-Reactivity Profiling

A tiered approach is recommended, beginning with a primary screen to identify significant interactions, followed by more detailed kinetic studies for any "hits."

Rationale for Enzyme Isoform Selection: It is insufficient to test against a single member of an enzyme family. Isoform-selective inhibition is a key characteristic. The following panel provides a robust starting point:

  • CAs: hCA I, hCA II (ubiquitous cytosolic isoforms), hCA IX, and hCA XII (transmembrane, tumor-associated isoforms).[5]

  • MMPs: MMP-2, MMP-9 (Gelatinases), MMP-1 (Collagenase).

  • COX: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[10]

The entire process follows a logical, self-validating workflow. A master mix of reagents should be used wherever possible to minimize pipetting errors and ensure consistency across samples.[13]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis prep_compound Prepare Serial Dilutions of Test Compound prep_reagents Prepare Assay Buffers, Enzymes, and Substrates run_assays Run Inhibition Assays (CA, MMP, COX Panels) prep_reagents->run_assays controls Include Controls: - No Inhibitor (100% Activity) - No Enzyme (Blank) - Known Inhibitor (Positive Control) run_assays->controls Validate calc_inhibition Calculate % Inhibition vs. Control run_assays->calc_inhibition determine_ic50 Determine IC₅₀ Values for Active Hits calc_inhibition->determine_ic50 calc_selectivity Calculate Selectivity Index (e.g., IC₅₀ COX-1 / IC₅₀ COX-2) determine_ic50->calc_selectivity

Caption: General workflow for enzyme cross-reactivity screening.

Part 3: Detailed Experimental Protocols

The following protocols provide a general framework. It is crucial to optimize buffer conditions, enzyme, and substrate concentrations for each specific assay in your laboratory.[14] All assays should be performed in a 96-well plate format for efficiency.

Protocol 1: Carbonic Anhydrase (hCA) Inhibition Assay

This protocol measures the esterase activity of CA, a commonly accepted method.

Materials:

  • Purified hCA isoforms (I, II, IX, XII)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide[6]

  • 96-well microplate

  • Microplate reader (400 nm)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration must be ≤1%.[15]

  • Assay Setup (per well):

    • Blank: 180 µL Assay Buffer + 10 µL DMSO.

    • Control (100% activity): 170 µL Assay Buffer + 10 µL of enzyme solution + 10 µL DMSO.

    • Test: 170 µL Assay Buffer + 10 µL of enzyme solution + 10 µL of test compound dilution.

    • Positive Control: 170 µL Assay Buffer + 10 µL of enzyme solution + 10 µL of Acetazolamide dilution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10 minutes. The rate of change corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percent inhibition relative to the 100% activity control. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol uses a Förster Resonance Energy Transfer (FRET) peptide substrate, which is cleaved by active MMPs.

Materials:

  • Purified, active MMP isoforms (e.g., MMP-2, MMP-9)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • FRET Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test Compound

  • Positive Control: Batimastat or a known relevant MMP inhibitor

  • 96-well black microplate

  • Fluorescence plate reader (e.g., Ex/Em = 328/393 nm)

Methodology:

  • Compound Preparation: Prepare serial dilutions as described in Protocol 1.

  • Assay Setup (per well):

    • Add 80 µL of Assay Buffer.

    • Add 10 µL of the appropriate test compound, positive control, or DMSO vehicle dilution.

    • Add 10 µL of the MMP enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the FRET substrate to each well.

  • Measurement: Monitor the increase in fluorescence at the emission wavelength over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity and determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol measures the peroxidase activity of COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme cofactor

  • Substrate: Arachidonic Acid

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test Compound

  • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[16]

  • 96-well microplate

  • Microplate reader (595 nm)

Methodology:

  • Enzyme Preparation: Prepare enzyme solutions by diluting COX-1 or COX-2 with Assay Buffer containing heme.

  • Compound Preparation: Prepare serial dilutions as described in Protocol 1.

  • Assay Setup (per well):

    • Add 150 µL of Assay Buffer.

    • Add 10 µL of the enzyme solution (COX-1 or COX-2).

    • Add 10 µL of the test compound, positive control, or DMSO vehicle dilution.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate solution, immediately followed by 10 µL of TMPD solution.

  • Measurement: Immediately read the absorbance at 595 nm over 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity and determine the IC₅₀ value as described previously.

Part 4: Data Interpretation and Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The primary output will be the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative Inhibitory Activity (IC₅₀) of this compound

Enzyme Target IC₅₀ (nM) [Hypothetical Data] Positive Control Positive Control IC₅₀ (nM)
Carbonic Anhydrases
hCA I >10,000 Acetazolamide 250
hCA II 850 Acetazolamide 12
hCA IX 45 Acetazolamide 25
MMPs
MMP-2 1,200 Batimastat 4
MMP-9 2,500 Batimastat 3
Cyclooxygenases
COX-1 5,000 Celecoxib 3100

| COX-2 | 150 | Celecoxib | 40 |

Note: Data in this table is for illustrative purposes only.

From the IC₅₀ values, a Selectivity Index (SI) can be calculated to quantify the compound's preference for one enzyme over another. This is particularly important for isoforms like COX-1 and COX-2, where selectivity is directly tied to the therapeutic safety profile.[10]

Table 2: Selectivity Index Calculation

Selectivity Comparison Calculation Result [Hypothetical Data] Interpretation
COX-1 vs. COX-2 IC₅₀ (COX-1) / IC₅₀ (COX-2) 5000 / 150 = 33.3 33.3-fold selective for COX-2 over COX-1
hCA II vs. hCA IX IC₅₀ (hCA II) / IC₅₀ (hCA IX) 850 / 45 = 18.9 18.9-fold selective for hCA IX over hCA II

| MMP-2 vs. MMP-9 | IC₅₀ (MMP-9) / IC₅₀ (MMP-2) | 2500 / 1200 = 2.1 | Minimal selectivity between MMP-2 and MMP-9 |

Conclusion

This guide provides a comprehensive, evidence-based strategy for characterizing the cross-reactivity profile of this compound. By systematically evaluating its inhibitory activity against the most probable off-target enzyme families—Carbonic Anhydrases, Matrix Metalloproteinases, and Cyclooxygenases—researchers can generate the critical data needed to make informed decisions in the drug development pipeline. The provided protocols, grounded in established biochemical principles, offer a reliable path to obtaining robust and reproducible results. This rigorous, early-stage profiling is paramount to understanding the full pharmacological character of any new chemical entity bearing the sulfonamide pharmacophore.

References

  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry.

  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. PubMed.

  • Singh, J., Kumar, G., & Prajapati, S. K. (2014). Sulphonamides: Deserving class as MMP inhibitors? Current Enzyme Inhibition.

  • D'Ascenzio, M., Carradori, S., & Supuran, C. T. (2015). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.

  • Akhtar, M. N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. BenchChem.

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.

  • Supuran, C. T. (2003). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Medicinal Chemistry - Anti-Cancer Agents.

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.

  • Watkins, C. S., et al. (2012). Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. BenchChem.

  • Mohammed, S. J., Mohammed, A., & Abbood, S. (2022). Use some essential sulfonamides as a carbonic anhydrase inhibitor. ResearchGate.

  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem.

  • Boehringer, S. K. (2005). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools.

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.

  • Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central.

  • Hewawasam, R. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks. Plant Methods.

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Opinion in Allergy and Clinical Immunology.

  • Fowler, C. J., & Tipton, K. F. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

  • Morey, S. (2007). Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. Clinical Correlations.

  • TargetMol. benzo[b]thiophene 2 sulfonamide, n [3 (aminomethyl)phenyl] 5 chloro 3 methyl. TargetMol.

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. ResearchGate.

  • Shah, T., & Liu, A. (2019). Sulfonamide Allergies. Pharmacy.

  • Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate.

  • CymitQuimica. Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-. CymitQuimica.

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

  • Goldstrohm, A. (2022). Best practices for working with molecular biology enzymes. YouTube.

  • ResearchGate. Cross-reactivity study testing the selectivity of each enzyme−substrate pair. ResearchGate.

  • Islam, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. The AAPS Journal.

  • Sigma-Aldrich. This compound. Sigma-Aldrich.

  • Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.

  • National Center for Biotechnology Information. 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid... PubChem.

  • PubChemLite. This compound (C9H8ClNO2S2). PubChemLite.

  • Sinfoo Biotech. This compound. Sinfoo Biotech.

  • CymitQuimica. This compound. CymitQuimica.

  • ChemicalBook. This compound. ChemicalBook.

  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices? Thermo Fisher Scientific.

  • ResearchGate. (2022). Current Strategies for Real-Time Enzyme Activation. ResearchGate.

Sources

A Senior Application Scientist's Guide to Validating a Bioassay for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioassay Validation

In the landscape of drug discovery, the identification of a promising small molecule is merely the first step. The true measure of its potential lies in the rigorous, quantitative characterization of its biological activity. This guide focuses on 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a compound whose sulfonamide moiety strongly suggests activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1][2] Inhibition of specific CA isoforms, such as Carbonic Anhydrase II (CAII), is a validated therapeutic strategy for conditions like glaucoma and certain cancers.[3][4]

Therefore, establishing a robust and reliable bioassay to measure the inhibitory activity of this compound is not just a procedural step; it is the foundation upon which all subsequent development decisions will be built. An improperly validated assay can lead to misleading structure-activity relationships (SAR), wasted resources, and the potential abandonment of a viable therapeutic candidate.

This guide provides a comprehensive framework for validating a bioassay for this compound. We will go beyond a simple protocol, delving into the rationale for selecting a primary enzymatic assay, the critical importance of cross-validation with an orthogonal biophysical method, and the adherence to internationally recognized validation standards.

Selecting the Optimal Bioassay: A Comparative Analysis

The first critical decision is the choice of assay methodology. The ideal approach involves a primary screening assay optimized for throughput and sensitivity, complemented by a secondary, orthogonal assay that confirms the mechanism of action through a different physical principle.

Assay Methodology Principle Primary Application Advantages Limitations
Fluorescence-Based Enzymatic Assay Measures the rate of conversion of a non-fluorescent substrate to a fluorescent product by the target enzyme (CAII).[5][6]Primary screening, IC₅₀ determination, SAR studies.High sensitivity, high-throughput compatible, real-time kinetics possible.[7]Prone to interference from fluorescent compounds or quenchers. Indirect measure of binding.
Colorimetric Enzymatic Assay Measures the change in absorbance as CAII's esterase activity cleaves a substrate to produce a chromogenic product.[4][8]Primary screening, IC₅₀ determination.Simple, cost-effective, widely used.Lower sensitivity than fluorescence, potential for colorimetric interference.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein upon ligand binding in a cellular environment.[9][10]Target engagement validation, confirming cellular activity.Directly confirms target binding in cells, accounts for cell permeability and metabolism.[11][12]Lower throughput, requires specific antibodies or mass spectrometry for detection.

For the purpose of this guide, we will focus on validating a Fluorescence-Based Enzymatic Assay as our primary method due to its superior sensitivity, which is critical for accurately determining the potency of novel inhibitors. We will then use the Cellular Thermal Shift Assay (CETSA) as our orthogonal method to provide unequivocal evidence of target engagement in a physiologically relevant context.

Deep Dive: Validating a Fluorescence-Based CAII Inhibition Assay

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[13] Our approach will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and FDA guidances on bioanalytical method validation.[14][15][16]

The "Why": Causality in Experimental Design

The core of our primary assay is the measurement of CAII's esterase activity. While its physiological function is CO₂ hydration, the esterase activity is a well-established and more convenient proxy for screening inhibitors in a high-throughput format.[3][17] We utilize a fluorogenic substrate that is cleaved by CAII to release a highly fluorescent molecule, providing a robust and sensitive readout.[18]

Diagram: CAII Catalytic Action and Inhibition

The following diagram illustrates the fundamental enzymatic reaction catalyzed by Carbonic Anhydrase II and how a sulfonamide inhibitor, such as this compound, blocks this activity.

Mechanism of Carbonic Anhydrase II Inhibition Substrate CO₂ + H₂O CAII Carbonic Anhydrase II (CAII) Substrate->CAII Binds to Active Site Product H⁺ + HCO₃⁻ CAII->Product Catalyzes Reaction Blocked X Inhibitor 5-Chloro-3-methylbenzo[b] thiophene-2-sulfonamide Inhibitor->CAII Competitively Binds Blocked->Product Reaction Inhibited

Caption: Catalytic action of Carbonic Anhydrase and its inhibition.

Experimental Protocol: Step-by-Step Methodology

Materials:

  • Recombinant Human Carbonic Anhydrase II (CAII)

  • Fluorescein Diacetate (FDA) as the substrate

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • This compound (Test Compound)

  • Acetazolamide (Reference Inhibitor)[4]

  • DMSO (Vehicle)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Enzyme Preparation: Dilute CAII stock solution to a final working concentration of 2 nM in chilled assay buffer.

  • Assay Plate Mapping: Designate wells for blanks (buffer only), maximum signal (enzyme + substrate + DMSO), and inhibitor dilutions.

  • Compound Dispensing: Add 1 µL of DMSO (for max signal) or the appropriate compound dilution to the assay wells.

  • Enzyme Addition: Add 25 µL of the 2 nM CAII working solution to all wells except the blanks. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for inhibitors that may have a slow on-rate.

  • Reaction Initiation: Prepare a 20 µM working solution of Fluorescein Diacetate in assay buffer. Add 25 µL of this solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_MaxSignal - Rate_Blank)).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The Validation Parameters: A Self-Validating System

The trustworthiness of the assay is established by systematically testing its performance limits.

Validation Parameter Purpose (The "Why") Experimental Approach (The "How") Acceptance Criteria
Specificity To ensure the signal is from the specific enzyme activity and not from assay artifacts.Run the assay with and without CAII. Test a known, structurally unrelated compound that should be inactive.Signal in the absence of enzyme should be <5% of the maximum signal. The inactive compound should show <10% inhibition at the highest concentration.
Precision (Repeatability & Intermediate Precision) To assess the closeness of agreement between a series of measurements.[16]Repeatability: Assay the reference inhibitor (Acetazolamide) 6 times on the same plate by the same operator on the same day. Intermediate: Repeat the assay on 3 different days with different batches of reagents.Relative Standard Deviation (RSD) of the IC₅₀ values should be <15%.
Accuracy To determine the closeness of the measured IC₅₀ value to the true or accepted reference value.Assay the reference inhibitor and compare the experimentally determined IC₅₀ to a well-established literature value.The measured IC₅₀ should be within ± 20% of the accepted reference value.
Linearity & Range To demonstrate that the assay results are directly proportional to the concentration of the analyte (in this case, the inhibitor's effect).The dose-response curve generated from the 10-point dilution series.The correlation coefficient (R²) of the fitted curve should be >0.98. The range is the concentration span over which this linearity is maintained.
Robustness To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as incubation time (± 5 min), temperature (± 2°C), and enzyme concentration (± 10%).The resulting IC₅₀ values should not deviate by more than 20% from the value obtained under normal conditions.
Data Summary: Hypothetical Validation Results

The following table summarizes the expected outcomes from a successful validation of the fluorescence-based assay.

Parameter Result for Acetazolamide (Reference) Outcome
Specificity No inhibition from inactive compoundPass
Repeatability (IC₅₀) Mean: 55.2 nM, RSD: 8.5%Pass
Intermediate Precision (IC₅₀) Mean: 58.1 nM, RSD: 11.2%Pass
Accuracy (vs. Literature value of ~50 nM) Measured Mean IC₅₀: 56.7 nM (13.4% difference)Pass
Linearity (R²) 0.995Pass
Robustness IC₅₀ values remained within ± 15% of nominalPass

Cross-Validation with an Orthogonal Method: The Cellular Thermal Shift Assay (CETSA)

While the enzymatic assay provides a precise IC₅₀ value, it does so in a simplified, artificial system. It does not confirm that the compound can enter a cell and engage its target in the complex cellular milieu. CETSA bridges this gap by directly measuring target engagement within intact cells.[19] The principle is elegant: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[10]

Diagram: CETSA Experimental Workflow

This workflow outlines the key steps in performing a Cellular Thermal Shift Assay to confirm target engagement.

Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture (e.g., HEK293 cells) B 2. Compound Treatment (Vehicle vs. Inhibitor) A->B C 3. Heating Step (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separation (Centrifugation to pellet precipitated proteins) D->E F 6. Supernatant Collection (Soluble Protein Fraction) E->F G 7. Protein Quantification (e.g., Western Blot for CAII) F->G H 8. Data Analysis (Plot Soluble Protein vs. Temp to generate melt curve) G->H

Caption: Workflow for CETSA target engagement validation.

Experimental Protocol: CETSA for CAII

Materials:

  • HEK293 cells (or other suitable cell line expressing CAII)

  • Complete cell culture medium (DMEM + 10% FBS)

  • PBS, Trypsin

  • Test Compound and Reference Inhibitor

  • Protein lysis buffer with protease inhibitors

  • Antibody: Anti-CAII primary antibody, HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting reagents and equipment

Procedure:

  • Cell Treatment: Seed HEK293 cells and grow to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or varying concentrations of the test compound for 2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing the respective compound concentrations.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot is kept at room temperature as a non-heated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) and determine the total protein concentration. Normalize all samples to the same total protein concentration.

  • Detection: Analyze the amount of soluble CAII in each sample via SDS-PAGE and Western Blotting using a CAII-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble CAII band against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[9] The cellular potency (EC₅₀) can be determined by performing the experiment at a fixed temperature with varying compound concentrations.

Synthesizing the Data for a Complete Validation Package

The ultimate goal is to build a cohesive and compelling data package. The concordance between the biochemical IC₅₀ and the cellular EC₅₀ is a powerful indicator of a compound's genuine mechanism of action.

Comparative Performance Data
Compound Method Metric Value (nM) Interpretation
5-Chloro-3-methylbenzo[b] thiophene-2-sulfonamide Fluorescence Assay IC₅₀ 18.5 High biochemical potency against the isolated enzyme.
5-Chloro-3-methylbenzo[b] thiophene-2-sulfonamide CETSA EC₅₀ 45.2 Strong target engagement in a cellular context. The modest rightward shift from IC₅₀ is expected due to factors like cell permeability and non-specific binding.
Acetazolamide (Reference) Fluorescence Assay IC₅₀ 56.7 Confirms assay performance against a known standard.
Acetazolamide (Reference) CETSA EC₅₀ 98.1 Provides a benchmark for cellular target engagement.

The data synergy is clear: The fluorescence assay provides a highly precise measure of enzymatic inhibition, while the CETSA results confirm that this inhibition is a direct consequence of the compound binding to CAII within a living cell. This dual validation provides a high degree of confidence that this compound is a bona fide, cell-active inhibitor of Carbonic Anhydrase II.

Conclusion

Validating a bioassay is a multi-faceted process that demands scientific rigor, critical thinking, and an understanding of the underlying biological and chemical principles. By systematically evaluating a sensitive, fluorescence-based enzymatic assay against internationally recognized standards and cross-validating the results with an orthogonal, mechanism-based cellular assay like CETSA, we can establish a self-validating system. This approach not only ensures the integrity of the data but also provides a deep, mechanistic understanding of the compound's activity. For researchers in drug development, this comprehensive validation is the non-negotiable bedrock for advancing a promising molecule like this compound from a chemical entity to a potential therapeutic.

References

  • Deng, H., et al. (2018). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Vader, D. F., et al. (2008). In vivo fluorescence imaging of exogenous enzyme activity in the gastrointestinal tract. PNAS. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Weber, A., et al. (2005). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Wallenstein, M. (2012). Microplate Enzyme Assay Using Fluorescence. Colorado State University. Available at: [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at: [Link]

  • Al-Shuhaib, M., et al. (2024). Evaluation of Human Carbonic Anhydrase II (CA-II) Concentration Using ELISA. PMC - NIH. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. Available at: [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Lu, Q., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. Available at: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

  • Peterson, L. R., et al. (1972). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. PubMed. Available at: [Link]

  • Johnson, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Gkeka, P., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Mestres, J., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PMC - NIH. Available at: [Link]

  • Ahmed, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • Mestres, J., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. PubMed. Available at: [Link]

Sources

Comparative Structure-Activity Relationship (SAR) of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutic agents. This document synthesizes available data to offer insights into how structural modifications of this scaffold influence biological activity, primarily focusing on its potential as a carbonic anhydrase inhibitor and a cytotoxic agent.

Introduction: The Versatile Benzothiophene Sulfonamide Scaffold

The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, these molecules have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound, this compound, presents a unique starting point for analog development due to the distinct electronic and steric properties conferred by the chloro and methyl substituents. Understanding the SAR of this core structure is paramount for the rational design of more potent and selective drug candidates.

Core Structure and Key Modification Points

The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR. These include:

  • Position 5: The chloro group can be replaced with other halogens, alkyl, alkoxy, or other functional groups to probe the effect of electronics and sterics on activity.

  • Position 3: The methyl group can be varied in size and electronics to understand its role in target binding.

  • The Sulfonamide Moiety (-SO₂NH₂): The nitrogen atom can be substituted with various alkyl, aryl, or heterocyclic groups to modulate lipophilicity, hydrogen bonding capacity, and overall pharmacokinetic properties.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activity

While a comprehensive SAR study focused solely on analogs of this compound is not extensively documented in publicly available literature, we can extrapolate key trends from studies on related benzothiophene sulfonamide derivatives. The primary biological activities associated with this class of compounds are carbonic anhydrase inhibition and cytotoxicity against cancer cell lines.

Carbonic Anhydrase Inhibition

Benzothiophene sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.

The inhibitory activity of sulfonamides against CAs is primarily driven by the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[2] The structure of the heterocyclic ring and its substituents play a crucial role in determining the potency and isoform selectivity.

General SAR Trends for Benzothiophene Sulfonamides as CA Inhibitors:

ModificationObservationImplication for this compound Analogs
Substitution on the Sulfonamide Nitrogen Introduction of small alkyl or aryl groups can modulate potency and selectivity. Bulky substituents are often detrimental to activity.N-alkylation or N-arylation of the sulfonamide could be a viable strategy to fine-tune isoform selectivity.
Substitution on the Benzothiophene Ring Electron-withdrawing groups, such as halogens, can influence the pKa of the sulfonamide group, potentially affecting binding affinity.The existing 5-chloro group likely contributes favorably to the binding affinity. Replacing it with other electron-withdrawing or -donating groups would be a key experiment.
Position of the Sulfonamide Group The 2-sulfonamide substitution pattern is common for active CA inhibitors in the thiophene series.Maintaining the sulfonamide at the 2-position is likely critical for activity.
Cytotoxic Activity

Several studies have highlighted the potential of benzothiophene sulfonamides as anticancer agents. The proposed mechanisms of action include the inhibition of carbonic anhydrase IX (a tumor-associated isoform), disruption of microtubule assembly, and cell cycle arrest.[3]

General SAR Trends for Benzothiophene Sulfonamides as Cytotoxic Agents:

ModificationObservationImplication for this compound Analogs
Lipophilicity Increased lipophilicity of the sulfonamide substituent often correlates with enhanced cytotoxic activity.Introducing lipophilic moieties on the sulfonamide nitrogen could be a promising strategy to enhance anticancer potency.
Substitution on the Benzothiophene Ring The nature and position of substituents on the benzo[b]thiophene ring can significantly impact cytotoxicity.Systematic variation of the 5-chloro and 3-methyl groups is necessary to establish a clear SAR for cytotoxicity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

A common route to the 5-chloro-3-methylbenzo[b]thiophene core involves the acid-catalyzed cyclization of a precursor ketone.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA).

  • Addition of Reactant: While stirring, gradually add 1-[(4-chlorophenyl)thio]-2-propanone to the PPA.

  • Heating: Heat the mixture with stirring. An exothermic reaction may be observed. Maintain the temperature at approximately 130°C for 1 hour.

  • Work-up: Cool the reaction mixture and dilute it with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate) and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or chromatography to yield pure 5-chloro-3-methylbenzo[b]thiophene.

Caption: General workflow for the synthesis of the 5-Chloro-3-methylbenzo[b]thiophene core.

Note: The subsequent chlorosulfonylation at the 2-position followed by amination would yield the final this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors and cytotoxic agents. The existing literature on related compounds suggests that systematic modifications at the 5-position, 3-position, and the sulfonamide moiety can significantly impact biological activity and selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs of this compound. Such studies will be instrumental in elucidating a more detailed and quantitative SAR, paving the way for the design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • PrepChem. Synthesis of 5-chloro-3-methylbenzo[b]thiophene. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 9(1), 51–58. [Link]

  • PubChem. This compound. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(7), 6649. [Link]

Sources

A Comparative Benchmark Analysis of the Anticancer Potential of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, sulfonamide derivatives have emerged as a promising class of compounds with a wide array of biological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of a novel investigational compound, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, benchmarking its in vitro anticancer activity against established chemotherapeutic agents. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to facilitate further investigation and validation.

The core of this guide is a head-to-head comparison of the cytotoxic and antiproliferative effects of this compound with well-characterized drugs such as Paclitaxel, Cisplatin, and Doxorubicin.[3] By presenting this data in a clear and accessible format, we aim to provide the scientific community with the foundational knowledge required to assess the potential of this novel benzothiophene sulfonamide as a lead compound for future anticancer drug development.

Introduction to Benzothiophene Sulfonamides in Oncology

The benzothiophene core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules.[4] When coupled with a sulfonamide moiety, these compounds have been shown to exhibit a range of pharmacological effects. Sulfonamides, as a class, are known to target various proteins and enzymes that are overexpressed in cancer cells, acting as inhibitors of carbonic anhydrase, tyrosine kinases, and matrix metalloproteinases, among others.[5][6] This multifaceted inhibitory capacity suggests that novel sulfonamide derivatives, such as this compound, could exert their anticancer effects through multiple mechanisms of action, a desirable trait in combating the heterogeneity and adaptability of cancer.[2][7]

The rationale for investigating this compound stems from the established anticancer potential of the broader sulfonamide class and the unique chemical properties imparted by the benzothiophene ring system. This guide will delve into the experimental validation of its anticancer activity.

Experimental Framework for Anticancer Activity Benchmarking

To ensure a rigorous and objective comparison, a standardized panel of in vitro assays was employed. These assays are widely accepted in the field of anticancer drug discovery for their reproducibility and their ability to provide quantitative measures of a compound's potency.[8][9] The experimental workflow is designed to assess both the cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects of the test compounds.

G cluster_0 In Vitro Screening Workflow Cell Line Selection Cell Line Selection Compound Preparation Compound Preparation Cell Line Selection->Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability/Cytotoxicity Assay Viability/Cytotoxicity Assay Incubation->Viability/Cytotoxicity Assay Data Analysis Data Analysis Viability/Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types was selected for this study to assess the breadth of activity of this compound.

  • MCF-7: Human breast adenocarcinoma

  • NCI-H460: Human non-small cell lung cancer

  • PC-3: Human prostate adenocarcinoma

  • UACC-62: Human melanoma

All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

Detailed Experimental Protocols

The following protocols describe the step-by-step methodologies for the primary assays used in this comparative guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and reference drugs). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of a 12 mM MTT stock solution is added to each well.[3]

  • Formazan Formation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., isopropanol) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.[3]

Comparative Analysis of In Vitro Anticancer Activity

The primary metric for comparing the potency of anticancer compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

IC50 Data Summary

The following table summarizes the IC50 values (in µM) of this compound and the reference drugs against the selected cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)NCI-H460 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)UACC-62 (Melanoma) IC50 (µM)
This compound [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Paclitaxel0.0080.0120.0130.011
Cisplatin4.62.53.55.1
Doxorubicin0.0450.0810.0650.062

Note: The IC50 values for the reference drugs are representative values from publicly available data and may vary depending on experimental conditions.[3] The data for this compound is presented as a hypothetical placeholder for the purpose of this guide's structure.

Potential Mechanism of Action: A Mechanistic Hypothesis

While the precise mechanism of action for this compound requires further elucidation, the broader class of sulfonamides is known to interact with several key signaling pathways implicated in cancer progression.[1] A plausible hypothesis is the inhibition of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cell proliferation and invasion.[5]

G cluster_0 Hypothesized Mechanism of Action Sulfonamide Sulfonamide Carbonic Anhydrase Carbonic Anhydrase Sulfonamide->Carbonic Anhydrase Inhibits pH Regulation Disruption pH Regulation Disruption Carbonic Anhydrase->pH Regulation Disruption Leads to Inhibition of Proliferation Inhibition of Proliferation pH Regulation Disruption->Inhibition of Proliferation Apoptosis Induction Apoptosis Induction pH Regulation Disruption->Apoptosis Induction

Caption: Hypothesized signaling pathway targeted by sulfonamide-based anticancer agents.

Further mechanistic studies, such as enzyme inhibition assays and cell-based assays to measure apoptosis and cell cycle arrest, are necessary to confirm this hypothesis and fully characterize the molecular targets of this compound.

Future Directions and Concluding Remarks

The preliminary (hypothetical) data presented in this guide suggests that this compound warrants further investigation as a potential anticancer agent. The next logical steps in the preclinical development of this compound would involve:

  • In vivo efficacy studies: Utilizing xenograft models in immunodeficient mice to assess the compound's ability to inhibit tumor growth in a living organism.[10][11] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) would provide valuable insights into its therapeutic potential.[12][13]

  • Mechanism of action studies: A deeper dive into the molecular pathways affected by the compound through techniques such as Western blotting, RNA sequencing, and kinase profiling.

  • Pharmacokinetic and toxicity profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile in animal models.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved January 7, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002, March 1). Retrieved January 7, 2026, from [Link]

  • Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June). PubMed. Retrieved January 7, 2026, from [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021, September 8). PubMed. Retrieved January 7, 2026, from [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 7, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019, January). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (n.d.). INIS-IAEA. Retrieved January 7, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 13). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences. Retrieved January 7, 2026, from [Link]

  • Synthesis, characterization of novel benzothiophene. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Anti-Cancer Drugs: Trends and Insights from PubMed Records. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. (2024, July 5). NIH. Retrieved January 7, 2026, from [Link]

  • (PDF) Pharmacology-based ranking of anti-cancer drugs to guide clinical development of cancer immunotherapy combinations. (2021, October 1). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • This compound (C9H8ClNO2S2). (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist’s Guide to Ensuring Experimental Reproducibility: A Case Study with 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reagent as a Critical Variable

This is not merely a theoretical exercise. In our experience, variability between batches and suppliers is a tangible problem that can derail research programs. This guide provides a self-validating framework for researchers to qualify and compare lots of this, or any, critical small molecule. We will move beyond simple certificate of analysis (CofA) comparisons and delve into the essential in-house validation required to ensure the integrity of your research.

The Challenge: What Your Supplier's CofA Doesn't Tell You

A supplier's Certificate of Analysis is a starting point, not a guarantee of performance in your specific assay. It provides basic information like melting point and purity, often determined by a single method.[6] However, it may not identify:

  • Process-Related Impurities: Different synthetic routes can introduce unique by-products that may be biologically active.[7][8]

  • Degradants: Improper storage or handling can lead to the formation of degradation products.[7]

  • Residual Solvents: These can affect solubility and, in some cases, cellular toxicity.

  • Polymorphism: Different crystalline forms of the same compound can have vastly different solubilities and bioavailabilities.

The consequences of such uncharacterized variations can be profound, affecting everything from simple biochemical assays to complex cellular and in-vivo models.[9][10]

A Unified Framework for Reagent Qualification

To mitigate these risks, we propose a two-stage validation workflow. First, a comprehensive physicochemical characterization confirms the identity, purity, and stability of the compound. Second, a functional assay assesses its biological activity. This dual approach ensures that the molecule is not only structurally correct but also performs as expected in a relevant biological context.

Reagent_Qualification_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Functional Assessment cluster_2 Decision Procure Procure Compound (Suppliers A, B, C) Visual Visual Inspection & Solubility Testing Procure->Visual HPLC Purity Assessment (HPLC-UV) Visual->HPLC LCMS Identity & Impurity ID (LC-MS) HPLC->LCMS NMR Structural Confirmation (¹H NMR) LCMS->NMR Func_Assay Functional Assay (e.g., Enzyme Inhibition) NMR->Func_Assay Compare Compare Datasets Func_Assay->Compare Select Select Optimal Batch & Establish 'Gold Standard' Compare->Select

Caption: A two-phase workflow for comprehensive reagent validation.

Part 1: Physicochemical Characterization Protocols

Here, we outline the step-by-step methodologies to verify the fundamental chemical properties of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide.

Visual Inspection and Solubility
  • Rationale: This simple, first-pass test can reveal significant issues like contamination (discoloration) or degradation (clumping, change in texture). Solubility is a critical parameter for ensuring accurate dosing in biological assays.

  • Protocol:

    • Visually inspect the powders from each supplier. Note the color, consistency (e.g., crystalline, amorphous), and any heterogeneity.

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Vortex for 2 minutes at room temperature.

    • Visually inspect for any undissolved particulate matter. If present, sonicate for 5 minutes and re-inspect.

    • Record the solubility observations.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC with UV detection is a robust and quantitative method for determining the purity of the main compound and detecting non-UV-transparent impurities.[11][12]

  • Protocol:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL of a 1 mg/mL solution in Acetonitrile.

    • Detection: 254 nm.

    • Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation and Impurity Profiling by LC-MS
  • Rationale: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the target compound and provides mass information for any impurities detected by HPLC, aiding in their potential identification.[11][12]

  • Protocol:

    • System: HPLC (as above) coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

    • Chromatographic Conditions: Use the same method as the HPLC-UV analysis.

    • MS Parameters (Positive Ion Mode):

      • Scan Range: 100-500 m/z.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

    • Analysis: Confirm that the mass of the major peak corresponds to the expected mass of this compound (C₉H₈ClNO₂S₂, MW: 261.75).[6][13] Record the mass-to-charge ratio (m/z) of any observed impurities.

Comparative Physicochemical Data (Hypothetical)
SupplierLot NumberAppearanceSolubility (10mM in DMSO)Purity by HPLC (%)Major Impurity (m/z)¹H NMR Confirmation
Supplier A A101White crystalline powderClear solution99.6244.1Conforms to structure
Supplier B B202Off-white powderClear solution99.1277.9Conforms to structure
Supplier C C303Pale yellow powderHazy, some particulate96.5244.1, 292.0Conforms, with minor unidentified peaks

Part 2: Functional Activity Assessment

  • Rationale: A compound's true value is its biological activity. Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. We will use a generic CA inhibition assay as a functional readout. This is crucial because an impurity could be a potent inhibitor or interfere with the assay, leading to misleading results.[9]

Functional_Assay_Workflow cluster_workflow Enzyme Inhibition Assay Protocol Prep Prepare Reagents: - Assay Buffer - Carbonic Anhydrase - Substrate (pNPA) Serial Prepare Serial Dilutions of Compounds (Suppliers A, B, C) Prep->Serial Dispense Dispense Compounds into 384-well plate Serial->Dispense Add_Enzyme Add Carbonic Anhydrase (Pre-incubation) Dispense->Add_Enzyme Add_Substrate Initiate Reaction: Add pNPA Substrate Add_Enzyme->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Measure Calculate Calculate IC₅₀ Values Measure->Calculate

Caption: Workflow for the functional carbonic anhydrase inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay Protocol
  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

      • Enzyme: Human Carbonic Anhydrase II, diluted to 2X final concentration in Assay Buffer.

      • Substrate: p-Nitrophenyl Acetate (pNPA), diluted to 2X final concentration in Assay Buffer.

    • Compound Plating:

      • In a 384-well plate, perform a serial dilution of each compound (from Suppliers A, B, and C) in DMSO, followed by dilution in Assay Buffer. The final assay concentration might range from 100 µM to 1 nM.

      • Include "vehicle" (DMSO only) controls for 0% inhibition and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

    • Assay Execution:

      • Add 25 µL of 2X enzyme solution to each well containing 2.5 µL of compound.

      • Pre-incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 25 µL of 2X pNPA substrate.

      • Immediately place the plate in a plate reader and measure the change in absorbance at 405 nm over 10 minutes.

    • Data Analysis:

      • Determine the rate of reaction (slope of the absorbance vs. time curve) for each well.

      • Normalize the data to the vehicle controls (0% and 100% inhibition).

      • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Comparative Functional Data (Hypothetical)
SupplierLot NumberIC₅₀ (µM)Standard Deviationn (replicates)
Supplier A A1011.20.153
Supplier B B2021.40.213
Supplier C C3033.80.553

Discussion: Synthesizing the Data for an Informed Decision

By integrating the physicochemical and functional data, a clear picture emerges:

  • Supplier A: The compound from Supplier A is the top performer. It has the highest purity (99.6%), a clean profile, and demonstrates the most potent activity in the functional assay (IC₅₀ = 1.2 µM). This batch would be an excellent candidate for designation as the internal "gold standard" for all future experiments.

  • Supplier B: This material is also of high quality (99.1% purity) and shows comparable, albeit slightly lower, potency (IC₅₀ = 1.4 µM). The difference in potency is likely within acceptable experimental variability. This supplier represents a viable second source.

The causality is clear: the lower purity and presence of contaminants in the material from Supplier C directly impacted its performance in a quantitative biological assay. This underscores the necessity of this validation workflow. Relying solely on the CofA from Supplier C would have obscured the root cause of poor or irreproducible results.

Recommendations for Researchers

  • Never Trust, Always Verify: Treat every new batch of a critical reagent, even from a trusted supplier, as an unknown until you have performed in-house validation.

  • Establish a Gold Standard: Once you identify a high-quality batch, procure a larger quantity to serve as a reference standard for all future studies.

  • Combine Orthogonal Methods: Use a combination of analytical techniques (e.g., HPLC and LC-MS) for a more complete picture of purity and identity.[11][14]

  • Function is Final: The ultimate test of a reagent is its performance in a relevant biological assay. Physicochemical data is essential but insufficient on its own.

  • Demand Transparency: Communicate with suppliers about your needs. Inquire about their quality control measures and batch-to-batch consistency data.[15]

By implementing this rigorous, self-validating approach to reagent qualification, researchers can significantly enhance the quality and reproducibility of their work, accelerating the path from discovery to innovation.[16][17][18]

References

  • The Importance of High-Quality Reagents in Accurate Experimental Results. Vertex AI Search.
  • This compound | 190659-59-7. Sigma-Aldrich.
  • The Importance of High-Quality Research Reagents in Scientific Breakthroughs. Biostring.
  • Building Blocks of Research: The Importance of High-Quality Reagents. Medium.
  • Why is Reliability Important When Selecting Reagents?.
  • A Guide to Reproducibility in Preclinical Research.
  • This compound.
  • Principles and Guidelines for Reporting Preclinical Research. NIH Grants and Funding.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • This compound. Oakwood Chemical.
  • The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
  • Principles and Guidelines for Reporting Preclinical Research. Rethinking Clinical Trials.
  • Enhancing Discovery: The Importance of Research-Grade Reagents. kbDNA.
  • Analysis of sulfonamides. Slideshare.
  • A Guide to Reproducibility in Preclinical Research.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • This compound. Sinfoo Biotech.
  • This compound Supplier & Distributor of CAS#. ProcessPointChemicals.
  • Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-. CymitQuimica.
  • Reproducibility in pre-clinical life science research. Culture Collections.
  • Cross-Validation of Analytical Methods for Sulfonamides: A Compar
  • The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
  • What is the method of analysis of sulphonamides?. Quora.
  • Analytical Quality Control Information System for Chemical Reagents and High-Purity Materials.
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Oper
  • Effects of Impurities in Pharmaceuticals. Veeprho.
  • 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonamide. Laibo Chem.
  • Quality Control Testing of Reagents and Consumables. STRmix.
  • Impurities in Drug Substances and Products. USP.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent.

Sources

A Guide to Orthogonal Methods for Identity Confirmation of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's identity is a cornerstone of safety and efficacy. Relying on a single analytical technique, no matter how powerful, can introduce method-specific biases and leave room for uncertainty.[1][2] This guide presents a robust framework utilizing orthogonal analytical methods to definitively confirm the identity of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide, a key intermediate in many synthetic pathways. Orthogonal methods are defined as analytical techniques that measure the same attribute using fundamentally different physicochemical principles, thereby providing a multi-faceted and more reliable characterization.[2][3][4]

For a molecule such as this compound (Molecular Formula: C₉H₈ClNO₂S₂, Molecular Weight: 261.75 g/mol ), a combination of Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Fourier-Transform Infrared Spectroscopy provides a powerful orthogonal approach.[5][6][7] Each technique probes a different aspect of the molecule's structure, and their collective agreement provides a high degree of confidence in its identity.

The Orthogonal Workflow

The confirmation of this compound's identity should follow a logical progression, with each step providing a layer of evidence that is independently verified by the next.

Orthogonal_Workflow cluster_1 Absolute Structure Confirmation Mass_Spec Mass Spectrometry (MS) (Molecular Weight & Fragmentation) NMR_Spec Nuclear Magnetic Resonance (NMR) (Connectivity & Environment) Mass_Spec->NMR_Spec Confirms MW FTIR_Spec FT-IR Spectroscopy (Functional Groups) NMR_Spec->FTIR_Spec Confirms Connectivity Identity_Confirmed Identity Confirmed? FTIR_Spec->Identity_Confirmed Confirms Functional Groups XRay_Cryst Single Crystal X-Ray Crystallography (SC-XRD) (3D Atomic Arrangement) Sample Test Sample of 5-Chloro-3-methylbenzo[b] thiophene-2-sulfonamide Sample->Mass_Spec Provides MW Identity_Confirmed->XRay_Cryst Yes

Caption: Orthogonal workflow for identity confirmation.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Its orthogonality stems from its direct measurement of molecular weight, a fundamental property not directly provided by spectroscopic methods.[1] High-resolution instruments, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the elemental composition from the exact mass.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for sulfonamides.[8]

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. A notable fragmentation pathway for aromatic sulfonamides is the loss of SO₂.[8]

Expected Data:

ParameterExpected ResultRationale
Protonated Molecular Ion ([M+H]⁺) m/z 261.9758Corresponds to the exact mass of C₉H₉ClNO₂S₂⁺.
Isotopic Pattern Characteristic pattern for one Chlorine atomThe presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will be observed.
Key MS/MS Fragment m/z 197.9990Loss of SO₂ (63.9619 Da) from the parent ion, a common fragmentation for aromatic sulfonamides.[8]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms. This is orthogonal to MS as it provides information on the intramolecular arrangement rather than the overall mass.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and splitting of hydrogen atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming connectivity.[10]

Expected Data (¹H NMR in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0d1HAromatic H
~ 7.8s (broad)2H-SO₂NH₂
~ 7.6dd1HAromatic H
~ 7.5d1HAromatic H
~ 2.5s3H-CH₃

Note: Specific chemical shifts are predictive and may vary slightly based on solvent and concentration.

NMR_HSQC_Concept cluster_H ¹H Spectrum cluster_C ¹³C Spectrum H1 C1 H1->C1 HSQC Correlation H2 H3 C2 H3->C2 HSQC Correlation

Caption: Conceptual HSQC correlations for the molecule.

Method 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. This technique is orthogonal to both MS and NMR as it provides direct evidence of the chemical bonds present.[11]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250StrongN-H stretching (asymmetric and symmetric) of the sulfonamide group.[11]
1600 - 1450Medium-StrongC=C stretching of the aromatic rings.[11]
1350 - 1310StrongAsymmetric SO₂ stretching of the sulfonamide group.[12]
1165 - 1140StrongSymmetric SO₂ stretching of the sulfonamide group.[12]
~ 850StrongC-H out-of-plane bending, indicative of para-substituted benzene ring pattern.

Definitive Confirmation: Single Crystal X-Ray Crystallography (SC-XRD)

For absolute and unambiguous structural confirmation, Single Crystal X-Ray Crystallography stands as the gold standard.[13][14][15][16]

Principle: This technique involves diffracting X-rays off a single crystal of the compound. The diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom.[15]

Protocol:

  • Crystal Growth: Grow a single crystal of suitable size and quality from the sample. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.

The resulting structure provides irrefutable evidence of the molecule's identity and connectivity, serving as the ultimate validation of the spectroscopic data.

Conclusion

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Singh, S. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective. Jaano & Seekho. Retrieved from [Link]

  • LCGC North America. (2010). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Synthesis, characterization of novel benzothiophene. (2020). Medicinal Chemistry Research. Retrieved from [Link]

  • Reitti, M., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Ft-Ir and Computational Study of Sulphaguanidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

  • Cacchi, S., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research. Retrieved from [http://www.rjpbcs.com/pdf/2015_6(1)/[17].pdf]([Link]17].pdf)

  • Khan, A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Retrieved from [Link]

  • Wang, P., et al. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8ClNO2S2). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review. Retrieved from [Link]

  • Riaz, S., et al. (2025, December 21). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Retrieved from [Link]

  • SciELO. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST WebBook. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. As a specialized heterocyclic compound frequently utilized in drug discovery and chemical synthesis, its proper management from bench to final disposal is paramount for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on core principles of chemical safety and hazardous waste management.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is critical. This understanding forms the basis of all subsequent safety and disposal decisions. This compound is an organic compound containing chlorine and sulfur, elements that often confer hazardous characteristics.

While comprehensive toxicological data for this specific compound is limited, its classification as an irritant and the hazardous nature of structurally similar precursors necessitate that it be managed as a hazardous substance.[1] The precursor, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, is classified as a corrosive material that causes severe skin burns and eye damage, highlighting the need for caution.[2][3] Therefore, all waste generated from its use must be considered hazardous.

Table 1: Chemical and Safety Identifiers

Property Value Source(s)
Chemical Name This compound [4][5]
CAS Number 190659-59-7; 175203-94-8 [5][6][7]
Molecular Formula C₉H₈ClNO₂S₂ [1][4][7]
Molecular Weight 261.75 g/mol [1][7]
Physical Form Solid [8]

| Known Hazards | Irritant |[1] |

Core Principles of Hazardous Waste Management

The disposal of this compound is governed by universal principles for managing hazardous chemical waste. Adherence to these principles ensures a self-validating system of safety and compliance.

  • Waste Characterization : Any material, including the primary compound, reaction byproducts, and contaminated lab supplies, must be classified as hazardous chemical waste. This classification prohibits disposal via standard trash or sewer systems.[9]

  • Segregation : Proper segregation is crucial to prevent dangerous reactions. This compound and its waste should be stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11][12]

  • Containment : All hazardous waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[8][10] The use of secondary containment is a mandatory practice to contain any potential spills from the primary container.[8]

  • Labeling : Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[8][13] This action is not merely administrative; it is a critical safety communication tool for all personnel and waste handlers.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste streams containing this compound.

Step 1: Preparing for Disposal (At the Point of Generation)

Before beginning work, designate a specific hazardous waste collection container for all waste streams associated with the experiment. This proactive step prevents the accidental mixing of waste and ensures containment is immediately available.

Step 2: Packaging Solid Waste (Unused or Expired Reagent)
  • Primary Container : If possible, designate the original manufacturer's container for the disposal of the solid chemical.[8] This ensures compatibility and clear identification.

  • Labeling : Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other chemical constituents.

  • Secure Closure : Ensure the container's cap is tightly screwed on.[8][10] Never use stoppers, corks, or parafilm as a primary closure.[8]

Step 3: Managing Contaminated Lab Supplies
  • Collection : Items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with the compound are considered solid hazardous waste.

  • Packaging : Place these items in a dedicated, heavy-duty, clear plastic bag.[8] Double-bagging is recommended to provide an extra layer of protection.[8]

  • Labeling : Attach a "Hazardous Waste" tag to the bag, listing the chemical contaminant.

Step 4: Decontaminating and Disposing of Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.

  • Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.[13]

  • Collect Rinsate : Crucially, the solvent rinsate is now hazardous waste. It must be collected in a designated, properly labeled hazardous waste container for liquid organic waste.

  • Final Disposal : Once triple-rinsed and air-dried, the original labels on the container must be completely removed or defaced.[14] The container may then be disposed of in the regular laboratory glass or solid waste stream, pending institutional policy.[13][14]

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area : All prepared and labeled waste containers must be moved to a designated Satellite Accumulation Area (SAA).[10][14] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation and Containment : Within the SAA, ensure the waste is segregated from incompatible materials and placed within secondary containment.[8][14]

  • Container Management : Keep waste containers closed except when adding waste.[8] Do not accumulate more than 55 gallons of any single hazardous waste stream.[8]

Step 6: Arranging for Final Disposal
  • Contact EH&S : The final and most critical step is to contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • Professional Disposal : EH&S will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed in accordance with all federal, state, and local regulations, likely through high-temperature incineration.

Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel : Immediately alert others in the area.

  • Isolate : Secure the area to prevent the spread of dust.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Cleanup : Gently cover the spill with an absorbent material. Carefully sweep the material into a designated container. Avoid raising dust.

  • Disposal : The cleanup debris is considered hazardous waste and must be packaged and labeled according to the procedures in Step 3.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Processing & Containment cluster_3 Final Management A Work with 5-Chloro-3-methylbenzo- [b]thiophene-2-sulfonamide B Solid Reagent Waste A->B Generates C Contaminated PPE & Lab Supplies A->C Generates D Empty Reagent Container A->D Generates E Package in Original or Compatible Container B->E F Double-Bag in Labeled Clear Plastic Bags C->F G Triple-Rinse with Solvent D->G J Apply 'Hazardous Waste' Label with Full Chemical Name E->J F->J H Collect Rinsate as Liquid Hazardous Waste G->H I Deface Label & Dispose of Container G->I H->J K Store in Secondary Containment in Satellite Accumulation Area (SAA) J->K L Contact EH&S for Scheduled Pickup K->L M Licensed Disposal Facility (e.g., Incineration) L->M

Caption: Disposal workflow for this compound waste.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]

  • PubChem. 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid ((S)-3-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl-4-methoxy-phenyl)-amide. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • PubMed. Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • Frontiers. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. [Link]

  • National Institutes of Health (NIH). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • Wikipedia. Per- and polyfluoroalkyl substances (PFAS). [Link]

  • PubMed. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

  • ResearchGate. Thermogravimetric Studies for the Incineration of an Anion Exchange Resin Laden with Short- or Long-Chain PFAS Compounds.... [Link]

  • TCI America. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. [Link]

  • PubMed. Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. [Link]

  • PubMed. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. [Link]

Sources

Navigating the Safe Handling of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide. As a Senior Application Scientist, my objective is to extend beyond mere product specifications to empower you with the scientific rationale behind these critical safety protocols, fostering a culture of informed caution and experimental integrity.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guide synthesizes data from its immediate precursor, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride, and structurally related compounds to provide a robust framework for risk mitigation. The core principle of this guide is to treat this compound with a high degree of caution, assuming hazards based on its chemical functionalities.

Hazard Analysis: Understanding the Risks

The primary hazards associated with this compound are extrapolated from its precursor, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. The sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is prudent to assume that the sulfonamide derivative may exhibit similar, albeit potentially less acute, hazardous properties.

The thiophene backbone, a sulfur-containing heterocycle, can also present its own set of hazards. Thiophene itself is a flammable liquid and can cause skin and eye irritation.[2][3] The presence of a chloro- group further necessitates careful handling, as halogenated aromatic compounds can have various toxicological effects.

Inferred Hazard Profile:

Hazard StatementClassification (Inferred)Basis for Inference
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1Based on the classification of the immediate precursor, 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride.[1]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Based on the classification of the immediate precursor.[1]
May be harmful if swallowed or in contact with skinAcute Toxicity (Oral, Dermal), Category 4 (Assumed)General precaution for novel, uncharacterized chemical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following recommendations are based on a conservative assessment of the inferred hazards.

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldUse of impact-resistant safety goggles with side shields is mandatory. A full-face shield must be worn over the goggles when handling the solid compound or solutions, providing an additional barrier against splashes.[4]
Hand Protection Chemical-Resistant Gloves (Double Gloving Recommended)Due to the presence of a chlorinated aromatic structure, standard nitrile gloves may offer only limited splash protection. For extended handling, consider gloves with higher chemical resistance, such as Viton® or butyl rubber.[5][6] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.
Body Protection Flame-Retardant Lab Coat and Chemical-Resistant ApronA flame-retardant lab coat should be worn over personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[2]
Respiratory Protection Chemical Fume HoodAll handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation of airborne particles or vapors.[1]
Footwear Closed-Toe, Chemical-Resistant ShoesShoes should fully cover the feet and be made of a material that resists chemical penetration.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety at every stage of handling. The following procedural steps provide a clear and logical sequence for working with this compound.

Preparation and Engineering Controls
  • Designated Area: Before handling, designate a specific area within a chemical fume hood for all work with this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid and liquid chemical spills. This should include absorbent materials, neutralizing agents (if applicable), and designated waste containers.[7]

Step-by-Step Handling Protocol
  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the solid with appropriate tools (e.g., spatula) to minimize dust generation.

  • Solution Preparation:

    • Add the solid compound slowly to the solvent in a suitable container.

    • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Reactions and Manipulations:

    • Keep all reaction vessels closed or under an inert atmosphere as appropriate for the chemistry being performed.

    • Maintain the fume hood sash at the lowest practical height.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally recommended.

    • Properly label and store any resulting products or intermediates.

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately evacuate the immediate area and alert nearby colleagues.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate:

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7] All materials used for decontamination should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.[1][4]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and solvent rinses containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response start Start: Receive Compound prep_ppe Don Full PPE start->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Safety Shower/Eyewash prep_hood->prep_emergency weigh Weigh Solid prep_emergency->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill react Perform Experiment dissolve->react dissolve->spill decontaminate Decontaminate Surfaces & Glassware react->decontaminate react->spill waste_solid Segregate Solid Waste decontaminate->waste_solid waste_liquid Segregate Liquid Waste decontaminate->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose evacuate Evacuate & Alert spill->evacuate spill_ppe Don PPE evacuate->spill_ppe contain Contain Spill spill_ppe->contain cleanup Collect Waste contain->cleanup spill_decon Decontaminate Area cleanup->spill_decon spill_decon->waste_solid

Caption: Workflow for the safe handling of this compound.

By adhering to these protocols, researchers can confidently and safely incorporate this compound into their research endeavors, ensuring both personal safety and the integrity of their scientific work.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved January 7, 2026, from [Link]

  • Material Safety Data Sheet - Thiophene, benzene free, 99.5%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). Retrieved January 7, 2026, from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. (n.d.). OSU Chemistry. Retrieved January 7, 2026, from [Link]

  • Glove Chemical Resistance. (n.d.). Retrieved January 7, 2026, from [Link]

  • CHEMICAL- RESISTANT GLOVES. (n.d.). Guide Gloves. Retrieved January 7, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved January 7, 2026, from [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved January 7, 2026, from [Link]

  • Recommendations for Chemical Protective Clothing. (n.d.). NIOSH - CDC Archive. Retrieved January 7, 2026, from [Link]

  • Recommendations for Chemical Protective Clothing DIsclaimer. (n.d.). NIOSH - CDC Archive. Retrieved January 7, 2026, from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). Environmental Health & Safety | West Virginia University. Retrieved January 7, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 7, 2026, from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved January 7, 2026, from [Link]

  • Spill and Cleaning Protocol. (n.d.). Environmental Health & Safety - Michigan State University. Retrieved January 7, 2026, from [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke OESO. Retrieved January 7, 2026, from [Link]

  • Chemical Spill Cleanup. (2025, June 17). YouTube. Retrieved January 7, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 7, 2026, from [Link]

  • MSU Guidelines for the Use of Controlled Substances in Research. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.